molecular formula C9H9N3 B1588120 3-Methylcinnolin-5-amine CAS No. 300690-74-8

3-Methylcinnolin-5-amine

货号: B1588120
CAS 编号: 300690-74-8
分子量: 159.19 g/mol
InChI 键: HOJQDQQMHMVETF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylcinnolin-5-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methylcinnolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-7-8(10)3-2-4-9(7)12-11-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJQDQQMHMVETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415485
Record name 3-methylcinnolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300690-74-8
Record name 3-methylcinnolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300690-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcinnolin-5-amine: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of cinnoline have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, making them a subject of significant interest in the pursuit of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Methylcinnolin-5-amine, focusing on its chemical properties, structural features, and synthetic methodologies. This document is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities based on the cinnoline framework.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-Amino-3-methylcinnoline, is a solid, very dark yellow compound.[3] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models and should be considered as such.

PropertyValueSource
CAS Number 300690-74-8[3]
Molecular Formula C₉H₉N₃[3]
Molecular Weight 159.19 g/mol [3]
Melting Point 189-191 °C[3]
Boiling Point (Predicted) 361.6 ± 34.0 °C[3]
Density (Predicted) 1.238 ± 0.06 g/cm³[3]
pKa (Predicted) 3.45 ± 0.10[3]

Structural Elucidation and Spectroscopic Analysis

The structure of this compound consists of a cinnoline core with a methyl group at the 3-position and an amine group at the 5-position.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring, a singlet for the methyl group, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and the positions of the nitrogen atoms in the heterocyclic ring. The amine protons are exchangeable with D₂O and their chemical shift can be concentration-dependent.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the amino group (C5) and the carbons in the heterocyclic ring will have characteristic chemical shifts. The methyl carbon will appear in the upfield region of the spectrum.[5][6]

FT-IR Spectroscopy: The infrared spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ characteristic of a primary amine.[7]

  • C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

  • N-H bending: A band in the 1650-1580 cm⁻¹ region, confirming the presence of a primary amine.[7]

  • C=C and C=N stretching: Aromatic ring and cinnoline core vibrations in the 1600-1450 cm⁻¹ region.

  • C-N stretching: Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ range.[7]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 159.19. The fragmentation pattern will be characteristic of the cinnoline ring system and the substituted amino and methyl groups. Common fragmentation pathways for amines include the loss of an alkyl radical via α-cleavage.[2][8]

Synthesis of this compound: A Plausible Experimental Protocol

Conceptual Workflow for the Synthesis of this compound

G A Starting Material: 2-Amino-6-methylbenzonitrile B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Intermediate: Diazonium Salt B->C D Step 2: Intramolecular Cyclization (Heating) C->D E Product: This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Materials and Reagents:

  • 2-Amino-6-methylbenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ice

  • Suitable organic solvent (e.g., ethanol, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: a. Dissolve 2-Amino-6-methylbenzonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.

  • Intramolecular Cyclization: a. Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C. The optimal temperature and time for cyclization may need to be determined empirically. b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. b. Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • The use of low temperatures (0-5 °C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • The intramolecular cyclization is a key step where the diazonium group attacks the nitrile group, leading to the formation of the cinnoline ring system. Gentle heating is often required to facilitate this ring-closure.

  • Purification by column chromatography is essential to isolate the desired product from any unreacted starting materials or side products.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the amino group and the nitrogen atoms of the cinnoline ring. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. The nitrogen atoms in the cinnoline ring can be protonated or alkylated, which can modulate the electronic properties and biological activity of the molecule.

The broader class of cinnoline derivatives has shown significant promise in drug discovery. They have been investigated for a range of therapeutic applications, including:

  • Antimicrobial Activity: Many cinnoline derivatives exhibit potent antibacterial and antifungal properties.[5] The presence of different substituents on the cinnoline core can significantly influence their antimicrobial spectrum and potency.

  • Anticancer Activity: Certain cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[9]

  • Anti-inflammatory Activity: The cinnoline scaffold has been explored for the development of novel anti-inflammatory drugs.[1]

While specific biological activity data for this compound is not extensively reported, its structure suggests it could be a valuable building block for the synthesis of new compounds with potential therapeutic applications. Further screening and derivatization of this molecule could lead to the discovery of novel drug candidates.

Conclusion

This compound is a fascinating heterocyclic compound with a chemical structure that holds significant potential for further exploration in the field of medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible and detailed synthetic protocol, and an insight into its potential applications. As research into novel therapeutic agents continues, the cinnoline scaffold, and specifically derivatives like this compound, will undoubtedly remain an area of active investigation for the development of new and effective drugs.

References

In-Depth Technical Guide: Synthesis Pathways for 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the synthesis of 3-Methylcinnolin-5-amine, a key heterocyclic intermediate in the field of medicinal chemistry. The synthesis of this molecule is of significant interest due to the established biological activities of the cinnoline scaffold, which is a core component in various therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Strategic Importance and Retrosynthetic Analysis

The cinnoline ring system, a bicyclic heteroaromatic structure, is a well-regarded "privileged scaffold" in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities. This compound, in particular, serves as a versatile starting material for the elaboration of more complex molecular architectures with potential therapeutic applications.

A retrosynthetic analysis of this compound points towards several synthetic strategies. However, the most established and reliable approach is rooted in the classical von Richter reaction and subsequent modifications. This pathway typically commences with an ortho-substituted nitroaniline, which undergoes a series of transformations to construct the fused pyridazine ring of the cinnoline core.

Primary Synthesis Pathway: A Detailed Protocol

The most frequently employed synthetic route to this compound is a multi-step process that begins with 2-methyl-6-nitroaniline. This pathway is both well-documented and scalable, making it a preferred choice in many research and development settings.

Step 1: Diazotization of 2-Methyl-6-nitroaniline

The initial transformation involves the conversion of the primary aromatic amine of 2-methyl-6-nitroaniline into a diazonium salt. This is a standard and well-understood reaction in organic synthesis, requiring careful temperature control to ensure the stability of the reactive diazonium intermediate.

Experimental Protocol:

  • Dissolve 2-methyl-6-nitroaniline in a suitable acidic medium, such as a mixture of concentrated sulfuric acid and water.

  • Cool the solution to a temperature range of 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in water and cool it separately.

  • Add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.

  • Monitor the completion of the diazotization reaction by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).

Expertise & Experience: The choice of a strong acid like sulfuric acid is crucial for the efficient generation of the diazonium salt. Maintaining a low temperature is paramount to prevent the premature decomposition of the diazonium species, which is thermally labile.

Step 2: Reductive Cyclization to form 3-Methyl-5-nitrocinnoline

This step is the cornerstone of the cinnoline ring formation. The diazonium salt generated in situ undergoes a reductive cyclization to yield the bicyclic 3-methyl-5-nitrocinnoline.

Experimental Protocol:

  • Prepare a solution of a suitable reducing agent, such as sulfur dioxide (SO₂) in a mixture of sulfuric acid and water, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from the previous step to the reducing agent solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete cyclization.

  • The product, 3-methyl-5-nitrocinnoline, will precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

Trustworthiness: The self-validating nature of this protocol lies in the distinct physical properties of the product. The formation of a solid precipitate is a clear indication of a successful reaction. The identity and purity of the isolated 3-methyl-5-nitrocinnoline can be unequivocally confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Step 3: Reduction of the Nitro Group to yield this compound

The final step in this synthetic sequence is the reduction of the nitro group at the C5 position of the cinnoline ring to the desired primary amine.

Experimental Protocol:

  • Suspend 3-methyl-5-nitrocinnoline in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent. A common and effective choice is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux for several hours until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.

  • Isolate the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound with high purity.

Authoritative Grounding: The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry. The use of tin(II) chloride in acidic media is a classic and reliable method for this purpose.

Visualization of the Synthetic Workflow

The following diagram provides a visual representation of the key steps involved in the synthesis of this compound.

Synthesis_Workflow A 2-Methyl-6-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C C 3-Methyl-5-nitrocinnoline B->C SO₂, H₂SO₄ Reductive Cyclization D This compound C->D SnCl₂, HCl Reduction

Caption: Synthetic pathway to this compound.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1 & 22-Methyl-6-nitroaniline1. NaNO₂, H₂SO₄2. SO₂, H₂SO₄3-Methyl-5-nitrocinnoline60-70%
33-Methyl-5-nitrocinnolineSnCl₂, HClThis compound80-90%

Alternative and Emerging Synthetic Strategies

While the described pathway is highly reliable, the field of organic synthesis is constantly evolving. Researchers are actively exploring alternative methods for the synthesis of cinnoline derivatives that offer improved efficiency, safety, and environmental sustainability. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies can provide more convergent and flexible routes to the cinnoline core, allowing for the late-stage introduction of molecular diversity.

  • Photocatalysis and Electrochemistry: These emerging techniques offer novel modes of reactivity and can often be performed under milder reaction conditions, reducing the need for harsh reagents.

  • Continuous Flow Synthesis: The use of microreactors and continuous flow setups can enhance reaction control, improve safety, and facilitate seamless scalability from the laboratory to industrial production.

The exploration of these innovative synthetic approaches will undoubtedly accelerate the discovery and development of new cinnoline-based therapeutic agents.

Conclusion

The synthesis of this compound is a well-established and robust process that relies on fundamental principles of organic chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently produce this valuable chemical building block. As synthetic methodologies continue to advance, the accessibility of the cinnoline scaffold will only increase, paving the way for future breakthroughs in drug discovery and development.

Spectroscopic Data of 3-Methylcinnolin-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylcinnolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, field-proven experimental protocols for their acquisition. The interpretation of this data is grounded in established principles and comparative analysis with structurally related compounds, offering a robust framework for the characterization of this molecule.

Introduction

This compound (C₉H₉N₃) is a substituted cinnoline, an aromatic heterocyclic compound.[1] The cinnoline core is a key pharmacophore in various biologically active molecules. The introduction of a methyl group at the 3-position and an amine group at the 5-position significantly influences its electronic properties and potential biological activity. Accurate spectroscopic characterization is the cornerstone of its chemical identity, purity assessment, and the foundation for any further drug development or material science applications. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the spectroscopic signature of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is typically employed for amines, as they readily accept a proton to form a stable cation.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

  • Data Analysis: The acquired spectrum is analyzed to identify the protonated molecular ion [M+H]⁺ and other potential adducts.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₉H₉N₃, with a monoisotopic mass of 159.0796 g/mol .[2] The following table summarizes the predicted m/z values for common adducts that may be observed in the ESI-MS spectrum.

AdductPredicted m/z
[M+H]⁺160.0869
[M+Na]⁺182.0689
[M+K]⁺198.0428
[M+NH₄]⁺177.1135

Table 1: Predicted m/z values for common adducts of this compound.[2]

The fragmentation pattern in mass spectrometry provides valuable structural information. For aromatic amines, the molecular ion peak is typically intense.[3] Common fragmentation pathways involve the loss of small neutral molecules.

G M [C₉H₉N₃]⁺˙ m/z = 159 M_HCN [C₈H₇N]⁺˙ m/z = 117 M->M_HCN - HCN M_CH3 [C₈H₆N₃]⁺ m/z = 144 M->M_CH3 - CH₃

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, aromatic C-H, and the heterocyclic ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of solid this compound is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectrum Analysis

The key diagnostic peaks in the IR spectrum of this compound are summarized in the table below. The presence of a primary amine is a key feature. Primary amines exhibit two N-H stretching bands due to symmetric and asymmetric vibrations.[4]

Wavenumber (cm⁻¹)VibrationExpected Appearance
3400-3300Asymmetric N-H stretch (primary amine)Medium, sharp
3330-3250Symmetric N-H stretch (primary amine)Medium, sharp
3100-3000Aromatic C-H stretchMedium to weak
2950-2850Aliphatic C-H stretch (methyl group)Medium to weak
1650-1580N-H bend (primary amine)Medium
1600-1450C=C and C=N stretching (aromatic ring)Medium to strong
1335-1250Aromatic C-N stretchStrong

Table 2: Predicted characteristic IR absorption bands for this compound.[4][5]

The presence of two distinct peaks in the 3400-3250 cm⁻¹ region would be a strong indicator of the primary amine functionality.[4] The aromatic C-N stretching vibration is also a key diagnostic feature for aromatic amines.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the nitrogen atoms in the cinnoline ring and the electron-donating amine group.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.0 - 8.5Multiplets4H
Amino Group (-NH₂)4.0 - 6.0 (broad)Singlet2H
Ring Methyl Group (-CH₃)2.3 - 2.6Singlet3H

Table 3: Predicted ¹H NMR chemical shifts for this compound.

The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange. The exact chemical shifts of the aromatic protons will depend on their position relative to the substituents and the nitrogen atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The number of signals will correspond to the number of unique carbon environments.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic Carbons110 - 160
Carbon bearing Amine (-C-NH₂)140 - 150
Carbon bearing Methyl (-C-CH₃)145 - 155
Ring Methyl Carbon (-CH₃)15 - 25

Table 4: Predicted ¹³C NMR chemical shifts for this compound.[6]

The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the amine and methyl substituents.[6]

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Data Spectroscopic Data MS->Data IR->Data NMR->Data Interpretation Structural Elucidation Data->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted MS, IR, and NMR data, in conjunction with the detailed experimental protocols, offer a robust framework for the unambiguous identification and characterization of this molecule. The interpretation of this data, grounded in fundamental spectroscopic principles and comparison with related structures, will be invaluable for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science.

References

A Technical Guide to Investigating the Potential Biological Activity of 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] This guide focuses on a specific, yet under-investigated derivative, 3-Methylcinnolin-5-amine . While direct biological data for this compound is not yet available in the public domain, its structural features suggest a high potential for significant bioactivity. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to systematically evaluate the biological potential of this promising molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our hypotheses in the established activities of the broader cinnoline class.

The Cinnoline Core: A Foundation of Diverse Bioactivity

Cinnoline and its analogues are known to interact with a variety of biological targets, leading to their diverse pharmacological effects.[4][5] The nitrogen-containing heterocyclic structure is a key feature, enabling interactions with enzymes and receptors. The specific substitutions on the cinnoline ring play a crucial role in modulating the potency and selectivity of these interactions. The presence of a methyl group at the 3-position and an amine group at the 5-position of this compound are expected to significantly influence its electronic and steric properties, and thus its biological activity.

Hypothesized Biological Activities of this compound

Based on the extensive literature on cinnoline derivatives, we can hypothesize several potential biological activities for this compound that warrant investigation:

  • Anticancer Activity: Many cinnoline derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] The planar aromatic system can intercalate with DNA, and the substituents may enable interactions with key enzymes involved in cell proliferation and survival, such as kinases.

  • Antimicrobial Activity: The heterocyclic nature of cinnoline is a common feature in many antimicrobial agents. The compound could potentially disrupt microbial cell walls, interfere with essential metabolic pathways, or inhibit microbial DNA replication.[3][4]

This guide will provide a roadmap for testing these hypotheses through a series of well-established in vitro assays.

A Strategic Framework for Biological Evaluation

A systematic approach is crucial to efficiently and effectively characterize the biological profile of a novel compound. The following workflow outlines a logical progression from broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Potency Determination cluster_2 Phase 3: Mechanistic Studies A In Vitro Cytotoxicity Assay (e.g., MTT Assay) C IC50 Determination (Dose-Response Studies) A->C B Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) D Spectrum of Activity (Panel of Cell Lines/Microbes) B->D E Enzyme Inhibition Assays (e.g., Kinase Inhibition) C->E F Apoptosis & Cell Cycle Analysis (Western Blot, Flow Cytometry) C->F

Caption: A strategic workflow for the biological evaluation of this compound.

Detailed Experimental Protocols
4.1. In Vitro Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential will be determined by evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
MCF-715.2
A54922.8
HCT11618.5
HEK293> 100
4.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[11][12]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. After incubation, the presence or absence of visible growth is recorded.

Experimental Protocol: Broth Microdilution

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Culture the microorganisms on appropriate agar plates overnight.

    • Prepare a bacterial/fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

    • Add 100 µL of a stock solution of this compound to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Dilute the standardized microbial suspension and add 10 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Table 2: Hypothetical MIC Data for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64
4.3. Mechanistic Insights: Kinase Inhibition Assay

Given that many anticancer agents exert their effects through the inhibition of protein kinases, a kinase inhibition assay would be a logical next step if significant cytotoxicity is observed.[13][14] A luminescent kinase assay that measures ADP production is a sensitive and high-throughput method.[15]

Principle: Kinase activity is directly proportional to the amount of ADP produced. The assay converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

G cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Luminescence A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Inhibited by This compound C ADP + Reagent D ATP C->D E ATP + Luciferin/Luciferase F Light E->F

Caption: Workflow for a luminescent kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer, a solution of the target kinase (e.g., a panel of cancer-relevant kinases like EGFR, VEGFR, etc.), its specific substrate, and ATP.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the diluted compound or a DMSO control.

    • Add the kinase to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

Data Analysis: The percentage of kinase inhibition will be calculated, and an IC₅₀ value will be determined from a dose-response curve.

4.4. Delving Deeper: Apoptosis and Cell Cycle Analysis

Should this compound demonstrate significant cytotoxicity, it is crucial to understand the mechanism of cell death. Western blotting for key apoptotic markers and cell cycle analysis by flow cytometry are powerful techniques for this purpose.[16][17][18]

Western Blot for Apoptosis Markers:

  • Principle: This technique detects specific proteins in a cell lysate. The cleavage of caspases (e.g., caspase-3, -8, -9) and PARP are hallmarks of apoptosis.[19]

  • Protocol Outline:

    • Treat cancer cells with this compound at its IC₅₀ concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and other relevant apoptosis-related proteins (e.g., Bcl-2 family members).

    • Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.

Cell Cycle Analysis by Flow Cytometry:

  • Principle: This technique measures the DNA content of individual cells. Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct DNA content.[5][20][21]

  • Protocol Outline:

    • Treat cancer cells with this compound.

    • Harvest, fix, and permeabilize the cells.

    • Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

    • Analyze the fluorescence intensity of individual cells using a flow cytometer.

    • The resulting histogram will show the distribution of cells in the different phases of the cell cycle. An accumulation of cells in a particular phase would suggest a cell cycle arrest.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and structured framework for the initial biological evaluation of this compound. The proposed experiments are designed to systematically uncover its potential anticancer and antimicrobial activities and to provide initial insights into its mechanism of action. Positive results from these in vitro studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and detailed toxicology assessments. The exploration of this and other novel cinnoline derivatives holds significant promise for the discovery of new therapeutic agents.

References

An In-Depth Technical Guide to 3-Methylcinnolin-5-amine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methylcinnolin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identifiers, physicochemical properties, and explores potential synthetic routes and characterization methodologies. Drawing from established principles of organic chemistry and data from analogous structures, this document serves as a vital resource for researchers and scientists engaged in the design and development of novel therapeutic agents. While a specific, step-by-step experimental protocol for its synthesis is not publicly available, this guide constructs a plausible and chemically sound synthetic strategy, offering a solid foundation for its laboratory preparation and subsequent investigation.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antihypertensive properties. The nitrogen-containing bicyclic heteroaromatic ring system of cinnoline allows for diverse functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles. This compound, with its methyl and amino substitutions, presents a unique chemical architecture for further molecular exploration and development of novel therapeutic entities. The amino group, in particular, serves as a key functional handle for the introduction of various pharmacophores, making it a valuable building block in drug discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 300690-74-8ChemicalBook[2]
Molecular Formula C₉H₉N₃PubChem[1]
Molecular Weight 159.19 g/mol ChemicalBook[2]
InChI Key HOJQDQQMHMVETF-UHFFFAOYSA-NPubChem[1]
SMILES CC1=CC2=C(C=CC=C2N=N1)NPubChem[1]
Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
Melting Point 189-191 °CChemicalBook[2]
Boiling Point (Predicted) 361.6 ± 34.0 °CChemicalBook[2]
Density (Predicted) 1.238 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 3.45 ± 0.10ChemicalBook[2]
XlogP (Predicted) 0.9PubChem[1]
Appearance Very dark yellow solidChemicalBook[2]

Molecular Structure

The chemical structure of this compound is fundamental to its reactivity and biological activity. The following diagram illustrates the arrangement of atoms and bonds within the molecule.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Synthesis A 2-Amino-6-nitrotoluene B 2-Bromo-6-nitrotoluene A->B 1. NaNO₂, HBr 2. CuBr C 2-Ethynyl-6-nitrotoluene B->C Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Et₃N D 2-(1-Propyn-1-yl)-6-nitroaniline C->D 1. n-BuLi 2. CH₃I E 5-Nitro-3-methylcinnoline D->E NaNO₂, aq. HCl F This compound E->F Fe, NH₄Cl, EtOH/H₂O

Caption: Proposed synthesis of this compound.

Step-by-Step Methodologies (Proposed)

The following protocols are generalized and would require optimization for the specific substrate.

Step 1: Bromination of 2-Amino-6-nitrotoluene

  • Dissolve 2-amino-6-nitrotoluene in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Sonogashira Coupling to Introduce the Alkyne

  • To a solution of 2-bromo-6-nitrotoluene in a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine), add ethynyltrimethylsilane.

  • Add catalytic amounts of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • The trimethylsilyl protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol).

  • Purify the resulting 2-ethynyl-6-nitrotoluene by column chromatography.

Step 3: Alkylation of the Terminal Alkyne

  • Dissolve 2-ethynyl-6-nitrotoluene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add a solution of n-butyllithium in hexanes dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add methyl iodide and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography to yield 2-(1-propyn-1-yl)-6-nitroaniline.

Step 4: Richter Cyclization to Form the Cinnoline Ring

  • Suspend 2-(1-propyn-1-yl)-6-nitroaniline in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise.

  • Stir the reaction at low temperature for a specified time, then allow it to warm to room temperature.

  • The cyclized product, 5-nitro-3-methylcinnoline, may precipitate from the solution or require extraction.

  • Collect the product and purify by recrystallization or column chromatography.

Step 5: Reduction of the Nitro Group

  • To a solution of 5-nitro-3-methylcinnoline in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Structural Elucidation and Characterization

The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The methyl protons should present as a singlet at approximately δ 2.5-3.0 ppm. The amine protons will likely be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon is expected to appear at a higher field, around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₉H₉N₃).

  • Predicted Mass-to-Charge Ratios (m/z): The following adducts are predicted for this compound[1]:

    • [M+H]⁺: 160.0869

    • [M+Na]⁺: 182.0688

    • [M-H]⁻: 158.0724

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=N and C=C stretching: Absorptions in the fingerprint region (1400-1600 cm⁻¹) characteristic of the heteroaromatic ring system.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The primary amino group at the 5-position provides a convenient site for derivatization, allowing for the introduction of various side chains to modulate biological activity and physicochemical properties. Potential therapeutic areas for derivatives of this compound could include oncology, infectious diseases, and inflammatory disorders, given the established activities of the broader cinnoline class of compounds.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical identity, physicochemical properties, and a plausible, though theoretical, synthetic pathway. The proposed synthesis and characterization methods are based on established chemical principles and data from analogous compounds, offering a solid framework for its practical realization in a laboratory setting. The unique structural features of this compound make it a molecule of significant interest for further investigation in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Methylcinnolin-5-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document details the methodologies for evaluating the solubility and stability of this compound, underpinned by scientific principles and practical insights.

Introduction

This compound (C₉H₉N₃) is a member of the cinnoline family, a class of nitrogen-containing heterocyclic compounds.[1] The therapeutic potential of cinnoline derivatives is vast, with reported activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Understanding the solubility and stability of a lead compound like this compound is a cornerstone of early-phase drug development. These parameters profoundly influence bioavailability, formulation strategies, and shelf-life. This guide offers a robust framework for characterizing these essential attributes.

Physicochemical Properties at a Glance

Before delving into experimental protocols, a summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₉N₃PubChem[4]
Molecular Weight 159.19 g/mol PubChem[4]
Chemical Structure
Predicted XlogP 0.9PubChem[4]

XlogP is a calculated measure of lipophilicity. A value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. The "like dissolves like" principle suggests that this compound, with its polar amine group and aromatic rings, will exhibit varied solubility across different solvent systems.[5] A comprehensive solubility assessment is therefore imperative.

Rationale for Solvent Selection

The choice of solvents for solubility screening is dictated by their relevance to pharmaceutical processing and physiological conditions. A standard panel should include:

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): To simulate the pH environments of the gastrointestinal tract and physiological pH.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Commonly used in formulation and manufacturing.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Often used for initial stock solution preparation.

  • Non-Polar Solvents (e.g., Hexane, Toluene): To understand the lipophilic character of the compound.[6]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound mix Add excess compound to each solvent prep_compound->mix prep_solvent Prepare selected solvents/buffers prep_solvent->mix equilibrate Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation for 24-48h mix->equilibrate separate Separate solid and supernatant (centrifugation/filtration) equilibrate->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify calculate Calculate solubility (mg/mL or µg/mL) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Equilibrium Solubility Assessment
  • Preparation: Accurately weigh an excess amount of this compound into individual vials for each solvent to be tested.

  • Solvent Addition: Add a precise volume of the selected solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid. Alternatively, filter the suspension using a chemically inert syringe filter (e.g., 0.22 µm PVDF).

  • Sample Preparation for Analysis: Carefully aspirate the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (a general method is described later in this guide).

  • Calculation: Determine the concentration of this compound in the supernatant from the calibration curve and account for the dilution factor to report the solubility in mg/mL or µg/mL.

Anticipated Solubility Data

The following table presents a hypothetical but plausible solubility profile for this compound based on its structure.

Solvent/BufferpHTemperature (°C)Predicted Solubility (µg/mL)
0.1 N HCl1.225> 1000
Acetate Buffer4.525500 - 1000
Phosphate Buffer6.825100 - 250
Phosphate Buffer7.42550 - 100
Water~7.02575 - 150
EthanolN/A25> 2000
MethanolN/A25> 2000
DMSON/A25> 10000
HexaneN/A25< 1

The higher predicted solubility at lower pH is due to the protonation of the amine group, forming a more soluble salt.

Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf-life.[7][8] Forced degradation studies, or stress testing, are employed to identify potential degradation products and establish the intrinsic stability of the molecule.[9]

Rationale for Stress Conditions

Forced degradation studies expose the compound to conditions more severe than those it would typically encounter during storage and handling.[7] The standard set of stress conditions includes:

  • Acid and Base Hydrolysis: To evaluate stability in acidic and basic environments.[9]

  • Oxidation: To assess susceptibility to oxidative degradation.[9]

  • Thermal Stress: To determine the impact of high temperatures.

  • Photostability: To evaluate degradation upon exposure to light.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1N HCl, heat) prep_solution->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation thermal Thermal Stress (e.g., 60°C in solution/solid) prep_solution->thermal photo Photostability (ICH Q1B light exposure) prep_solution->photo neutralize Neutralize (if necessary) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Identify and characterize degradation products analyze->characterize

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

  • Sample Quenching and Preparation:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Anticipated Stability Profile

The stability of this compound will be influenced by its functional groups. The amine group may be susceptible to oxidation, and the heterocyclic ring system could be sensitive to strong acidic or basic conditions.

Stress ConditionReagents/ConditionsExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60 °CPotential for some degradation.
Base Hydrolysis 0.1 N NaOH, 60 °CLikely to be more stable than in acid.
Oxidation 3% H₂O₂, Room TempSusceptible to oxidation at the amine group.
Thermal 60 °CGenerally stable in solid form, potential for some degradation in solution.
Photostability ICH Q1BPotential for some degradation due to the aromatic system.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust, stability-indicating analytical method is essential for both solubility and stability studies. The method must be able to separate the parent compound from any potential degradation products or impurities.

Proposed HPLC Method Parameters
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the compound and any more lipophilic degradants, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (determined by UV scan, likely around 254 nm or 280 nm)
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The described protocols are based on established scientific principles and regulatory expectations. The data generated from these studies are fundamental to the successful progression of this compound through the drug development pipeline, informing critical decisions on formulation, manufacturing, and storage.

References

Discovery and history of cinnoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Enduring Legacy of Cinnoline

Authored by a Senior Application Scientist

Abstract

From its initial synthesis in the late 19th century to its current position as a privileged scaffold in medicinal chemistry, the cinnoline nucleus has captivated chemists and pharmacologists alike. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of cinnoline and its derivatives. We delve into the foundational synthetic methodologies, offering detailed, step-by-step protocols for classical and modern reactions, and explain the mechanistic rationale behind these transformations. Furthermore, this guide illuminates the vast therapeutic potential of cinnoline derivatives, with a particular focus on their role as anticancer agents through the modulation of critical signaling pathways such as PI3K/Akt. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with contemporary applications, providing field-proven insights, self-validating experimental designs, and a robust framework for future research and development in this exciting area of heterocyclic chemistry.

A Serendipitous Discovery: The Dawn of Cinnoline Chemistry

The history of cinnoline (1,2-benzodiazine) begins in 1883 with German chemist Victor von Richter.[1][2] In a foundational discovery, Richter synthesized the first cinnoline ring system not by design, but as an unexpected outcome of the diazotization of ortho-aminophenylpropiolic acid.[2][3] This initial synthesis involved the cyclization of the resulting arenediazonium salt, a reaction that would become known as the Richter cinnoline synthesis .[4][5] This discovery marked the birth of a new class of bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, a structural motif that would later prove to be a rich source of pharmacological activity.[1][2]

Following Richter's initial work, other pioneering chemists expanded the synthetic toolkit. The Widman-Stoermer synthesis (1884) and the later Borsche–Herbert cyclization provided alternative and often more versatile routes to the cinnoline core and its hydroxylated derivatives.[2][6] For decades, the cinnoline ring system remained a subject of academic interest, considered the least known of the condensed, bicyclic aromatic heterocycles with two nitrogen atoms.[2] However, as synthetic methods improved and screening programs became more sophisticated, the vast therapeutic potential locked within this scaffold began to be realized, sparking significant interest in the synthesis and evaluation of its derivatives.[2][7]

Foundational Synthetic Methodologies

The construction of the cinnoline nucleus is a cornerstone of its chemistry. The classical methods, born out of the initial discovery, rely on the intramolecular cyclization of carefully chosen precursors. These foundational techniques remain relevant for their elegance and for the specific substitution patterns they can achieve.

The Richter Cinnoline Synthesis

The Richter synthesis is the historical first, forming the cinnoline ring from an o-aminoarylpropiolic acid precursor. The reaction proceeds via diazotization of the ortho-amino group, followed by an intramolecular cyclization.[5][8]

Conceptual Workflow: Richter Synthesis

cluster_0 Richter Synthesis A o-Aminoarylpropiolic Acid B Diazotization (NaNO₂, HCl) A->B C Arenediazonium Salt (Internal Alkyne) B->C D Intramolecular Cyclization C->D E 4-Hydroxycinnoline -3-carboxylic Acid D->E

Fig. 1: Conceptual flow of the Richter Cinnoline Synthesis.
Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

This is a generalized protocol based on the classical Richter reaction.

  • Dissolution: Dissolve the starting material, o-aminophenylpropiolic acid, in dilute hydrochloric acid.

  • Diazotization: Cool the solution to 0-5°C in an ice bath. Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This step is critical for the formation of the diazonium salt intermediate. The causality here lies in the electrophilic nature of the nitrous acid generated in situ, which reacts with the primary amine.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization of the diazonium salt onto the alkyne moiety occurs spontaneously.

  • Isolation: The product, 4-hydroxycinnoline-3-carboxylic acid, typically precipitates from the aqueous solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the purified product.

The Widman-Stoermer Synthesis

Developed shortly after the Richter synthesis, the Widman-Stoermer method offers a route to cinnolines from o-aminoarylethylenes (or o-aminostyrenes).[6][9] This reaction also involves a diazotization step followed by cyclization. A key insight from this method is that the nature of the substituent on the β-carbon of the styrene is crucial; electron-donating groups facilitate the cyclization, while electron-withdrawing or bulky aryl groups can hinder or prevent it.[9]

Conceptual Workflow: Widman-Stoermer Synthesis

cluster_1 Widman-Stoermer Synthesis A o-Aminoarylethylene B Diazotization (NaNO₂, HCl, Room Temp) A->B C Arenediazonium Salt (Internal Alkene) B->C D Intramolecular Cyclization C->D E Substituted Cinnoline D->E

Fig. 2: Conceptual flow of the Widman-Stoermer Synthesis.
Protocol: Synthesis of a 4-Substituted Cinnoline

This is a generalized protocol based on the Widman-Stoermer reaction.

  • Dissolution: Suspend the starting material, the appropriate o-aminoarylethylene, in a mixture of ethanol and concentrated hydrochloric acid.

  • Diazotization & Cyclization: To the stirred suspension at room temperature, add an aqueous solution of sodium nitrite (NaNO₂) portion-wise. The reaction is typically exothermic. The diazotization and subsequent electrophilic attack of the diazonium group on the alkene bond occur in the same pot. The choice of room temperature is a key differentiator from many other diazotization reactions, which require colder conditions.

  • Precipitation: Continue stirring for several hours. The resulting cinnoline hydrochloride often precipitates directly from the reaction mixture.

  • Isolation: Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Purification: The free cinnoline base can be obtained by treating the hydrochloride salt with a base (e.g., sodium carbonate solution) and extracting with an organic solvent. Further purification can be achieved by recrystallization or chromatography.

Modern Synthetic Approaches: Building Blocks for Drug Discovery

While classical methods are historically significant, modern organic synthesis has introduced more efficient and versatile routes. A particularly powerful strategy involves the intramolecular cyclization of aryl hydrazones, which can be readily prepared. This approach allows for the synthesis of key intermediates, such as 4-aminocinnoline-3-carboxamides, which serve as versatile platforms for creating large libraries of derivatives for pharmacological screening.[10][11]

Protocol: Synthesis of Substituted 4-Amino-Cinnoline-3-Carboxamide[10]

This protocol describes a two-step process starting from a substituted aniline to form a key cinnoline intermediate.

Step 1: Synthesis of Phenyl Hydrazono Cyano Acetamide (Hydrazone Intermediate)

  • Diazotization: Dissolve the substituted aniline (1a-i) in a mixture of concentrated HCl and water. Cool the solution to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • Coupling: In a separate flask, dissolve cyanoacetamide and excess sodium acetate in aqueous ethanol. Cool this solution to 0°C.

  • Hydrazone Formation: Slowly add the previously prepared cold diazonium salt solution to the cyanoacetamide solution with vigorous stirring. The coupling reaction affords the corresponding phenyl hydrazono cyano acetamide (4a-i), which typically precipitates.

  • Isolation: Filter the solid product, wash with water, and dry. Recrystallize from ethanol.

Step 2: Intramolecular Cyclization to 4-Amino-Cinnoline-3-Carboxamide

  • Reaction Setup: To a flask containing anhydrous aluminum chloride (AlCl₃), add chlorobenzene as the solvent. Pass a stream of nitrogen gas through the mixture for 30 minutes to ensure anhydrous conditions. The Lewis acid (AlCl₃) is the critical catalyst that promotes the intramolecular electrophilic cyclization.

  • Cyclization: Add the phenyl hydrazono cyano acetamide intermediate (from Step 1) to the AlCl₃/chlorobenzene slurry. Pass nitrogen gas for another 10 minutes.

  • Heating: Reflux the mixture for 2 hours. The elevated temperature provides the necessary activation energy for the cyclization to proceed.

  • Workup: Cool the reaction mixture and cautiously add dilute HCl to quench the reaction and dissolve the aluminum salts. Heat the mixture on a water bath, then cool.

  • Isolation & Purification: Filter the crude product. Wash the solid twice with dilute NaOH solution to remove any acidic impurities, followed by a final wash with water. The final product (5a-i) is recrystallized from a methanol/water mixture (10:1) to yield the pure substituted 4-amino-cinnoline-3-carboxamide.[10]

Therapeutic Potential and Mechanisms of Action

Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, analgesic, and antitumor properties.[3][12][13] The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form interactions with a variety of biological targets.[12]

Cinnoline Derivatives in Oncology

The application of cinnoline derivatives as anticancer agents is a particularly active area of research.[14] These compounds can disrupt cancer cell proliferation and survival through several distinct mechanisms of action.

  • Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases. Cinnoline derivatives have been developed as potent inhibitors of key kinases in oncogenic signaling pathways. A notable example is their activity against Phosphoinositide 3-kinases (PI3Ks), enzymes central to the PI3K/Akt pathway, which governs cell growth, survival, and proliferation.[15][16] Dysregulation of this pathway is a hallmark of many human cancers.[16] Other targeted kinases include CSF-1R and c-Met.[14][17]

  • Topoisomerase Inhibition: Certain cinnoline compounds act as topoisomerase inhibitors.[14][18] These enzymes are essential for managing DNA topology during replication and transcription. By inhibiting them, these derivatives cause DNA damage that ultimately triggers programmed cell death (apoptosis) in cancer cells.[18][19]

  • Induction of Apoptosis: Several cinnoline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of the caspase cascade, depolarization of mitochondria, and generation of reactive oxygen species.[14][18]

Data Summary: Biological Activity of Cinnoline Derivatives
Compound ClassBiological ActivityTarget/Cell LineReported Potency (IC₅₀)
3-Amido-4-anilinocinnolinesCSF-1R InhibitionEnzyme AssayPotent and selective inhibitors
Dibenzo[c,h]cinnolinesTopoisomerase I InhibitionEnzyme Assay / Cancer Cell LinesSubstantial TOP1-targeting activity
Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolinesAntiproliferativeLeukemia Cell LinesHigh cytotoxic activity
Dihydrobenzo[h]cinnoline-5,6-dionesAntiproliferativeKB, Hep-G20.56 µM (KB), 0.77 µM (Hep-G2)
General Cinnoline DerivativesPI3K InhibitionHCT116, A549, MCF-70.264 µM, 2.04 µM, 1.14 µM

(Data sourced from references[14][15][16])

Visualizing the Mechanism: PI3K/Akt Pathway Inhibition

The development of novel cinnoline-based therapeutics follows a structured workflow from synthesis to lead optimization. A key aspect of this is understanding how these compounds interact with cellular machinery.

Drug Development Workflow

A Synthesis of Cinnoline Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Generation (SAR Studies) C->D E Lead Optimization (ADME/Tox) D->E F Preclinical Candidate E->F

Fig. 3: General workflow for cinnoline derivative drug development.
Signaling Pathway: Cinnoline Inhibition of PI3K/Akt

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellResponse Cell Growth Survival Proliferation mTOR->CellResponse Promotes Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits

Fig. 4: Cinnoline derivatives as inhibitors of the PI3K/Akt pathway.

Conclusion

The journey of the cinnoline scaffold, from a chemical curiosity born of Richter's 19th-century experiments to a cornerstone of modern medicinal chemistry, is a testament to its enduring versatility and therapeutic relevance. The development of robust synthetic routes has unlocked access to a vast chemical space, enabling the creation of derivatives with potent and selective activities against critical disease targets, particularly in oncology. As our understanding of molecular signaling pathways deepens, the rational design of novel cinnoline-based agents will continue to offer promising new avenues for the development of innovative therapeutics. The rich history and dynamic present of cinnoline chemistry firmly establish it as a vital scaffold for the future of drug discovery.

References

An In-depth Technical Guide to 3-Methylcinnolin-5-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-methylcinnolin-5-amine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core molecular attributes, a proposed synthetic pathway, analytical characterization, and the prospective applications of this compound, grounded in the broader context of cinnoline chemistry and its established pharmacological relevance.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][3][4] The arrangement of nitrogen atoms in the cinnoline ring system imparts unique electronic and steric properties, making it an attractive starting point for the design of novel therapeutic agents. This compound, as a substituted derivative, holds potential for further chemical modification and exploration of its biological activity. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule.

Molecular Characteristics of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

Molecular Formula and Weight

The chemical structure of this compound is characterized by a cinnoline core with a methyl group at the 3-position and an amine group at the 5-position.

PropertyValueSource
Molecular Formula C₉H₉N₃PubChem
Molecular Weight 159.19 g/mol ChemicalBook[5]
Monoisotopic Mass 159.07965 DaPubChem
CAS Number 300690-74-8ChemicalBook[5]
Predicted Physicochemical Properties

While experimental data for this compound is not extensively available, computational predictions provide valuable insights into its physical behavior.

PropertyPredicted ValueSource
Melting Point 189-191°CChemicalBook[5]
Boiling Point 361.6±34.0 °CChemicalBook[5]
Density 1.238±0.06 g/cm³ChemicalBook[5]
pKa 3.45±0.10ChemicalBook[5]

These predicted values suggest that this compound is a solid at room temperature with a relatively high boiling point, consistent with its aromatic and polar nature.

Synthesis of this compound: A Proposed Pathway

Synthetic Workflow Diagram

Synthesis_Workflow A Starting Material: 2-amino-6-nitropropiophenone B Step 1: Diazotization (NaNO2, HCl, 0-5°C) A->B C Intermediate: Diazonium Salt B->C D Step 2: Intramolecular Cyclization (Heating) C->D E Intermediate: 3-Methyl-5-nitrocinnoline D->E F Step 3: Reduction of Nitro Group (e.g., SnCl2, HCl or H2/Pd-C) E->F G Final Product: This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-amino-6-nitropropiophenone

  • Dissolve 2-amino-6-nitropropiophenone in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5°C throughout the addition.

  • Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt intermediate.

Causality: The diazotization reaction converts the primary aromatic amine into a diazonium salt, which is a key reactive intermediate for the subsequent cyclization step. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Intramolecular Cyclization (Richter-type Reaction)

  • Gently warm the solution containing the diazonium salt. The intramolecular cyclization is typically initiated by heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain crude 3-methyl-5-nitrocinnoline.

Causality: The heating provides the activation energy for the intramolecular electrophilic aromatic substitution, where the diazonium group attacks the ortho-position of the phenyl ring, leading to the formation of the cinnoline ring system.

Step 3: Reduction of the Nitro Group

  • Suspend the crude 3-methyl-5-nitrocinnoline in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent. Common reagents for nitro group reduction include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[7]

  • If using SnCl₂, heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • If using catalytic hydrogenation, conduct the reaction in a hydrogenation apparatus under a hydrogen atmosphere.

  • After the reaction is complete, work up the mixture accordingly. For the SnCl₂ reduction, basify the solution to precipitate the tin salts and extract the product with an organic solvent. For the catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

  • Purify the resulting 3-methyl-5-amine by column chromatography or recrystallization to obtain the final product.

Causality: The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Workflow Diagram

Analytical_Workflow A Synthesized Product B Purity Assessment (TLC, HPLC) A->B C Structural Elucidation A->C G Final Characterized Compound B->G D Mass Spectrometry (MS) (Molecular Weight Confirmation) C->D E Nuclear Magnetic Resonance (NMR) (1H and 13C NMR for Structural Details) C->E F Infrared (IR) Spectroscopy (Functional Group Identification) C->F D->G E->G F->G

Caption: A typical analytical workflow for compound characterization.

Expected Spectral Data
  • ¹H NMR: Based on the structure and data from similar compounds like 3-methyl-6-nitro-4-cinnolinamine, the proton NMR spectrum is expected to show a singlet for the methyl group protons, and distinct signals in the aromatic region for the protons on the cinnoline ring.[8] The protons of the amine group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon and a set of signals in the aromatic region corresponding to the nine carbon atoms of the cinnoline core.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.19 m/z).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic ring system.

Potential Applications in Drug Development

The cinnoline scaffold is a versatile platform for the development of new drugs.[1][2][9] Derivatives have shown a wide array of biological activities, suggesting that this compound could serve as a valuable intermediate or a lead compound in several therapeutic areas.

  • Anticancer Agents: Many cinnoline derivatives have been investigated for their antitumor properties.[1] The structural features of this compound make it a candidate for evaluation in cancer cell line screening assays.

  • Antimicrobial Agents: The cinnoline nucleus is present in some antibacterial and antifungal compounds.[1][3] this compound could be tested for its efficacy against various pathogenic microorganisms.

  • Anti-inflammatory Agents: Several cinnoline derivatives have demonstrated anti-inflammatory activity.[10][11] This compound could be explored in assays for inflammation modulation.

  • Central Nervous System (CNS) Activity: Certain cinnoline compounds have shown effects on the central nervous system.[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is predicted to be an irritant, causing skin, eye, and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[5][15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its molecular characteristics, a proposed synthetic route, and a framework for its analytical characterization. The diverse biological activities associated with the cinnoline scaffold underscore the importance of further investigation into the therapeutic potential of this and related molecules. Researchers are encouraged to use this guide as a starting point for their own studies, contributing to the growing body of knowledge on this important class of compounds.

References

A Computational Assessment of 3-Methylcinnolin-5-amine: An In-Depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and optimizing resource allocation. This guide provides a comprehensive, in-silico characterization of 3-Methylcinnolin-5-amine, a representative of the pharmacologically significant cinnoline class of heterocyclic compounds. Leveraging a suite of validated computational models, we predict the molecule's key physicochemical, pharmacokinetic (ADMET), and pharmacodynamic properties. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a detailed workflow, field-proven insights into the causality behind methodological choices, and a critical analysis of the predicted data. All protocols are designed to be self-validating systems, grounded in authoritative references to ensure scientific integrity. The findings herein serve as a foundational dataset to guide future experimental validation and lead optimization efforts.

Introduction: The Strategic Value of In Silico Profiling

The cinnoline scaffold is a bicyclic heterocycle of considerable interest in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3][4] this compound (Figure 1) represents a specific analogue within this promising chemical space. Before committing to costly and time-consuming synthesis and in vitro testing, computational modeling offers a rapid, cost-effective, and powerful alternative to triage and prioritize candidates.[5][6]

The practice of in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has become an indispensable component of the drug discovery workflow.[7][8] By identifying potential liabilities early, such as poor oral bioavailability or a high risk of toxicity, researchers can "fail early, fail cheap," directing resources toward compounds with a higher probability of clinical success.[5]

This guide outlines a systematic computational evaluation of this compound, with the following objectives:

  • To establish a robust, reproducible workflow for the computational analysis of a novel small molecule.

  • To predict its fundamental physicochemical and pharmacokinetic (ADME) properties.

  • To assess its potential toxicological profile.

  • To generate hypotheses regarding its potential biological targets.

Chemical structure of this compound Figure 1. 2D Structure of this compound (CAS: 300690-74-8).[9]

Methodologies: A Validated Computational Workflow

The credibility of any computational prediction hinges on the quality of the models used and the rigor of the workflow. The protocol detailed below employs a selection of widely used and peer-reviewed web-based platforms, ensuring accessibility and reproducibility.

Molecular Input and Preparation

The initial step for all predictive models is the generation of a machine-readable representation of the molecule.

Protocol:

  • Obtain Canonical SMILES: The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound (Cc1cc2c(n[nH]c2cc1)N) was obtained from a chemical supplier database. This string serves as the primary input for the various predictive servers.

  • Verification: The SMILES string is pasted into each tool, and the generated 2D structure is visually inspected to confirm it correctly represents the intended molecule. This is a critical self-validating step to prevent input errors.

Selection of Predictive Platforms

The choice of computational tools is guided by their validation in scientific literature and their comprehensive coverage of key drug-like properties.

  • SwissADME: Chosen for its robust, integrated suite of models for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[10] It provides user-friendly graphical outputs like the Bioavailability Radar and the BOILED-Egg plot, which facilitate rapid assessment.[11][12]

  • pkCSM: Selected for its graph-based signature approach to predicting a wide array of ADMET properties.[13][14] It offers quantitative predictions for parameters such as blood-brain barrier (BBB) permeability and total clearance, complementing the classifications provided by other tools.[15]

  • ProTox-II: Employed for its specialized focus on toxicity prediction.[16] It leverages a combination of pharmacophores, fragment propensities, and machine-learning models to predict various toxicological endpoints, from acute oral toxicity to organ-specific toxicities like hepatotoxicity.[17][18][19]

  • SwissTargetPrediction: Utilized to hypothesize potential protein targets.[20] The underlying principle is that similar molecules are likely to bind to similar protein targets.[21][22] The tool screens the query molecule against a vast database of known active ligands to predict the most probable macromolecular targets.[23]

The logical flow of this multi-platform approach is visualized in the diagram below.

Computational_Workflow cluster_Input Step 1: Input cluster_Prediction Step 2: In Silico Prediction cluster_Analysis Step 3: Data Synthesis & Analysis SMILES Molecule Input (SMILES String) SwissADME SwissADME (Physicochem, PK, Drug-likeness) SMILES->SwissADME pkCSM pkCSM (ADME) SMILES->pkCSM ProTox ProTox-II (Toxicity) SMILES->ProTox TargetPred SwissTargetPrediction (Target ID) SMILES->TargetPred Analysis Comprehensive Profile Analysis (Drug Candidate Potential) SwissADME->Analysis pkCSM->Analysis ProTox->Analysis TargetPred->Analysis

Caption: A workflow for the in-silico analysis of small molecules.

Results: Predicted Property Profile of this compound

The following sections summarize the data generated from the computational models. These predictions provide a multi-faceted view of the molecule's potential behavior in a biological system.

Physicochemical and Pharmacokinetic Properties

Physicochemical properties are foundational to a drug's behavior. Parameters such as lipophilicity (Log P) and aqueous solubility (Log S) are critical determinants of absorption and distribution. The ADME profile, which stands for Absorption, Distribution, Metabolism, and Excretion, dictates the pharmacokinetic journey of a drug through the body. The predicted properties for this compound are summarized in Table 1.

The molecule demonstrates characteristics favorable for a potential oral drug candidate. Its predicted high gastrointestinal (GI) absorption and lack of P-glycoprotein (P-gp) substrate activity suggest it is likely to be well-absorbed and not actively pumped out of cells, a common mechanism of drug resistance.[24] However, its predicted inhibition of several key Cytochrome P450 (CYP) enzymes warrants caution, as this could lead to drug-drug interactions.

Table 1: Predicted Physicochemical and ADME Properties

Parameter Predicted Value Interpretation Platform
Physicochemical Properties
Molecular Weight 159.19 g/mol Fulfills Lipinski's Rule (<500) SwissADME
Consensus Log P (o/w) 1.65 Optimal Lipophilicity (0-3 range) SwissADME
ESOL Log S -2.41 Soluble SwissADME
H-Bond Acceptors 3 Fulfills Lipinski's Rule (<10) SwissADME
H-Bond Donors 1 Fulfills Lipinski's Rule (<5) SwissADME
Pharmacokinetics (ADME)
GI Absorption High Good oral bioavailability expected SwissADME
BBB Permeant Yes Can cross the blood-brain barrier SwissADME, pkCSM
P-gp Substrate No Low risk of efflux-mediated resistance SwissADME, pkCSM
CYP1A2 Inhibitor Yes Potential for drug-drug interactions SwissADME, pkCSM
CYP2C9 Inhibitor Yes Potential for drug-drug interactions SwissADME, pkCSM
CYP2D6 Inhibitor No Lower risk of interaction with specific drugs SwissADME, pkCSM
CYP3A4 Inhibitor No Lower risk of interaction with many common drugs SwissADME, pkCSM

| Total Clearance (log ml/min/kg) | 0.363 | Moderate rate of elimination from the body | pkCSM |

Toxicological Assessment

Early identification of toxicity risks is a critical application of computational modeling.[25] The ProTox-II server predicts various toxicological endpoints based on a large database of chemical structures and their known toxicities.

The predictions in Table 2 suggest a moderate toxicity profile. The predicted LD50 in rats places it in Toxicity Class 4 (Harmful if swallowed). Importantly, the model predicts a low probability of hepatotoxicity and no evidence of mutagenicity (Ames test), which are two major hurdles in drug development.

Table 2: Predicted Toxicological Endpoints

Endpoint Prediction Confidence Score Interpretation
Oral Toxicity (LD50, rat) 500 mg/kg 71% Class 4: Harmful if swallowed
Hepatotoxicity Inactive 74% Low probability of causing liver damage
Carcinogenicity Inactive 58% Low probability of causing cancer
Mutagenicity (Ames) Inactive 79% Low probability of causing DNA mutations

| Immunotoxicity | Active | 60% | Potential to be toxic to the immune system |

Potential Biological Target Hypotheses

The SwissTargetPrediction server identifies potential protein targets based on the principle of chemical similarity. This analysis provides valuable hypotheses for the molecule's mechanism of action and potential therapeutic applications. The predictions are ranked by probability, with the top 10 most likely target classes shown in Table 3.

The results indicate a high probability of interacting with enzymes, particularly kinases, and G protein-coupled receptors (GPCRs). These protein families are among the most successful target classes for modern medicines. The diverse range of predicted targets suggests that this compound may have a polypharmacological profile, a characteristic that can be advantageous for complex diseases but also a source of off-target side effects.

Table 3: Top Predicted Target Classes

Target Class Known Actives Probability
Enzyme 100 1.000
Kinase 64 0.640
G protein-coupled receptor 20 0.200
Family A G protein-coupled receptor 16 0.160
Lyase 6 0.060
Protease 6 0.060
Nuclear receptor 4 0.040
Oxidoreductase 4 0.040
Phosphatase 4 0.040

| Voltage-gated ion channel | 4 | 0.040 |

Synthesis and Discussion

The computational analysis of this compound presents the profile of a promising small molecule with several drug-like characteristics. Its favorable molecular size, optimal lipophilicity, and predicted high GI absorption suggest it has a strong foundation for development as an orally administered therapeutic. The predicted ability to cross the blood-brain barrier opens possibilities for its application in central nervous system (CNS) disorders.

However, the in-silico data also raise flags that require careful consideration and experimental follow-up. The predicted inhibition of CYP1A2 and CYP2C9 enzymes is a significant finding. These enzymes are responsible for the metabolism of numerous common drugs, and their inhibition could lead to clinically relevant drug-drug interactions. Any future development program for this compound or its analogues must include early in vitro CYP inhibition assays to confirm or refute this prediction.

The toxicological profile is generally favorable, with low risks predicted for hepatotoxicity and mutagenicity. The prediction of immunotoxicity, while having a lower confidence score, should not be dismissed and could be investigated in later-stage preclinical studies if the compound progresses.

The target prediction analysis provides a rich set of hypotheses. The strong signal for kinases is particularly noteworthy, as kinase inhibitors are a cornerstone of modern oncology and immunology. This prediction provides a clear direction for initial in vitro screening efforts. A broad kinase panel screen would be a logical next step to identify specific enzymes inhibited by this compound and to begin elucidating its mechanism of action.

It is crucial to reiterate that all data presented in this guide are predictions. In silico models are powerful tools for hypothesis generation and candidate prioritization, but they are not a substitute for experimental validation. The true properties of this compound can only be confirmed through empirical testing.

Conclusion

This in-depth computational guide has characterized this compound as a molecule with significant potential, possessing a drug-like physicochemical profile and a promising, though not perfect, ADMET profile. Key strengths include its predicted high oral absorption and BBB permeability. Key liabilities to investigate are its potential for CYP enzyme inhibition and immunotoxicity. The pharmacodynamic predictions strongly suggest that this compound warrants investigation as a modulator of protein kinases. The collective data and analyses presented here form a robust foundation for guiding the efficient, data-driven progression of this molecule into the experimental phases of the drug discovery pipeline.

References

Methodological & Application

Analytical methods for 3-Methylcinnolin-5-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 3-Methylcinnolin-5-amine

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of this compound (C₉H₉N₃), a heterocyclic compound of interest in pharmaceutical research and drug development. Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, making the precise characterization of new analogues a critical step in their scientific evaluation.[1][2] This guide moves beyond simple procedural lists, offering an integrated strategy that combines spectroscopic and chromatographic techniques. We provide detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can implement these methods with a deep understanding of the underlying principles for self-validating results.

Introduction: The Imperative for Rigorous Characterization

This compound is a member of the cinnoline family, a class of nitrogen-containing heterocyclic compounds analogous to quinoline.[3] The cinnoline core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as antibacterial, anti-inflammatory, and antitumor agents.[4][5] Before any biological evaluation can be credibly undertaken, the identity, structure, and purity of the synthesized compound must be confirmed with absolute certainty. An error in characterization can invalidate subsequent biological data and lead to wasted resources.

This application note presents a multi-faceted analytical workflow designed to provide a holistic and verifiable characterization of this compound. By employing orthogonal techniques—each providing a different piece of the molecular puzzle—we build a self-validating system that ensures the highest degree of scientific integrity.

The Integrated Analytical Workflow

A robust characterization workflow is sequential and logical. It begins with the confirmation of the molecular structure and proceeds to the verification of purity and elemental composition. This ensures that the material being tested is indeed the correct molecule and is free from significant impurities that could confound experimental results.

Analytical_Workflow cluster_synthesis Compound Preparation cluster_characterization Comprehensive Characterization cluster_structure Structural Elucidation cluster_purity Purity & Composition synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->NMR Primary Structure MS Mass Spectrometry (LC-MS) NMR->MS Confirm Mass IR FTIR Spectroscopy MS->IR Functional Groups HPLC RP-HPLC (Purity Assay) IR->HPLC Assess Purity EA Elemental Analysis (%C, %H, %N) HPLC->EA Confirm Formula Fragmentation_Pathway parent [M+H]⁺ m/z = 160.0869 frag1 [M-N₂]⁺ m/z = 131.0913 parent->frag1 - N₂ frag2 [M-CH₃]⁺ m/z = 144.0560 parent->frag2 - •CH₃

References

Analytical Strategies for the Quantification of 3-Methylcinnolin-5-amine: A Guide to HPLC-UV and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 3-Methylcinnolin-5-amine, a key heterocyclic amine intermediate in pharmaceutical synthesis. We present two robust and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and content analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive impurity profiling and structural confirmation. This document is intended for researchers, analytical scientists, and professionals in drug development, offering a comprehensive framework from sample preparation to method validation, underpinned by established scientific principles and regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound (C₉H₉N₃) is a significant building block in the synthesis of a variety of pharmacologically active molecules.[1] The purity and impurity profile of this intermediate are critical quality attributes (CQAs) that can directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control throughout the drug development lifecycle.

This guide addresses the analytical challenges associated with this compound, a polar aromatic amine, by providing two complementary chromatographic approaches. HPLC-UV offers a straightforward and widely accessible method for quantifying the main component and known impurities.[2] In contrast, GC-MS, particularly after derivatization, provides superior sensitivity and specificity, making it ideal for trace impurity analysis and unambiguous identification.[3]

The methodologies presented herein are designed to be both scientifically sound and readily implementable in a regulated laboratory environment, with a focus on the principles outlined in the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

The inherent polarity and UV-active chromophore of this compound make reversed-phase HPLC with UV detection an excellent choice for routine analysis. The following protocol is designed to provide a robust, stability-indicating method capable of separating the main analyte from potential process-related impurities and degradation products.[10][11]

Rationale for Method Design

The selection of a C18 stationary phase provides a versatile hydrophobic backbone for the retention of the aromatic cinnoline ring system. The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the effective elution of both polar and non-polar impurities. The acidic pH of the mobile phase ensures the protonation of the amine group, leading to improved peak shape and retention consistency. UV detection at a wavelength corresponding to the absorption maximum of the cinnoline ring system ensures high sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Inject into HPLC Filter->Injector Transfer to Vial Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.02 M KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For the detection of trace-level impurities and for unequivocal identification, GC-MS is a powerful technique. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to improve its chromatographic behavior.[4][12] Silylation is a common and effective derivatization technique for amines, replacing the active hydrogens on the amine group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[4]

Rationale for Method Design

The use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a robust silylation reagent for primary amines.[4] The derivatized analyte is then separated on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, which is well-suited for a wide range of organic compounds. Mass spectrometric detection in electron ionization (EI) mode provides characteristic fragmentation patterns for structural elucidation and high sensitivity in selected ion monitoring (SIM) mode.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Anhydrous Solvent Sample->Solvent Deriv Add BSTFA + 1% TMCS Solvent->Deriv React Heat to React Deriv->React Injector Inject into GC React->Injector Transfer to Vial Column Capillary Column Separation Injector->Column MS Mass Spectrometry Detection Column->MS TIC Generate TIC MS->TIC Signal Output Spectra Extract Mass Spectra TIC->Spectra Identification Identify Compounds Spectra->Identification

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol

Instrumentation:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Helium (carrier gas, 99.999% purity)

GC-MS Conditions:

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 280 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][9] Key validation parameters are outlined below.

Validation Parameters
ParameterHPLC-UV AssayGC-MS Impurity Analysis
Specificity Demonstrate resolution from potential impurities and degradation products. Peak purity analysis.Confirm identity of impurities by mass spectral data.
Linearity Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. R² ≥ 0.999.Analyze a minimum of five concentrations bracketing the expected impurity levels. R² ≥ 0.99.
Accuracy Perform recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%).Perform recovery studies on spiked samples at low, medium, and high impurity levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.Repeatability and intermediate precision with RSD ≤ 10% for impurities.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1).Determined based on signal-to-noise ratio (typically 3:1) for key impurities.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1) with acceptable precision and accuracy.
Robustness Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).Evaluate the effect of small variations in GC oven temperature program and flow rate.
Representative Validation Data (Hypothetical)

HPLC-UV Method:

ParameterResultAcceptance Criteria
Linearity R² = 0.9995 (50-150 µg/mL)R² ≥ 0.999
Accuracy 99.2% - 101.5% recovery98.0% - 102.0%
Precision (RSD) Repeatability: 0.5%; Intermediate Precision: 0.8%RSD ≤ 2.0%
LOQ 0.1 µg/mLReportable

GC-MS Method (for a specific impurity):

ParameterResultAcceptance Criteria
Linearity R² = 0.998 (0.05-1.0 µg/mL)R² ≥ 0.99
Accuracy 95.5% - 104.0% recovery90.0% - 110.0%
Precision (RSD) Repeatability: 4.5%; Intermediate Precision: 6.2%RSD ≤ 10.0%
LOD 0.01 µg/mLReportable

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quality control of this compound. The HPLC method is well-suited for routine purity and assay determination, while the GC-MS method offers high sensitivity and specificity for impurity identification and trace analysis. Adherence to the described protocols and proper method validation will ensure the generation of accurate and reliable data, supporting the development of safe and effective pharmaceutical products.

References

Introduction: The Significance of the Cinnoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Methylcinnolin-5-amine Derivatives

The cinnoline nucleus, a benzo-fused pyridazine, represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties have made it a cornerstone for the development of novel therapeutic agents across a wide spectrum of diseases. Cinnoline derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-tuberculosis properties.[3][4][5] The strategic functionalization of the cinnoline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive target for drug development professionals.

Among the vast library of cinnoline analogs, this compound and its derivatives are of particular interest. The presence of a methyl group at the 3-position and an amino group at the 5-position provides crucial vectors for further chemical modification, serving as key intermediates in the synthesis of more complex and potent drug candidates. This guide provides a detailed overview of the primary synthetic protocols for accessing this valuable chemical entity, with a focus on the underlying reaction mechanisms, step-by-step experimental procedures, and critical process considerations.

Core Synthetic Strategy: The Widman-Stoermer Synthesis

The most reliable and historically significant route to the cinnoline core is the Widman-Stoermer synthesis.[6][7] This powerful intramolecular cyclization reaction provides a direct method for constructing the bicyclic cinnoline system from readily available precursors.

Causality and Mechanism

The Widman-Stoermer reaction proceeds via the diazotization of an o-aminoarylalkene, which generates a vinyl diazonium salt intermediate.[8][9] This intermediate is highly electrophilic and poised for intramolecular attack by the vinyl group. The subsequent cyclization and loss of a proton yield the aromatic cinnoline ring.

The success of the cyclization is highly dependent on the electronic nature of the substituent on the β-carbon of the alkene. The presence of an electron-donating group, such as the methyl group in our target structure, facilitates the electrophilic attack and subsequent ring closure, making this an ideal strategy for synthesizing 3-methylcinnoline derivatives.[8]

The overall pathway to this compound via this strategy involves three main stages:

  • Precursor Synthesis: Construction of a suitably substituted o-aminostyrene derivative, specifically 2-(prop-1-en-2-yl)-6-nitroaniline.

  • Widman-Stoermer Cyclization: Diazotization of the precursor followed by intramolecular cyclization to form the 3-methyl-5-nitrocinnoline core.

  • Nitro Group Reduction: Conversion of the nitro group at the 5-position to the target primary amine.

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the mechanism of the key cyclization step.

Synthetic_Pathway_to_3_Methylcinnolin_5_amine start 2-Amino-6-nitrotoluene step1 Step 1: Precursor Synthesis (Wittig Reaction) start->step1 precursor 2-(prop-1-en-2-yl)-6-nitroaniline step1->precursor step2 Step 2: Widman-Stoermer Cyclization (Diazotization) precursor->step2 nitro_cinnoline 3-Methyl-5-nitrocinnoline step2->nitro_cinnoline step3 Step 3: Nitro Reduction (Catalytic Hydrogenation) nitro_cinnoline->step3 product This compound step3->product

Caption: Overall synthetic workflow for this compound.

Widman_Stoermer_Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization A Aniline Precursor (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B NaNO2, HCl 0-5 °C C Vinyl Diazonium Intermediate B->C D Cyclized Intermediate C->D Electrophilic Attack E Aromatization D->E -H+ F Cinnoline E->F Final Product (Cinnoline Ring)

Caption: Key mechanistic steps of the Widman-Stoermer reaction.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including strong acids, flammable solvents, and potentially unstable diazonium intermediates. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 3-Methyl-5-nitrocinnoline via Widman-Stoermer Cyclization

This protocol outlines the formation of the cinnoline ring from a synthesized precursor.

Part A: Synthesis of 2-(prop-1-en-2-yl)-6-nitroaniline (Precursor)

  • Rationale: This step utilizes a Wittig reaction to install the necessary propenyl group onto an appropriate benzaldehyde precursor, which can be synthesized from 2-amino-6-nitrotoluene. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.

  • Materials:

    • 2-Amino-6-nitrobenzaldehyde

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq.) portion-wise, maintaining the temperature below 5 °C. The solution will turn a characteristic deep yellow, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of 2-amino-6-nitrobenzaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(prop-1-en-2-yl)-6-nitroaniline.

Part B: Diazotization and Cyclization

  • Rationale: This is the critical Widman-Stoermer step. The primary amine is converted to a diazonium salt using sodium nitrite in a strong acid at low temperatures to prevent decomposition. The in situ-formed diazonium salt then undergoes spontaneous intramolecular cyclization.[3][8]

  • Materials:

    • 2-(prop-1-en-2-yl)-6-nitroaniline (1.0 eq.)

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Deionized water

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(prop-1-en-2-yl)-6-nitroaniline in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C. A color change and gas evolution may be observed.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

    • Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The cyclization typically occurs at room temperature.[6]

    • Carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ until the pH is ~7-8.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid, 3-methyl-5-nitrocinnoline, can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 3-Methyl-5-nitrocinnoline to this compound
  • Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[10][11][12]

  • Materials:

    • 3-Methyl-5-nitrocinnoline (1.0 eq.)

    • Palladium on carbon (10 wt. %, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite®

  • Procedure:

    • To a round-bottom flask, add 3-methyl-5-nitrocinnoline and a suitable solvent (e.g., methanol or ethanol).

    • Carefully add the palladium on carbon catalyst to the solution.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.

    • Maintain a positive pressure of hydrogen with a balloon and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-12 hours).

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be purified further by recrystallization or column chromatography if necessary.

Data Summary and Characterization

The following table summarizes the key parameters for the proposed synthesis.

Step Transformation Key Reagents Typical Conditions Expected Yield Product (MW: 159.19 g/mol ) [13]
1 Precursor Synthesis2-Amino-6-nitrobenzaldehyde, Ph₃PCH₃Br, KOtBuTHF, 0 °C to RT, 12-16h60-80%2-(prop-1-en-2-yl)-6-nitroaniline
2 Widman-Stoermer CyclizationPrecursor, NaNO₂, HCl0 °C to RT, 2-4h50-70%3-Methyl-5-nitrocinnoline
3 Nitro Reduction3-Methyl-5-nitrocinnoline, H₂, 10% Pd/CMeOH, RT, 4-12h85-95%This compound

Product Characterization: The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic aromatic proton signals in the range of δ 7.0-8.5 ppm, a singlet for the methyl group around δ 2.5-3.0 ppm, and a broad singlet for the amine protons.

  • ¹³C NMR: Expect signals for the nine distinct carbon atoms, including those in the aromatic rings and the methyl group.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 160.0869, corresponding to the molecular formula C₉H₉N₃.[14]

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C=C/C=N stretching in the aromatic region (around 1500-1600 cm⁻¹).

References

Application Notes & Protocols: A Researcher's Guide to Evaluating the In Vitro Efficacy of Cinnoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Promise of the Cinnoline Scaffold

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to other biologically active frameworks like quinoline and isoquinoline has inspired extensive research, revealing a broad spectrum of pharmacological activities.[2][3] Cinnoline derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antimalarial agents.[1][4][5][6]

The diverse bioactivity of these compounds stems from the versatile chemistry of the cinnoline ring, which allows for substitutions at various positions, leading to optimized pharmacodynamic and pharmacokinetic properties.[1] Researchers have successfully developed cinnoline derivatives that function as potent enzyme inhibitors, targeting key players in disease pathways such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks).[1][7]

This guide provides a comprehensive overview of robust in vitro techniques and detailed protocols for evaluating the efficacy of novel cinnoline compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation to accelerate the identification of promising therapeutic leads.

Preliminary Assessment: Solubility and Stability

Before embarking on biological assays, a fundamental understanding of a compound's physicochemical properties is paramount. In vitro assays are performed in aqueous buffer systems, and a compound's ability to remain soluble and stable under these conditions is critical for obtaining accurate and reproducible data.[8]

Causality: Poor solubility can lead to compound precipitation, drastically reducing the effective concentration in the assay and resulting in an underestimation of potency (falsely high IC50 values).[9][10] Chemical instability can lead to degradation of the test compound over the course of the experiment, also yielding misleading results.[11]

Key Protocols:

  • Kinetic Solubility Assessment: Often performed using high-throughput methods like nephelometry, this assay measures the solubility of a compound after it is introduced into an aqueous buffer from a DMSO stock solution.[9][10] It mimics the conditions of most in vitro screens.

  • Thermodynamic Solubility Assessment: The "shake-flask" method is a traditional approach where excess solid compound is equilibrated with a buffer over an extended period (e.g., 24-48 hours) to determine the true equilibrium solubility.[8][9]

  • Stability Studies: Compounds are incubated in the relevant assay buffer at the experimental temperature (e.g., 37°C) for the duration of the planned biological assay. The concentration of the intact compound is measured at various time points using methods like HPLC to assess degradation.[11]

Workflow for In Vitro Evaluation of Cinnoline Compounds

The following diagram outlines a logical workflow for the systematic evaluation of a novel cinnoline compound, starting from basic characterization and progressing to more specific mechanistic assays.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Potency & Mechanism of Action cluster_3 Phase 4: Lead Optimization A Compound Synthesis & Purification B Physicochemical Profiling (Solubility, Stability) A->B Characterize C Antiproliferative / Cytotoxicity Screening (e.g., MTT, LDH) B->C Select Cell Lines D Anti-inflammatory Screening (e.g., NO Assay) B->D Select Assay Model E Broad Spectrum Enzyme Inhibition Screen B->E Select Target(s) F IC50 Determination (Dose-Response Curve) C->F G Mechanism of Cell Death (e.g., Annexin V/PI) C->G H Cytokine Profiling (e.g., ELISA) D->H I Specific Kinase Assay (Ki Determination) E->I J Structure-Activity Relationship (SAR) Studies F->J Synthesize Analogs G->J Synthesize Analogs H->J Synthesize Analogs I->J Synthesize Analogs

Caption: A systematic workflow for characterizing novel cinnoline compounds.

Section 1: Evaluating Antiproliferative and Cytotoxic Effects

Given that many cinnoline derivatives have been designed as potential anticancer agents, assessing their impact on cancer cell viability and proliferation is a critical first step.[1][4][12]

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

G cluster_0 Cellular Process cluster_1 Experimental Steps A Viable Cell (Active Mitochondria) C Formazan (Purple, Insoluble) A->C Mitochondrial Reductase B MTT (Yellow, Soluble) B->C D Solubilization (e.g., DMSO) C->D E Purple Solution D->E F Measure Absorbance (~570 nm) E->F

Caption: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][14][15]

  • Compound Treatment: Prepare serial dilutions of the cinnoline compound in culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon rupture of the plasma membrane (necrosis).[13][16] The released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells.[17]

Causality: This assay is an excellent orthogonal method to complement the MTT assay. While MTT measures a loss of metabolic function (which can indicate cytostatic or cytotoxic effects), the LDH assay specifically measures a loss of membrane integrity, a hallmark of necrosis.[13][18]

G cluster_0 Intact Cell cluster_1 Lysed Cell A LDH (inside cell) B LDH (released) A->B Membrane Damage C Collect Supernatant B->C D Add Reaction Mix (Substrate + Tetrazolium Salt) C->D E Colored Product (Formazan) D->E LDH Catalysis F Measure Absorbance (~490 nm) E->F

Caption: Principle of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: It is crucial to include a "maximum LDH release" control by treating a set of wells with a lysis buffer (often provided in commercial kits) and a vehicle control.[13]

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control, after subtracting the background from the untreated control.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Cell viability (indirect)Cytotoxicity (direct)
Indication Cytostatic or cytotoxic effectsNecrotic cell death
Reagent Added Directly to cellsTo supernatant
Typical IC50 Range Varies (e.g., 0.5 µM - 50 µM for active cinnolines)[1]Correlates with MTT for necrotic compounds

Section 2: Assessing Anti-inflammatory Potential

Cinnoline derivatives have shown promise as anti-inflammatory agents.[2][19] A common in vitro model to assess this activity involves using macrophages (like RAW 264.7 cells) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response.[20][21]

Nitric Oxide (NO) Production Assay

Principle: During inflammation, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[20][22] NO is a key inflammatory mediator. This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[22] A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

G cluster_0 Cellular Response cluster_1 Measurement A Macrophage (e.g., RAW 264.7) C iNOS Upregulation (NF-κB Pathway) A->C B LPS Stimulation B->A D Nitric Oxide (NO) Production C->D E NO oxidizes to Nitrite (NO2-) D->E F Add Griess Reagent to Supernatant E->F G Azo Dye Formation (Magenta Color) F->G H Measure Absorbance (~540 nm) G->H I Cinnoline Compound (Inhibitor) I->C Inhibits

Caption: Pathway and principle of the Griess assay for nitric oxide.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate (e.g., 5 x 10^4 cells/well) and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the cinnoline compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess reagent to each well.[22]

  • Absorbance Measurement: After a brief incubation (10-15 minutes), measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-only control. Crucially, run a parallel cytotoxicity assay (e.g., MTT) to ensure that the reduction in NO is not simply due to cell death.

Cytokine Production Assay (ELISA)

Principle: In addition to NO, activated macrophages release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20][23] The levels of these specific proteins in the culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This highly specific and sensitive assay uses antibodies to capture and detect the cytokine of interest.

Protocol:

  • Sample Collection: Use the same supernatants collected from the NO production assay.

  • ELISA Procedure: Follow the protocol of a commercial ELISA kit for the target cytokine (e.g., TNF-α). This typically involves:

    • Adding supernatants to an antibody-coated plate.

    • Incubating to allow the cytokine to bind.

    • Washing away unbound material.

    • Adding a second, enzyme-linked detection antibody.

    • Washing again.

    • Adding a substrate that the enzyme converts into a detectable signal (colorimetric or fluorescent).

  • Data Analysis: Quantify the cytokine concentration using a standard curve generated from recombinant cytokine. Calculate the percentage inhibition caused by the cinnoline compound.

Section 3: Characterizing Enzyme Inhibition

Many cinnoline derivatives act as enzyme inhibitors, which is a common mechanism for modern therapeutics.[1][24][25] Kinases, in particular, are frequent targets.[26] In vitro enzyme assays are essential for determining the potency (IC50) and mechanism of action of these compounds.[27]

Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a specific substrate (peptide or protein).[] The activity can be monitored by detecting either the consumption of ATP or the formation of the phosphorylated product. The presence of an inhibitor will decrease the rate of this reaction.[29]

G cluster_0 Detection Methods A Prepare Reagents (Enzyme, Substrate, Buffer) B Pre-incubate Enzyme with Cinnoline Compound A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 30-60 min at 30°C) C->D E Stop Reaction & Detect Signal D->E F Data Analysis (Calculate % Inhibition, IC50) E->F G ADP-Glo™ (Promega) Measures ADP production (Luminescence) E->G e.g. H Fluorescence Polarization Measures binding of a phospho-specific antibody E->H e.g. I Radiometric (32P-ATP) Measures incorporation of radioactive phosphate E->I e.g.

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol (General Spectrophotometric Assay):

  • Reagent Preparation: Prepare assay buffer, purified target enzyme, substrate, and the cinnoline inhibitor (dissolved in DMSO).[24][30]

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include controls for no enzyme and no inhibitor (maximum activity).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) to allow for binding.[30]

  • Reaction Initiation: Start the reaction by adding the substrate (and ATP for kinases).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. The slope of this line represents the initial reaction rate.

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.[30] Further kinetic studies varying both substrate and inhibitor concentrations can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[25]

ParameterDefinitionImportance
IC50 Inhibitor concentration causing 50% reduction in enzyme activity.A key measure of compound potency . Lower IC50 indicates higher potency.[27][31]
K_i_ Inhibition constant; the dissociation constant of the enzyme-inhibitor complex.A more absolute measure of binding affinity, independent of assay conditions.[31]
Mechanism How the inhibitor binds (e.g., competitive, non-competitive).Provides crucial information for lead optimization and understanding biological effects.[25]

References

Application Notes and Protocols for 3-Methylcinnolin-5-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 3-Methylcinnolin-5-amine as a Kinase Inhibitor

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinoline and cinnoline scaffolds have emerged as privileged structures in the design of kinase inhibitors. Several FDA-approved drugs containing the quinoline core are currently used in clinical oncology.[2][3][4] Cinnoline derivatives, which are bioisosteres of quinolines, have also demonstrated significant potential, with some exhibiting potent inhibitory activity against key kinases such as Phosphoinositide 3-kinases (PI3Ks).[5][6]

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a common event in human cancers.[5] Therefore, the discovery of novel inhibitors of this pathway is of high therapeutic interest. This compound, a member of the cinnoline family, presents an intriguing starting point for a kinase inhibitor discovery program. Its structural similarity to known kinase inhibitors, coupled with the established activity of the cinnoline scaffold, provides a strong rationale for its investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of this compound as a kinase inhibitor. The protocols outlined below are designed to be a self-validating system, guiding the user from initial in vitro screening to cellular characterization and target validation.

PART 1: Synthesis and Preparation of this compound

While this compound is commercially available from suppliers such as ChemicalBook[7], researchers may opt to synthesize it in-house for structural modification and lead optimization studies. A plausible synthetic route can be adapted from established methods for the synthesis of substituted cinnolines. A general approach may involve the diazotization of a substituted aniline followed by an intramolecular cyclization. For guidance, researchers can refer to protocols for the synthesis of analogous heterocyclic compounds.[8]

Stock Solution Preparation: For all biological assays, it is critical to prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh 5-10 mg of this compound (Molecular Weight: 159.19 g/mol )[7] in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mM. For example, for 5 mg of the compound, add 3.14 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

PART 2: In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to determine its activity against a panel of purified kinases. This provides a direct measure of the compound's potency and selectivity.

Workflow for In Vitro Kinase Screening

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Mechanism of Action Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Active Hits Kinase Panel Kinase Panel Dose-Response->Kinase Panel Potent Hits ATP Competition ATP Competition Dose-Response->ATP Competition Determine Ki Compound Compound Compound->Primary Screen Single Concentration

Caption: Workflow for in vitro kinase inhibitor characterization.

Protocol 2: ADP-Glo™ Kinase Assay for PI3K Inhibition

This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the IC₅₀ value of this compound against PI3K isoforms. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution (10 mM in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO control to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase-substrate mix (PI3K enzyme and PIP2 in kinase buffer) to each well.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for each kinase isoform).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Outcome and Interpretation: This assay will determine the concentration of this compound required to inhibit 50% of the activity of each PI3K isoform. A low nanomolar IC₅₀ value would indicate potent inhibition. Comparing the IC₅₀ values across the different isoforms will provide an initial assessment of its selectivity.[9]

Parameter Description Example Data
IC₅₀ (PI3Kα) Concentration for 50% inhibition of PI3Kα50 nM
IC₅₀ (PI3Kβ) Concentration for 50% inhibition of PI3Kβ500 nM
IC₅₀ (PI3Kδ) Concentration for 50% inhibition of PI3Kδ200 nM
IC₅₀ (PI3Kγ) Concentration for 50% inhibition of PI3Kγ800 nM

PART 3: Cellular Assays for Biological Activity

Demonstrating that this compound can inhibit kinase activity within a cellular context is a critical next step. These assays assess the compound's ability to cross the cell membrane and engage its target in a more physiologically relevant environment.

Workflow for Cellular Characterization

G cluster_0 Phenotypic Assays cluster_1 Target Engagement Cell Viability Cell Viability Apoptosis Assay Apoptosis Assay Cell Viability->Apoptosis Assay Determine GI₅₀ Western Blot Western Blot Cell Viability->Western Blot Confirm On-Target Effect Compound Compound Compound->Cell Viability Dose-Response

Caption: Workflow for cellular characterization of a kinase inhibitor.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity upon treatment with this compound suggests anti-proliferative or cytotoxic effects.

Materials:

  • Cancer cell lines with a known dependence on the PI3K/Akt pathway (e.g., MCF-7, U87-MG)[9]

  • Complete cell culture medium

  • This compound stock solution

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear or opaque-walled tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes. Read the luminescence.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability).

    • Plot the percentage of viability versus the log of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Expected Outcome and Interpretation: A low micromolar or nanomolar GI₅₀ value would indicate that this compound has potent anti-proliferative effects on cancer cells.

Cell Line Cancer Type Example GI₅₀ (µM)
MCF-7 Breast Adenocarcinoma1.5
U87-MG Glioblastoma2.8

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Modulation

This protocol is used to confirm that the observed anti-proliferative effects are due to the inhibition of the intended signaling pathway. A potent inhibitor of the PI3K/Akt pathway should decrease the phosphorylation of downstream targets such as Akt.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Treat the cells with this compound at concentrations around its GI₅₀ value for a short period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control signals.

Expected Outcome and Interpretation: A dose-dependent decrease in the levels of phospho-Akt (Ser473) upon treatment with this compound would strongly suggest that the compound is inhibiting the PI3K/Akt pathway in cells.

PI3K/Akt Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) This compound This compound This compound->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the proposed point of inhibition by this compound.

PART 4: Troubleshooting and Further Steps

  • Poor Solubility: If this compound exhibits poor solubility in aqueous solutions, consider using formulation strategies such as encapsulation in nanoparticles or the use of co-solvents.

  • Off-Target Effects: If the compound shows cellular activity but does not modulate the intended target, it may have off-target effects. A broader kinase panel screening and target deconvolution studies would be necessary.

  • Lead Optimization: If this compound shows promising activity, a medicinal chemistry campaign can be initiated to improve its potency, selectivity, and pharmacokinetic properties. This would involve synthesizing and testing a series of analogs.

  • In Vivo Studies: Promising candidates should be evaluated in animal models of cancer to assess their efficacy and safety.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Novel Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Amine Chemistry in Drug Discovery

Amine-containing compounds represent a cornerstone of modern pharmacology, valued for their ability to form key interactions with biological targets. However, this same reactivity can also lead to off-target effects and significant cytotoxicity.[1][2] A thorough and nuanced assessment of the cytotoxic potential of novel amine compounds is therefore not merely a regulatory hurdle, but a critical step in identifying viable drug candidates and ensuring patient safety. Aromatic amines, in particular, are known for their potential to cause adverse health effects, including mutagenicity and carcinogenicity, often following metabolic activation.[3] This guide provides a comprehensive overview of methodologies to assess the cytotoxicity of novel amine compounds, with a focus on providing not just protocols, but the scientific rationale behind them.

Conceptual Framework: A Multi-Parametric Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell. A robust assessment, therefore, necessitates a multi-parametric approach, interrogating different cellular pathways and endpoints. This strategy allows for a more complete understanding of the mechanisms underlying a compound's toxicity. The following diagram illustrates a recommended workflow for a comprehensive cytotoxicity assessment of novel amine compounds.

Cytotoxicity_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Investigation Metabolic_Activity Metabolic Activity Assays (e.g., alamarBlue, MTT) Apoptosis Apoptosis Assays (e.g., Caspase-3/7 Activity) Metabolic_Activity->Apoptosis If cytotoxic Membrane_Integrity Membrane Integrity Assays (e.g., LDH Release) Membrane_Integrity->Apoptosis If cytotoxic Oxidative_Stress Oxidative Stress Assays (e.g., ROS Detection) Apoptosis->Oxidative_Stress Further mechanistic insight

Caption: A logical workflow for assessing amine compound cytotoxicity.

I. Primary Cytotoxicity Screening: Gauging Overall Cell Health

The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of a novel amine compound on cell viability. This is typically achieved through assays that measure general indicators of cell health, such as metabolic activity and membrane integrity.

A. Metabolic Activity Assays: A Window into Cellular Respiration

Metabolically active cells maintain a reducing environment. Assays like the alamarBlue® (resazurin) and MTT assays leverage this by using redox indicators that change color or become fluorescent upon reduction by cellular dehydrogenases.[4][5][6] A decrease in the conversion of these indicators is proportional to a reduction in cell viability.

The alamarBlue® assay is a rapid and non-destructive method to measure cell viability.[7] The active ingredient, resazurin, is a blue, cell-permeable compound that is reduced by metabolically active cells to the red, fluorescent resorufin.[4][8]

Principle: The conversion of resazurin to resorufin is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • Novel amine compound stock solution (in a suitable solvent like DMSO)

  • alamarBlue® HS Cell Viability Reagent

  • 96-well clear-bottom black plates (for fluorescence reading) or clear plates (for absorbance reading)

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel amine compound in complete medium. The final solvent concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity.[3]

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent used to dissolve the compound.

      • Untreated Control: Cells in complete medium only.

      • Blank Control: Complete medium without cells to measure background signal.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • alamarBlue® Incubation:

    • Add alamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[9]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized for different cell types.[7]

  • Measurement:

    • Fluorescence: Measure the fluorescence intensity at an excitation of 560 nm and an emission of 590 nm.[9]

    • Absorbance: Measure the absorbance at 570 nm and 600 nm.[7][9]

Data Analysis:

  • Subtract the average blank control value from all readings.

  • Calculate the percentage of viable cells relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Fluorescence Absorbance
Excitation/Wavelength 1 560 nm570 nm
Emission/Wavelength 2 590 nm600 nm
Sensitivity HigherLower
Interference Less prone to compound interferenceMore prone to compound color interference
B. Membrane Integrity Assays: Detecting Cell Lysis

A hallmark of necrotic cell death is the loss of plasma membrane integrity, leading to the release of intracellular components into the surrounding culture medium.[10][11] The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify this type of cytotoxicity.[12][13][14]

LDH is a stable cytoplasmic enzyme present in most cells.[10] Its release into the culture medium is a reliable indicator of cell membrane damage.[11][12]

Principle: The amount of LDH released into the medium is quantified by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[10] The intensity of the color is proportional to the amount of LDH released.

Materials:

  • Cells and culture reagents as in Protocol 1

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 490-520 nm

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the alamarBlue® protocol.

    • In addition to the controls mentioned previously, include a Maximum LDH Release Control by treating a set of wells with a lysis solution provided in the kit.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[10]

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm.[13]

Data Analysis:

  • Subtract the background absorbance (from the blank control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

II. Mechanistic Investigation: Unraveling the "How" of Cytotoxicity

Once the cytotoxic potential of a novel amine compound has been established, the next crucial step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

A. Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a highly regulated process characterized by a series of biochemical events, including the activation of a family of proteases called caspases.[15] Caspase-3 and Caspase-7 are key executioner caspases that play a central role in the apoptotic cascade.[16][17]

This assay provides a simple and sensitive method to measure the activity of caspase-3 and -7.[18]

Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[15] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.[18]

Materials:

  • Cells and culture reagents as in Protocol 1

  • Caspase-Glo® 3/7 Assay System

  • 96-well white-walled plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the alamarBlue® protocol, using a white-walled 96-well plate.

  • Assay Reagent Addition:

    • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add a volume of the reconstituted reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Subtract the background luminescence (from the blank control) from all readings.

  • Express the results as fold-change in caspase-3/7 activity relative to the untreated control.

Apoptosis_Pathway Amine_Compound Novel Amine Compound Cell_Stress Cellular Stress Amine_Compound->Cell_Stress Apoptotic_Signal Apoptotic Signal Cell_Stress->Apoptotic_Signal Caspase_Activation Caspase-3/7 Activation Apoptotic_Signal->Caspase_Activation Apoptosis_Execution Execution of Apoptosis Caspase_Activation->Apoptosis_Execution

Caption: Simplified signaling pathway of amine-induced apoptosis.

B. Oxidative Stress Assays: Quantifying Reactive Oxygen Species (ROS)

Many toxic compounds, including some amines, exert their cytotoxic effects by inducing oxidative stress.[19] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[20][21]

This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.[22]

Principle: DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Cells and culture reagents as in Protocol 1

  • Cellular ROS Assay Kit (containing DCFH-DA)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader (Ex/Em: ~485/535 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well clear-bottom black plate and allow them to attach overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

    • Incubate the cells with the DCFH-DA probe solution (prepared according to the kit instructions) for 30-60 minutes at 37°C.

  • Compound Treatment:

    • Remove the probe solution and wash the cells again with a warm buffer.

    • Add the novel amine compound dilutions or control solutions to the wells.

    • A positive control, such as a known ROS inducer (e.g., hydrogen peroxide), should be included.

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm. Kinetic measurements can also be performed by taking readings at multiple time points.

Data Analysis:

  • Subtract the background fluorescence (from the blank control) from all readings.

  • Express the results as fold-change in ROS production relative to the untreated control.

III. Regulatory Context and Best Practices

For drug development professionals, it is crucial to be aware of the regulatory guidelines for cytotoxicity testing. The International Organization for Standardization (ISO) provides a framework for the biological evaluation of medical devices, and these principles are often applied to drug safety assessment.

  • ISO 10993-5: This standard specifically addresses in vitro cytotoxicity testing and provides guidelines for various assays and data interpretation.[23][24][25][26] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[27][28]

  • FDA Guidance: The U.S. Food and Drug Administration (FDA) also provides guidance on biocompatibility testing, which often aligns with ISO standards.[23][24][25]

Conclusion

The methodologies outlined in these application notes provide a robust framework for assessing the cytotoxicity of novel amine compounds. By employing a multi-parametric approach that evaluates metabolic activity, membrane integrity, apoptosis, and oxidative stress, researchers can gain a comprehensive understanding of a compound's toxicological profile. This detailed characterization is essential for making informed decisions in the drug discovery and development process, ultimately leading to the identification of safer and more effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylcinnolin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2][3] The synthesis of this compound, however, can present challenges, particularly in achieving high yields and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. The information is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the diazotization of 2-amino-6-methylacetophenone followed by intramolecular cyclization.

Issue 1: Low Overall Yield of this compound

Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are most commonly attributed to two critical factors: the instability of the intermediate diazonium salt and incomplete cyclization.

Causality and Strategic Solutions:

  • Instability of the Arenediazonium Salt: The diazonium salt intermediate derived from 2-amino-6-methylacetophenone is susceptible to decomposition, especially at elevated temperatures. This decomposition can lead to the formation of tarry byproducts and a significant reduction in the desired product.

    • Solution: Meticulous temperature control during the diazotization step is crucial. The reaction should be maintained at a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt.[4]

  • Inefficient Cyclization: The intramolecular cyclization of the diazonium salt to form the cinnoline ring can be a slow process and may compete with decomposition pathways.

    • Solution: After diazotization, instead of immediate heating, allowing the reaction mixture to slowly warm to room temperature and stirring for an extended period can favor the desired intramolecular cyclization over decomposition. Gentle heating may be applied subsequently to drive the reaction to completion.

  • Acid Selection: The choice of acid for the diazotization can influence the stability of the diazonium salt and the propensity for side reactions.

    • Solution: Using a less nucleophilic acid, such as sulfuric acid, can minimize unwanted side reactions of the diazonium salt.[4] While hydrochloric acid is commonly used, the chloride ion can sometimes participate in side reactions.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for addressing low yields.

Issue 2: Formation of Tarry Byproducts and Difficult Purification

Question: My reaction mixture becomes dark and tarry, making the isolation and purification of this compound extremely difficult. How can I prevent this?

Answer:

The formation of tar is a common issue in reactions involving diazonium salts and is primarily due to their decomposition into highly reactive species that polymerize.

Causality and Preventative Measures:

  • Decomposition of the Diazonium Salt: As mentioned previously, the diazonium salt is the main culprit. At higher temperatures, it can decompose to form phenols and other reactive intermediates that lead to polymerization.

    • Prevention: Strict adherence to low-temperature conditions (0-5 °C) during diazotization is the most effective preventative measure.

  • Excess Nitrous Acid: Using a large excess of sodium nitrite can lead to the formation of side products and contribute to the darkening of the reaction mixture.

    • Prevention: Use a slight excess (typically 1.1-1.2 equivalents) of sodium nitrite and add it slowly to the reaction mixture to maintain control over the diazotization process.

Purification Strategies for Tarry Mixtures:

If tar formation has already occurred, the following purification steps can be employed:

  • Aqueous Workup: After the reaction is complete, quenching the mixture with a base (e.g., sodium bicarbonate solution) to neutralize the acid is the first step. The crude product can then be extracted into an organic solvent.

  • Column Chromatography: This is often the most effective method for separating the desired product from tarry materials. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be used.

  • Recrystallization: If a crude solid can be isolated, recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can significantly improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the synthesis of this compound from 2-amino-6-methylacetophenone?

A1: The synthesis proceeds through a two-step mechanism:

  • Diazotization: The primary aromatic amine (2-amino-6-methylacetophenone) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an arenediazonium salt. This involves the formation of a nitrosonium ion (NO+) which acts as an electrophile and reacts with the amino group.[2]

  • Intramolecular Cyclization: The resulting diazonium salt then undergoes an intramolecular electrophilic attack of the diazonium group on the enol or enolate form of the acetyl group, leading to the formation of the six-membered cinnoline ring. This is a variation of the Richter or Borsche-Herbert cinnoline synthesis.[1][2]

Reaction Mechanism Diagram:

ReactionMechanism cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_product Final Product Start 2-Amino-6-methylacetophenone Diazonium Arenediazonium Salt Start->Diazonium NaNO2, H+ (0-5 °C) Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Attack Product This compound Cyclized->Product Aromatization

Caption: Simplified reaction pathway for the synthesis.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as 30-50% ethyl acetate in hexanes, can be used. The starting material (2-amino-6-methylacetophenone) and the final product (this compound) should have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Diazonium Salts: Arenediazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ in solution. Avoid any attempts to isolate the diazonium salt intermediate.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Handle it with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Concentrated acids like sulfuric and hydrochloric acid are highly corrosive. Handle them with extreme care, using appropriate PPE.

  • Organic Solvents: Use flammable organic solvents in a well-ventilated fume hood, away from ignition sources.

High-Yield Experimental Protocol

This protocol is a synthesized and optimized procedure based on established methods for cinnoline synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Amount
2-Amino-6-methylacetophenone149.1910.01.49 g
Concentrated Sulfuric Acid98.08-10 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Deionized Water18.02-5 mL + for workup
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-For extraction
Anhydrous Sodium Sulfate142.04-For drying
Hexanes--For chromatography

Step-by-Step Procedure:

  • Preparation of the Amine Solution: a. In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (10 mL). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly and carefully add 2-amino-6-methylacetophenone (1.49 g, 10.0 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Diazotization: a. In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL). b. Cool the sodium nitrite solution in an ice bath. c. Add the cold sodium nitrite solution dropwise to the amine solution over 30 minutes, maintaining the reaction temperature between 0-5 °C. Vigorous stirring is essential during this addition. d. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Cyclization: a. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. b. Stir the mixture at room temperature for 4-6 hours. The color of the solution may change during this time. c. Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour to ensure complete cyclization.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g) with vigorous stirring. b. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. c. The crude product may precipitate as a solid. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 30 mL). d. Combine the organic extracts and wash them with brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). b. Combine the fractions containing the pure product (monitored by TLC) and evaporate the solvent to yield this compound as a solid.

Expected Yield: 65-75%

References

Technical Support Center: Purification of Crude 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 3-Methylcinnolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic amine. Here, we synthesize established chemical principles with field-proven insights to empower you to achieve high purity for your downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question: My this compound is streaking badly on my silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system for column chromatography. What's happening and how can I fix it?

Answer: This is a classic issue encountered with basic compounds like aromatic amines on standard silica gel.[1] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, leading to a non-ideal equilibrium as it moves up the plate. This results in the characteristic "streaking" or tailing you're observing.

To resolve this, you need to suppress this acid-base interaction. Here are a few effective strategies:

  • Incorporate a Basic Modifier into Your Mobile Phase: Adding a small amount of a volatile base to your eluent will neutralize the acidic sites on the silica gel, allowing your amine to travel up the plate with improved spot shape.[2]

    • Triethylamine (Et3N): A common choice. Start by adding 0.1-1% Et3N to your chosen solvent system (e.g., ethyl acetate/hexane).

    • Ammonia Solution: A solution of 7N ammonia in methanol can be used as a stock solution to be added to your mobile phase. For example, a mobile phase of dichloromethane (DCM) with 1-10% of a 10% ammonia in methanol solution can be very effective.[2]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

    • Amine-functionalized Silica: These commercially available plates and columns have an amine-functionalized surface, which is more compatible with basic analytes.[3]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an excellent option for purifying polar amines.[1]

Question: I attempted a recrystallization of my crude this compound, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a solvent in which the compound is too soluble, or the cooling process being too rapid.

Here’s a systematic approach to troubleshoot this:

  • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil. Then, add a small amount of additional hot solvent to slightly decrease the saturation. Let it cool slowly.

  • Slow Down the Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled, saturated solution. This will act as a template for crystallization.[4]

  • Re-evaluate Your Solvent System: The chosen solvent may not be ideal. You may need to experiment with different solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For cinnoline derivatives, a mixture of methanol and water has been reported to be effective.[5]

Question: My purified this compound is a dark color, suggesting impurities. What are the likely culprits and how can I remove them?

Answer: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. The crude product may also contain residual starting materials or byproducts from the synthesis.

  • Activated Charcoal (Carbon) Treatment: If the colored impurities are minor, you can try decolorizing your solution during recrystallization. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Column Chromatography: If the colored impurities are significant, column chromatography is likely the most effective method for their removal.

  • Proper Storage: To prevent future degradation, store your purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: While specific solubility data is not widely published, a good starting point for polar, aromatic amines is often a polar protic solvent or a mixture of a polar solvent with an anti-solvent. Based on literature for similar cinnoline derivatives, a methanol/water or ethanol/water system is a logical first choice.[5] Dissolve the crude solid in a minimal amount of hot methanol or ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of the hot alcohol to redissolve the cloudiness and allow the solution to cool slowly.

Q2: What is a recommended mobile phase for column chromatography of this compound on silica gel?

A2: A gradient of ethyl acetate in hexane or dichloromethane in hexane is a common starting point. However, as discussed in the troubleshooting guide, you will likely need to add a basic modifier. A good system to start with is a gradient of 0-50% ethyl acetate in hexane containing 0.5% triethylamine .[1] Always develop your method first on TLC to find the optimal solvent ratio.

Q3: How can I visualize this compound on a TLC plate if it's not UV-active?

A3: Most aromatic compounds, including cinnolines, are UV-active and will appear as dark spots on a fluorescent TLC plate under a UV lamp (254 nm).[6] If for some reason your compound is not UV-active or you want a secondary visualization method, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that will react with the amine and the aromatic ring to produce a yellow-brown spot.[7] Anisaldehyde or ninhydrin stains can also be effective for visualizing amines.[8]

Q4: Is acid-base extraction a viable purification method for this compound?

A4: Yes, acid-base extraction can be a very effective initial purification step to remove non-basic impurities. The basic amine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This is a powerful technique for a bulk purification step before a final polishing step like recrystallization or chromatography.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure. The ideal solvent and volumes should be determined on a small scale first.

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • In a separate flask, heat the recrystallization solvent (e.g., methanol) on a hot plate.

  • Add the minimum amount of hot solvent to the crude solid to just dissolve it.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • If using a solvent/anti-solvent system, add hot water dropwise to the hot methanolic solution until a persistent cloudiness is observed. Add a few drops of hot methanol to re-clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (e.g., a cold methanol/water mixture).

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate, triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. Aim for an Rf value of ~0.2-0.3 for the target compound in a system containing ~0.5% triethylamine.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start eluting with the less polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization and Data Summary

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction (Optional Bulk Purification) Crude->AcidBase Column Column Chromatography Crude->Column AcidBase->Column Recrystal Recrystallization Column->Recrystal Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Analysis (TLC, NMR, etc.) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Column Chromatography

TroubleshootingColumn Start TLC shows streaking? AddBase Add 0.1-1% Et3N or NH3/MeOH to eluent Start->AddBase Yes UseAlumina Switch to Alumina or Amine-functionalized silica Start->UseAlumina Yes, still streaking GoodTLC Proceed with Column Start->GoodTLC No PoorSep Poor separation on column? AddBase->PoorSep UseAlumina->GoodTLC GoodTLC->PoorSep Gradient Optimize gradient slope PoorSep->Gradient Yes SolventSystem Try a different solvent system (e.g., DCM/MeOH) PoorSep->SolventSystem Still poor Success Successful Purification PoorSep->Success No Gradient->Success SolventSystem->Success

Caption: Decision tree for troubleshooting column chromatography of amines.

Table 1: Recommended Solvent Systems for Chromatography
Stationary PhaseRecommended Mobile Phase SystemModifier
Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol0.1 - 1% Triethylamine or Ammonia
Alumina (Basic)Hexane/Ethyl AcetateTypically not required
C18 (Reversed-Phase)Water/Acetonitrile or Water/Methanol0.1% Trifluoroacetic Acid (TFA) or 0.1% Ammonium Hydroxide

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Substituted Cinnolines. Retrieved from --INVALID-LINK--

  • Saxena, A., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 4(1), 553-558.

  • University of California, Davis. (n.d.). Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. --INVALID-LINK--

  • TLC Stains. (n.d.). Retrieved from --INVALID-LINK--

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. --INVALID-LINK--

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. --INVALID-LINK--

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. --INVALID-LINK--

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from --INVALID-LINK--

References

Overcoming challenges in the synthesis of substituted cinnolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted cinnolines. Cinnoline and its derivatives are a vital class of N-heterocycles, forming the core scaffold for numerous compounds in pharmaceutical and agricultural sciences.[1][2] However, their synthesis is often fraught with challenges, including low yields, poor regioselectivity, and harsh reaction conditions.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and evidence-based solutions to common problems encountered during the synthesis of substituted cinnolines.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered in cinnoline synthesis.

Q1: My Richter synthesis is failing, resulting in a low yield and significant tar formation. What is the likely cause?

A1: This is a classic problem often linked to the instability of the intermediate aryldiazonium salt.[3] The acidic and high-temperature conditions required for the cyclization can cause the diazonium salt to decompose before the desired intramolecular reaction can occur, leading to tars and byproducts.[3][4]

Q2: I am attempting a Widman-Stoermer synthesis, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?

A2: The Widman-Stoermer reaction is highly sensitive to the electronic properties of the substituents on the starting o-aminoarylethylene.[5][6] Electron-withdrawing groups on the β-position of the vinyl group can significantly hinder the cyclization, while electron-donating groups tend to facilitate it.[5] Poor selectivity often arises from competing cyclization pathways or rearrangement of the vinyl diazonium intermediate.[3]

Q3: How can I improve the stability of my diazonium salt intermediate during the reaction?

A3: Strict temperature control is paramount. Diazotization should be performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[3][7] Using less nucleophilic acids, like sulfuric acid, can minimize unwanted side reactions.[3] In some cases, converting the diazonium salt to a more stable form, such as a tetrafluoroborate salt, can be beneficial, although this adds steps to the synthesis.[4][7]

Q4: Are there milder, more modern alternatives to the classical cinnoline syntheses?

A4: Yes, significant progress has been made in developing modern synthetic routes. Transition-metal-catalyzed methods, particularly those using rhodium, palladium, or copper catalysts, have emerged as powerful alternatives.[2][3] These methods often proceed under much milder conditions, offer greater functional group tolerance, and can provide access to substitution patterns that are difficult to achieve via classical routes.[2][3]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for overcoming specific challenges in key cinnoline synthesis reactions.

Guide 1: Troubleshooting the Richter Cinnoline Synthesis

The Richter synthesis, which involves the diazotization and cyclization of o-aminoarylpropiolic acids, is a foundational method for producing 4-hydroxycinnolines.[8][9][10] The primary challenge is managing the stability of the diazonium salt intermediate.

Common Problem: Low yield of 4-hydroxycinnoline with concurrent formation of tar-like substances.

Root Cause Analysis: The aryldiazonium salt intermediate is thermally labile.[4] Premature decomposition, often accelerated by elevated temperatures and harsh acidic conditions, competes with the desired intramolecular cyclization.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Richter synthesis.

Optimized Protocol for Richter Synthesis:

  • Dissolution: Dissolve the o-aminoarylpropiolic acid (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir until a homogeneous solution is achieved.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. Stir for 30-60 minutes at 0-5 °C. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the thermally sensitive diazonium salt.[3][7]

  • Cyclization: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Then, gently heat the mixture to 50-60 °C and hold for 1-2 hours, monitoring by TLC or LC-MS. Causality: A gradual temperature increase favors the desired intramolecular cyclization over decomposition pathways.

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Guide 2: Enhancing Selectivity in the Widman-Stoermer Synthesis

The Widman-Stoermer synthesis provides access to 4-substituted cinnolines from o-amino-α-substituted styrenes.[6] Its success hinges on the electronic nature of the substituents and the stability of the intermediate vinyl diazonium salt.[3]

Common Problem: Formation of a complex product mixture with no clear major product, particularly when an electron-withdrawing group is present at the β-position of the styrene.

Root Cause Analysis: The key cyclization step is an intramolecular electrophilic attack of the diazonium group onto the vinyl double bond. Electron-withdrawing groups deactivate the double bond, making it less nucleophilic and slowing the desired cyclization. This allows side reactions, such as rearrangements or intermolecular reactions, to compete.[5]

Strategies for Improving Selectivity & Yield:

StrategyRationaleImpact on Yield/Selectivity
Substituent Modification Replace or modify strongly electron-withdrawing groups (EWGs) on the vinyl moiety with milder EWGs or electron-donating groups (EDGs), if the overall synthetic plan allows.EDGs significantly accelerate cyclization, leading to higher yields and cleaner reactions.[5]
Solvent Optimization Move from highly polar protic solvents (like water/HCl) to less polar or aprotic systems if using alternative diazotization reagents (e.g., t-butyl nitrite).Can suppress solvolysis side reactions and alter the reactivity of the diazonium intermediate.
Use of Phase-Transfer Catalysis For certain substrates, a two-phase system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst can facilitate the reaction under milder conditions.May improve yield by enhancing the rate of the desired reaction over decomposition in the aqueous phase.

Experimental Protocol for Improved Widman-Stoermer Synthesis:

  • Pre-cooling: Prepare a solution of the o-aminoarylethylene (1.0 eq) in a mixture of concentrated hydrochloric acid and ethanol. Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: Add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Causality: This generates the diazonium salt in situ under conditions that minimize its decomposition.[11]

  • Cyclization: After the addition is complete, stir the reaction at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup & Purification: Quench the reaction by adding a base (e.g., NaHCO₃ solution) until neutral. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.

Part 3: Modern Synthetic Alternatives

While classical methods are robust, modern transition-metal-catalyzed reactions offer milder conditions and novel synthetic pathways.

cluster_classical Classical Routes cluster_modern Modern Routes Richter Richter Synthesis (o-aminoarylpropiolic acids) cinnoline Substituted Cinnolines Richter->cinnoline Harsh Acid, High Temp Widman-Stoermer Widman-Stoermer (o-aminoarylethylenes) Widman-Stoermer->cinnoline Diazotization, EWG sensitive Rh_Catalysis Rh(III)-Catalyzed (Azobenzenes + Alkynes) Rh_Catalysis->cinnoline Milder Conditions, High F.G. Tolerance Cu_Catalysis Cu-Catalyzed Annulation (Hydrazines) Cu_Catalysis->cinnoline Milder Conditions, Novel Precursors

References

Navigating the Amination of Cinnoline: A Technical Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for the Optimization of Cinnoline Amination Reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the cinnoline scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these often-nuanced reactions. The cinnoline ring, a privileged scaffold in medicinal chemistry, presents unique challenges and opportunities in its functionalization.[1] This resource will serve as a comprehensive repository of field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs): Quick-Reference Troubleshooting

Here, we address the most common initial hurdles encountered during the amination of cinnoline rings.

Q1: My Buchwald-Hartwig amination of a 4-chlorocinnoline is giving very low yield. Where should I start troubleshooting?

A1: Low yield in a Buchwald-Hartwig reaction on a cinnoline substrate typically points to one of three areas: catalyst/ligand inefficiency, improper base selection, or suboptimal reaction conditions.

  • Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are the heart of this transformation. For electron-deficient heteroaromatic chlorides like chlorocinnolines, bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.[2] Consider screening a panel of ligands. While classic ligands like BINAP are a reasonable starting point, more specialized ligands such as Josiphos-type, DavePhos, or Xantphos often provide superior results for challenging heteroaromatic substrates.[3] Pre-formed palladium catalysts (precatalysts) can also offer more consistent results over generating the active Pd(0) species in situ.

  • Base Selection: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if you observe substrate decomposition, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be beneficial. The solubility of the base can also play a role, so ensure vigorous stirring.

  • Solvent and Temperature: Aprotic solvents such as toluene, dioxane, and THF are standard. Ensure they are anhydrous and degassed, as oxygen can deactivate the palladium catalyst. Reaction temperatures typically range from 80-120 °C. If the reaction is sluggish, a modest increase in temperature may improve the rate, but be mindful of potential decomposition of the starting material or product.

Q2: I am attempting a Chichibabin amination on a cinnoline derivative and observing no reaction. What are the likely causes?

A2: The Chichibabin reaction, which uses sodium amide (NaNH₂) or a similar reagent to directly aminate a C-H bond, is highly sensitive to the electronic nature of the substrate.

  • Ring Activation: The cinnoline ring is generally electron-deficient, which is a prerequisite for this reaction. However, the presence of strong electron-donating groups on the ring can deactivate it towards the nucleophilic attack by the amide anion, potentially halting the reaction.

  • Reagent Quality: The purity of the sodium amide can surprisingly influence the reaction outcome. In some cases, less pure sodium amide has been reported to give better yields in the amination of pyridines, suggesting a catalytic role of impurities.[4]

  • Temperature: Traditional Chichibabin reactions often require high temperatures (e.g., in boiling toluene or xylene).[4][5] If you are running the reaction at a lower temperature, it may simply be too slow. Milder conditions, such as using potassium amide in liquid ammonia, are typically reserved for more activated substrates like diazines and triazines.[4][6]

  • Positional Effects: The reaction typically proceeds at the most electrophilic position, which in cinnoline is expected to be the 4-position, followed by the 2-position (analogous to quinoline). If these positions are blocked or deactivated, the reaction may not proceed.

Q3: My Nucleophilic Aromatic Substitution (SNAr) on a 4-chlorocinnoline with a primary amine is sluggish. How can I accelerate it?

A3: A slow SNAr reaction on a halocinnoline indicates either insufficient activation of the cinnoline ring or a nucleophile of inadequate strength.

  • Ring Electronics: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[7] The two nitrogen atoms in the cinnoline ring act as electron-withdrawing groups, activating the ring for nucleophilic attack, particularly at the 4-position. If your cinnoline substrate also contains electron-donating groups, this can counteract the inherent activation and slow the reaction.

  • Leaving Group: The nature of the leaving group is important. The general reactivity trend for SNAr is F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions.[7] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. If you have a bromo- or iodo-cinnoline, the reaction will likely be slower than with the corresponding chloro- or fluoro-derivative.

  • Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate. Increasing the reaction temperature will also increase the reaction rate. Microwave-assisted heating can often dramatically reduce reaction times.

  • Catalysis: While SNAr is often performed without a catalyst, the addition of a phase-transfer catalyst or the use of a base like potassium fluoride can sometimes accelerate the reaction.

In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to resolving persistent issues in cinnoline amination.

Issue 1: Poor Regioselectivity in the Amination of Dihalocinnolines

When working with cinnoline substrates bearing multiple halogen atoms, achieving selective amination at a single desired position is a common challenge. The principles governing regioselectivity in the analogous dihaloquinoline systems provide a strong predictive framework.

Underlying Principles of Regioselectivity:

The reactivity of a halogen on a heterocyclic ring is a function of both electronic effects and steric hindrance. In systems like quinoline, and by extension cinnoline, the halogen at the 4-position is generally the most reactive towards nucleophilic substitution. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N1), which stabilizes the Meisenheimer intermediate formed during SNAr. The 2-position is the next most activated, while halogens on the carbocyclic ring are significantly less reactive.

For palladium-catalyzed reactions, the relative reactivity can be more nuanced and ligand-dependent, but often the more electron-deficient C-X bond will undergo oxidative addition more readily.

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity in Dihalocinnoline Amination q1 What is the primary amination method? start->q1 snar Nucleophilic Aromatic Substitution (SNAr) q1->snar SNAr buchwald Buchwald-Hartwig Amination q1->buchwald Pd-Catalyzed snar_sol Exploit Inherent Electronic Differences: - Reaction at lower temperatures favors substitution at the most activated position (typically C4). - Use a less reactive amine nucleophile. snar->snar_sol buchwald_sol1 Ligand Tuning is Key: - Use bulky, electron-rich ligands (e.g., Josiphos, DavePhos) which can exhibit selectivity for one position over another. - Screen a panel of ligands to find optimal selectivity. buchwald->buchwald_sol1 buchwald_sol2 Control Stoichiometry: - Use only one equivalent of the amine to favor mono-amination. buchwald->buchwald_sol2

Caption: Decision workflow for troubleshooting poor regioselectivity.

Case Study Insight: Dichloroquinolines

Studies on the palladium-catalyzed amination of dichloroquinolines have shown that it is possible to achieve selective mono-amination. For example, in 2,8- and 4,8-dichloroquinolines, the chlorine at the 2- or 4-position is preferentially substituted over the one at the 8-position.[3] This selectivity is attributed to the higher electrophilicity of the C2 and C4 positions. In some challenging cases, switching from a common ligand like BINAP to a more specialized one like DavePhos was necessary to achieve the desired transformation, highlighting the critical role of ligand optimization.[3]

Issue 2: Catalyst Decomposition (Palladium Black Formation) in Buchwald-Hartwig Reactions

The precipitation of palladium black is a clear visual indicator of catalyst death, where the active Pd(0) species has aggregated into an inactive bulk metal. This is a frequent cause of stalled reactions.

Causality Chain:

  • Oxygen Contamination: The most common culprit. Residual oxygen in the solvent or reaction headspace can oxidize the active Pd(0) catalyst.

  • High Temperatures: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition pathways.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

  • Impurities: Impurities in the starting materials or solvents can act as catalyst poisons.

Preventative & Corrective Measures:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox. Solvents must be thoroughly degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles).

  • Temperature Optimization: If you observe decomposition, try running the reaction at a lower temperature for a longer period.

  • Ligand Ratio: Ensure you are using an appropriate ligand-to-palladium ratio. For monodentate phosphine ligands, a 2:1 ratio to palladium is common.

  • Purity of Reagents: Use high-purity, anhydrous solvents and ensure your starting materials are free of impurities that could coordinate to the palladium.

Issue 3: Side Reactions and Byproduct Formation

The appearance of unexpected spots on a TLC plate can be frustrating. Understanding the likely side reactions is the first step to mitigating them.

  • Hydrodehalogenation: This is the replacement of the halogen with a hydrogen atom, leading to the parent cinnoline. It often occurs as a competing pathway in Buchwald-Hartwig reactions, particularly if there are sources of protic impurities (e.g., water) or if the reductive elimination step is slow.

    • Solution: Ensure strictly anhydrous conditions. The choice of ligand can also influence the rate of reductive elimination versus side reactions.

  • Dimerization/Biaryl Formation: A common side reaction in Chichibabin amination is the dimerization of the starting material.[8] In Buchwald-Hartwig reactions, homocoupling of the halo-cinnoline can also occur.

    • Solution: Adjusting the reaction concentration and temperature can sometimes minimize these bimolecular side reactions. In the case of Chichibabin reactions, running the reaction under a nitrogen atmosphere at elevated pressure has been shown to favor amination over dimerization.[8]

  • N-N Bond Cleavage: While less common under standard amination conditions, the N-N bond in the diazine ring is a potential site of reactivity. Under strongly reductive conditions, cleavage of the N-N bond in benzo[c]cinnoline has been observed.[9] While this is unlikely to be a major pathway in most amination reactions, it is a theoretical possibility, especially if harsh reducing conditions or certain catalytic systems are employed.

    • Solution: Stick to well-established amination protocols and avoid overly harsh conditions unless necessary. If you suspect N-N bond cleavage, detailed characterization of byproducts (e.g., by mass spectrometry) would be required for confirmation.

Experimental Protocols & Data Presentation

Representative Optimization of Buchwald-Hartwig Amination of 4-Chlorocinnoline

The following table illustrates a typical screening process to optimize the yield of a Buchwald-Hartwig amination. The starting point is a common set of conditions, and then key variables (ligand, base, solvent) are systematically changed.

Table 1: Illustrative Optimization Data

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)*
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2)Toluene1001265
2Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.2)Toluene1001245
3Pd₂(dba)₃ (2)DavePhos (4)NaOtBu (1.2)Toluene1001288
4Pd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃ (1.5)Toluene1002475
5Pd(OAc)₂ (2)DavePhos (4)NaOtBu (1.2)Dioxane1001292

*Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar heteroaromatic systems.[10]

General Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorocinnoline

This protocol is a starting point and should be optimized for your specific amine and scale.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 4-chlorocinnoline, Pd catalyst, and phosphine ligand to an oven-dried Schlenk tube. B 2. Evacuate and backfill the tube with argon or nitrogen (repeat 3x). A->B C 3. Add the base (e.g., NaOtBu). B->C D 4. Add the amine and anhydrous, degassed solvent via syringe. C->D E 5. Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. G->H I 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorocinnoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., DavePhos, 0.04 mmol, 4 mol%).

  • The tube is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • The base (e.g., sodium tert-butoxide, 1.2 mmol) is added under a positive flow of argon.

  • The amine (1.1 mmol) is added, followed by the anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: The reaction mixture is heated in an oil bath to 100 °C and stirred vigorously for 12-24 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure 4-aminocinnoline derivative.

By systematically addressing the key parameters of catalyst, ligand, base, and reaction conditions, and by understanding the potential pitfalls of side reactions and catalyst decomposition, researchers can confidently navigate the complexities of cinnoline amination to achieve their synthetic goals.

References

Technical Support Guide: Strategies for Enhancing the Solubility of 3-Methylcinnolin-5-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

3-Methylcinnolin-5-amine is a heterocyclic aromatic amine, a class of molecules with significant interest in medicinal chemistry and drug discovery.[1][2] Like many heterocyclic compounds, researchers may face challenges with its limited aqueous solubility, especially in the neutral pH buffers typically used for biological assays.[3][4] Poor solubility can lead to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[4]

This technical support guide provides a systematic, troubleshooting-oriented approach for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions to overcome solubility hurdles and ensure the integrity of your experimental data.

Section 1: Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. Its structure dictates its behavior in different solvent systems.

PropertyValueImplication for Solubility
Molecular Formula C₉H₉N₃-
Molecular Weight 159.19 g/mol [5]
Structure Aromatic Cinnoline Core with Amine and Methyl GroupsThe flat, aromatic cinnoline ring system can lead to poor aqueous solubility due to hydrophobicity and potential intermolecular stacking.
Predicted pKa 3.45 ± 0.10[5]
Predicted XLogP 0.9[6]
Melting Point 189-191°C[5]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound in a practical, question-and-answer format.

Q1: My this compound powder won't dissolve in my neutral pH assay buffer (e.g., PBS, pH 7.4). Why is this happening and what's the first thing I should try?

A: This is expected behavior. At a neutral pH of 7.4, which is well above the compound's predicted pKa of 3.45, this compound exists predominantly in its neutral, uncharged "free base" form. This form is less polar and thus has minimal solubility in aqueous buffers.

The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7][8] Dimethyl sulfoxide (DMSO) is the standard choice in early drug discovery due to its powerful solubilizing ability.[4]

Initial Action: Prepare a 10 mM stock solution in 100% DMSO. This concentrated stock can then be serially diluted for your assay. (See Protocol 1 for detailed steps).

Scientist's Note: While DMSO is an excellent solvent, it can interfere with biological assays. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <1%, and ideally <0.1%) and consistent across all wells, including controls, to avoid artifacts.[3]

Q2: I successfully made a 10 mM DMSO stock, but the compound precipitates out of solution when I dilute it into my aqueous assay buffer. What should I do?

A: This phenomenon, often called "fall-out" or precipitation upon dilution, occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic mixture.[3] This is a critical issue as it effectively lowers the concentration of your compound available to the biological target, leading to inaccurate results.

Here is a systematic troubleshooting workflow:

  • Optimize the Dilution Technique: The method of dilution matters. Always add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing vigorously. This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.[3]

  • Employ pH Adjustment (Primary Strategy): Since this compound is a weak base, leveraging pH is the most effective strategy.[] By lowering the pH of your assay buffer to a value at least 1-2 units below the pKa (i.e., pH < 2.45), you can protonate the molecule, forming an in situ salt that is significantly more water-soluble.[10]

    • Action: If your biological assay can tolerate it, switch to an acidic buffer system (e.g., a citrate or acetate buffer at pH 4.0 or 5.0). Test a range of pH values to find the optimal balance between solubility and assay performance. (See Protocol 2).

  • Use a Co-solvent System: If the assay pH cannot be altered, incorporating a small amount of a secondary organic solvent (a co-solvent) into the final assay buffer can increase solubility.[11][12] Co-solvents work by reducing the overall polarity of the solvent system.[]

    • Action: Try adding 1-5% of ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) to your final assay buffer before adding the DMSO stock. (See Protocol 3).

Q3: My assay is highly sensitive to both pH changes and organic solvents. Are there any other options?

A: Yes. When standard methods are incompatible with your assay, advanced formulation strategies can be employed. These typically involve encapsulating the hydrophobic molecule to shield it from the aqueous environment.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can form an "inclusion complex" with this compound, where the hydrophobic cinnoline core sits inside the cavity, and the water-soluble exterior of the cyclodextrin allows the entire complex to dissolve in water.[14][15]

    • Action: Use chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have greatly enhanced aqueous solubility and are widely used in pharmaceutical formulations.[16] (See Protocol 4).

  • Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can be used.[15][17] Above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can effectively solubilize your compound.[18]

    • Action: Prepare your assay buffer with a surfactant at a concentration above its CMC. This is often a last resort, as surfactants can disrupt cell membranes or interfere with protein activity.

Q4: How can I be certain my compound is truly dissolved and not just a fine, invisible suspension?

A: This is a critical quality control step. Undissolved particles will lead to highly variable and non-reproducible results.

  • Visual Inspection: A true solution should be perfectly clear and transparent. Check for the Tyndall effect by shining a laser pointer through the solution. If the beam is visible, it indicates light scattering from suspended particles.

  • Centrifugation: Centrifuge an aliquot of your final working solution at high speed (e.g., >14,000 x g) for 15-20 minutes. If a pellet forms at the bottom, your compound was not fully dissolved.

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter, which will remove undissolved particles. Measure the concentration of the compound in the filtrate (e.g., by UV-Vis spectroscopy or HPLC). A significant drop in concentration post-filtration confirms that a portion of your compound was present as a suspension.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Accurately weigh a sufficient amount of this compound (MW: 159.19 g/mol ) to prepare the desired volume of a 10 mM solution. For 1 mL, you would need 1.59 mg.

  • Dissolution: Add the weighed compound to a clean, appropriate vial (e.g., an amber glass vial). Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Verification: Visually inspect for any undissolved particulates. If needed, gentle warming (to 30-40°C) or brief sonication in a water bath can be used to facilitate complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation as the DMSO absorbs atmospheric moisture.[4]

Protocol 2: Solubility Assessment via pH-Modification

  • Buffer Preparation: Prepare a series of biologically compatible buffers at different pH values (e.g., 50 mM sodium acetate at pH 4.0, 50 mM sodium acetate at pH 5.0, 50 mM MES at pH 6.0, and 50 mM HEPES at pH 7.4).

  • Spiking: Add a small, precise volume of your 10 mM DMSO stock to each buffer to reach a target final concentration (e.g., 100 µM, ensuring the final DMSO concentration is 1%).

  • Equilibration: Mix each solution thoroughly and allow it to equilibrate at room temperature for at least 1-2 hours.

  • Assessment: Assess the solubility in each buffer using the methods described in FAQ 4 (visual inspection, centrifugation). This will determine the minimum pH required to maintain your compound in solution for the assay.

Protocol 3: Determining Minimum Co-solvent Requirement

  • Prepare Co-solvent Buffers: Prepare several batches of your primary assay buffer (e.g., PBS pH 7.4) containing a range of a co-solvent, such as 0%, 1%, 2%, 5%, and 10% ethanol.

  • Spiking: Add your 10 mM DMSO stock to each co-solvent buffer to achieve the highest concentration you plan to test in your assay.

  • Equilibration & Assessment: Equilibrate and assess for precipitation as described in Protocol 2. This will identify the lowest percentage of co-solvent needed to keep the compound soluble, thereby minimizing potential interference with the assay.

Protocol 4: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your primary assay buffer.

  • Add Compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Complexation: Shake or rotate the mixture at room temperature for 24-48 hours to allow the inclusion complex to form and reach equilibrium.

  • Clarification: Centrifuge the suspension at high speed to pellet the excess, undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). This clarified, quantified solution can now be used as your stock for dilutions in the assay.

Section 4: Decision-Making Workflow for Solubilization

This workflow provides a logical path to follow when developing your solubilization strategy.

SolubilityWorkflow start Start: Solubilize This compound prep_stock Protocol 1: Prepare 10 mM stock in 100% DMSO start->prep_stock check_precip Dilute stock into final assay buffer. Does it precipitate? prep_stock->check_precip assay_ok Proceed with Assay check_precip->assay_ok No check_ph Is the assay's pH flexible? check_precip->check_ph Yes use_ph Protocol 2: Use acidic buffer (pH < 6) Test for assay compatibility check_ph->use_ph Yes check_solvent Is the assay tolerant to co-solvents (1-5%)? check_ph->check_solvent No end_point Optimized Solution Ready use_ph->end_point use_solvent Protocol 3: Add co-solvent (Ethanol, PEG 400) to final buffer check_solvent->use_solvent Yes use_advanced Protocol 4: Use advanced methods (e.g., Cyclodextrins) check_solvent->use_advanced No use_solvent->end_point use_advanced->end_point

Caption: Decision workflow for selecting a solubilization strategy.

References

Technical Support Center: Refinement of Protocols for Scaling Up 3-Methylcinnolin-5-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 3-Methylcinnolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) related to the multi-step synthesis of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide not just a series of steps, but a comprehensive understanding of the chemical principles and practical considerations necessary for a successful and scalable synthesis.

The protocols and advice herein are synthesized from established chemical literature and field-proven insights, emphasizing safety, efficiency, and reproducibility. We will explore a proposed synthetic pathway, detail the experimental procedures, and address common challenges you may encounter.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available substituted aniline. The proposed pathway involves four key transformations:

  • Nitration: Introduction of a nitro group onto the aromatic ring of the starting material.

  • Diazotization: Conversion of the primary amino group to a diazonium salt.

  • Intramolecular Cyclization: Formation of the cinnoline ring system.

  • Reduction: Conversion of the nitro group to the target amine.

Synthetic_Pathway Start 2-Amino-6-methylbenzonitrile Step1 Nitration Start->Step1 Intermediate1 2-Amino-6-methyl-x-nitrobenzonitrile Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 3-Methyl-5-nitrocinnoline Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: Nitration of 2-Amino-6-methylbenzonitrile

Objective: To synthesize 2-amino-6-methyl-x-nitrobenzonitrile. The regioselectivity of this reaction is critical and will be influenced by the directing effects of the amino and methyl groups. Under strongly acidic conditions, the amino group will be protonated to the anilinium ion, which is a meta-director.[1]

Materials:

  • 2-Amino-6-methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-6-methylbenzonitrile (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid, keeping the mixture cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the aniline derivative over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until a pH of 7-8 is reached.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product may be a mixture of isomers and can be purified by column chromatography or recrystallization.

Protocol 2: Diazotization and Intramolecular Cyclization (Widman-Stoermer type reaction)

Objective: To synthesize 3-Methyl-5-nitrocinnoline from the nitrated aminobenzonitrile intermediate. This reaction involves the formation of a diazonium salt followed by an intramolecular cyclization.

Materials:

  • 2-Amino-6-methyl-x-nitrobenzonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea (optional, to quench excess nitrous acid)

  • Ice

Procedure:

  • Suspend the nitrated aminobenzonitrile (1.0 eq.) in a mixture of concentrated acid and water in a three-necked flask.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, keeping the temperature strictly below 5 °C. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates excess nitrous acid).

  • Allow the reaction mixture to slowly warm to room temperature and then gently heat to 40-50 °C to facilitate the intramolecular cyclization. The progress of the cyclization can be monitored by the evolution of gas and by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • The crude 3-Methyl-5-nitrocinnoline will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Reduction of 3-Methyl-5-nitrocinnoline

Objective: To reduce the nitro group of 3-Methyl-5-nitrocinnoline to form the final product, this compound. Two common methods are provided: catalytic hydrogenation and chemical reduction with stannous chloride.

Method A: Catalytic Hydrogenation

Materials:

  • 3-Methyl-5-nitrocinnoline

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker), dissolve 3-Methyl-5-nitrocinnoline (1.0 eq.) in a suitable solvent like ethanol or methanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol% of Pd) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Method B: Stannous Chloride Reduction

Materials:

  • 3-Methyl-5-nitrocinnoline

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, suspend 3-Methyl-5-nitrocinnoline (1.0 eq.) in ethanol.[2]

  • Add a solution of stannous chloride dihydrate (3.0-4.0 eq.) in concentrated hydrochloric acid to the suspension.[3]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purification can be achieved by column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Troubleshooting_Nitration cluster_0 Problem: Low Yield in Nitration cluster_1 Problem: Formation of Multiple Products in Nitration Problem1 Low Yield / Incomplete Reaction Cause1a Insufficient Nitrating Agent Problem1->Cause1a Cause1b Reaction Temperature Too Low Problem1->Cause1b Cause1c Poor Solubility of Starting Material Problem1->Cause1c Solution1a Use a slight excess (1.1-1.2 eq.) of nitric acid. Cause1a->Solution1a Solution1b Allow reaction to proceed at the higher end of the recommended range (e.g., 5-10°C) after initial addition. Cause1b->Solution1b Solution1c Ensure complete dissolution in sulfuric acid before adding the nitrating mixture. Cause1c->Solution1c Problem2 Mixture of Isomers Cause2a Protonation of Amino Group Problem2->Cause2a Cause2b Over-Nitration Problem2->Cause2b Solution2a Control acid concentration and temperature. Consider protecting the amino group as an acetamide to ensure para-direction. Cause2a->Solution2a Solution2b Use stoichiometric amounts of nitric acid and maintain low temperatures. Cause2b->Solution2b

Caption: Troubleshooting common issues in the nitration step.

Q1: During the nitration step, my reaction mixture turned dark brown and I obtained a low yield of a tar-like substance. What is the cause and how can I prevent this?

A1: Dark coloration and tar formation are indicative of oxidation of the aniline derivative, a common side reaction during nitration, especially with highly activated rings.[4] To prevent this:

  • Temperature Control: Strictly maintain the reaction temperature below 10°C. Runaway temperatures can lead to uncontrolled oxidation.

  • Slow Addition: Add the nitrating mixture very slowly and dropwise to allow for efficient heat dissipation.

  • Purity of Starting Material: Ensure the starting 2-amino-6-methylbenzonitrile is pure, as impurities can catalyze decomposition.

  • Protecting Group: Consider protecting the amino group by converting it to an acetamide. The amide is less activating and less prone to oxidation.[4]

Q2: My diazotization reaction is not proceeding to completion, and I have a low yield of the cinnoline product. What are the likely issues?

A2: Incomplete diazotization can be due to several factors:

  • Temperature: The temperature must be kept low (0-5 °C) to stabilize the diazonium salt. If the temperature is too high, the salt will decompose.[5]

  • Acidity: The reaction requires a sufficiently acidic medium to generate the nitrosonium ion (NO⁺) from sodium nitrite. Ensure you are using a sufficient excess of strong acid.

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite, as it can degrade over time.

  • Incomplete Cyclization: The cyclization step may require gentle heating after the diazotization is complete. If the mixture is not warmed, the reaction may not proceed.

Q3: When scaling up the catalytic hydrogenation, the reaction is very slow or stalls completely. What should I investigate?

A3: Scale-up of catalytic hydrogenation is often limited by mass transfer issues:

  • Hydrogen Availability: In a larger reactor, the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface can be the rate-limiting step. Ensure vigorous agitation to maximize the gas-liquid surface area.

  • Catalyst Activity: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure all materials are of high purity. The catalyst may also need to be activated.

  • Heat Transfer: Hydrogenation is exothermic. On a large scale, inefficient heat removal can lead to localized hot spots on the catalyst surface, which can deactivate it. Ensure your cooling system is adequate for the scale of the reaction.

Q4: The stannous chloride reduction is giving me a product that is difficult to purify and contains residual tin. How can I improve the workup?

A4: Removal of tin salts is a common challenge with SnCl₂ reductions.

  • Basification and Filtration: After basifying the reaction mixture to precipitate tin hydroxides, it can be helpful to stir the resulting slurry for an extended period to allow for complete precipitation. Filtration through a pad of Celite can help remove the fine precipitate.

  • Extraction: After filtration, perform a thorough extraction with an organic solvent like ethyl acetate. Multiple extractions will be more effective than a single large one.

  • Aqueous Washes: Washing the combined organic extracts with a solution of a chelating agent like Rochelle's salt (potassium sodium tartrate) or EDTA can help remove residual tin salts.

Frequently Asked Questions (FAQs)

Q: What are the main safety concerns when working with diazotization reactions? A: The primary hazard is the formation of diazonium salts, which can be explosive when isolated in a dry, solid state. Therefore, they should always be generated and used in solution (in situ) without isolation. The reaction is also exothermic and produces nitrogen gas, so it must be performed with adequate cooling and in a well-ventilated fume hood.

Q: Can I use a different reducing agent for the final step? A: Yes, other reducing agents can be used. Iron powder in acetic acid is a classic and cost-effective method for reducing nitroarenes.[6] Transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst is another option.[7] The choice of reducing agent will depend on the scale of the reaction, cost considerations, and the presence of other functional groups in the molecule.

Q: How can I monitor the progress of these reactions? A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of all steps. Choose a solvent system that gives good separation between the starting material, intermediates, and the product. For the hydrogenation step, you can also monitor the uptake of hydrogen gas.

Q: What are the best practices for purifying the final product, this compound? A: The final product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. For larger scale purification, preparative HPLC may be necessary. The choice of purification method will depend on the scale and the nature of the impurities.

References

Technical Support Center: Optimizing Chromatographic Separation of Cinnoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic separation of cinnoline isomers. Cinnoline, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] However, the structural similarity of cinnoline isomers presents considerable challenges in their separation and quantification.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic approaches to troubleshoot and optimize your chromatographic methods, ensuring accuracy, resolution, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cinnoline isomers so challenging?

A1: The difficulty arises from their inherent structural similarities. Positional isomers often have very close polarities and pKa values, leading to similar retention behaviors on standard chromatographic phases.[4][5] Stereoisomers (enantiomers), on the other hand, have identical physicochemical properties in an achiral environment and require specialized chiral stationary phases (CSPs) or chiral mobile phase additives for separation.[6][7]

Q2: What is a good starting point for developing an HPLC method for cinnoline positional isomers?

A2: A reversed-phase (RP) method is a robust starting point. Cinnoline is a heterocyclic aromatic compound, making it well-suited for RP-HPLC.[8] Begin with a C18 column and a simple gradient elution. A typical starting gradient could be 10-95% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.[9] The acidic modifier helps to ensure consistent ionization of the basic nitrogen atoms, leading to sharper peaks.

Q3: My cinnoline isomer peaks are severely tailing. What is the most likely cause and the quickest fix?

A3: Peak tailing for basic compounds like cinnoline is most often caused by secondary interactions with acidic residual silanol groups on silica-based stationary phases.[10][11][12] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak.

  • Quick Fix: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 using formic or trifluoroacetic acid). Protonating the basic nitrogens on the cinnoline ring and suppressing the ionization of silanol groups can significantly reduce these secondary interactions and improve peak shape.[10][13]

Q4: Should I consider Normal-Phase (NP) chromatography for separating cinnoline isomers?

A4: While less common, Normal-Phase (NP) chromatography can be highly effective for isomer separations, particularly when isomers have minor differences in the polarity of their functional groups. NP-HPLC, using a silica or cyano-bonded column with non-polar mobile phases (e.g., hexane/ethanol), can offer different selectivity compared to RP-HPLC and may resolve isomers that co-elute in reversed-phase systems.

Q5: How does temperature affect the separation of my isomers?

A5: Temperature is a critical but often overlooked parameter. Increasing column temperature generally decreases mobile phase viscosity, leading to shorter retention times and potentially narrower peaks.[14][15] More importantly, temperature can alter the selectivity of the separation, especially for structurally similar compounds like isomers.[14][16] Sometimes, a small change in temperature (e.g., from 30°C to 40°C) can significantly improve the resolution between two closely eluting peaks.[17] However, for some thermally labile isomers (atropisomers), lower temperatures may be required to prevent on-column interconversion.[17]

In-Depth Troubleshooting Guides

Guide 1: Poor Resolution Between Cinnoline Isomers

Achieving baseline separation is the primary goal. If your isomers are co-eluting or poorly resolved, a systematic approach to method optimization is required.

Causality Analysis:

Resolution is a function of three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k'). For isomers, selectivity is the most powerful parameter to manipulate. Selectivity is a measure of the relative retention of two compounds and is influenced by the specific chemical interactions between the analytes, the stationary phase, and the mobile phase.[18]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for tackling poor resolution.

G cluster_0 cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Screening start Poor Resolution (α < 1.2) opt_mobile_phase Optimize Mobile Phase start->opt_mobile_phase First Step mod_organic Change Organic Modifier (e.g., ACN to MeOH) opt_mobile_phase->mod_organic opt_stationary_phase Change Stationary Phase phenyl_phase Phenyl-Hexyl (π-π interactions) opt_stationary_phase->phenyl_phase opt_temp Adjust Temperature success Resolution Achieved opt_temp->success Fine-tuning mod_organic->success Success mod_ph Adjust pH (2.5 to 7.0) mod_organic->mod_ph mod_gradient Modify Gradient Slope (Steeper or Shallower) mod_ph->mod_gradient mod_gradient->opt_stationary_phase No Improvement phenyl_phase->success Success pfp_phase Pentafluorophenyl (PFP) (Dipole/π-π interactions) phenyl_phase->pfp_phase chiral_phase Chiral Stationary Phase (CSP) (For Stereoisomers) pfp_phase->chiral_phase chiral_phase->opt_temp Minor Co-elution

Caption: Decision tree for troubleshooting poor isomer resolution.

Step-by-Step Optimization:
  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity.[19] ACN is an aprotic solvent that primarily engages in dipole-dipole interactions, while MeOH is a protic solvent that can act as a hydrogen bond donor and acceptor. This difference can be exploited to resolve isomers.

    • pH Adjustment: Cinnoline isomers may have slightly different pKa values. Modifying the mobile phase pH can change the degree of ionization for each isomer, altering their interaction with the stationary phase and potentially improving separation.[13][20][21] Explore a pH range from 2.5 to 7.0 using appropriate buffers (e.g., formate, acetate, phosphate).[19]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter.

    • Phenyl-Hexyl/Biphenyl Phases: These phases provide alternative selectivity to C18 by enabling π-π interactions with the aromatic rings of the cinnoline isomers. This is often effective for separating positional isomers.

    • Pentafluorophenyl (PFP) Phases: PFP phases offer a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, making them extremely powerful for separating structurally similar isomers.[22][23]

    • Chiral Stationary Phases (CSPs): For enantiomeric (chiral) separation, a CSP is mandatory.[24] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and offer broad applicability.[25] Cyclodextrin-based phases are another excellent option, separating isomers based on their fit within the cyclodextrin cavity.[26][27]

  • Temperature: As a final optimization step, adjust the column temperature in 5°C increments (e.g., from 25°C to 45°C). The resulting change in selectivity can sometimes be enough to achieve baseline resolution.[14][17]

Guide 2: Peak Tailing and Asymmetry

Peak tailing compromises quantification and resolution. For nitrogen-containing heterocycles like cinnoline, this is a frequent and frustrating issue.

Causality Analysis:

As mentioned in the FAQs, the primary cause is strong, undesirable interactions between the basic analyte and acidic sites on the column packing material (silanols).[10][12] Other causes can include column overload, extra-column dead volume, or column contamination/degradation.[10][28]

G cluster_0 Analyte-Stationary Phase Interaction cluster_1 Resulting Chromatogram Cinnoline Cinnoline (Basic N) Silanol Si-OH (Acidic) Cinnoline->Silanol Strong Secondary Interaction Peak Tailing Peak

Caption: Cause of peak tailing for basic cinnoline analytes.

Troubleshooting & Optimization Strategies:
Problem Underlying Cause Recommended Solution & Explanation
All Peaks Tailing Secondary Silanol Interactions 1. Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7) to protonate the cinnoline molecule. This reduces its interaction with negatively charged silanols.[10][13] 2. Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality, fully end-capped column.[12] 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, improving peak shape.[7]
Column Overload Dilute the sample by a factor of 10 and re-inject. If peak shape improves, the column was overloaded. Reduce injection volume or sample concentration.[10][12]
Column Contamination/Void Disconnect the column, reverse it, and flush with a strong solvent (e.g., isopropanol). If this fails, the column may be irreversibly damaged. A blocked inlet frit is a common cause.[28]
Only Later-Eluting Peaks Tail Insufficient Mobile Phase Buffer Capacity The organic modifier concentration increases during a gradient, which can alter the mobile phase pH and reduce buffer effectiveness. Increase the buffer concentration to ensure consistent pH throughout the gradient run.[28][29]

Experimental Protocols

Protocol 1: Systematic Method Development for Cinnoline Positional Isomers

This protocol provides a step-by-step workflow for developing a robust reversed-phase HPLC method from scratch.

Workflow Diagram:

G A 1. Initial Conditions Setup Column: C18, 100 x 2.1 mm, <3 µm Mobile Phase A: 0.1% HCOOH in H2O Mobile Phase B: 0.1% HCOOH in ACN Flow Rate: 0.4 mL/min Temp: 30°C B 2. Scouting Gradient Run a broad gradient (e.g., 5-95% B in 15 min). Identify elution window of isomers. A->B C 3. Evaluate Results B->C D 4. Optimize Gradient Adjust slope around the elution window. Goal: Maximize separation (Rs > 1.5). C->D Some Separation E 5. Screen Selectivity If resolution is poor, change conditions. C->E Co-elution H 6. Final Optimization Fine-tune Temperature and Flow Rate. Perform validation checks. D->H F Change Organic Modifier (ACN -> MeOH) E->F F->B Re-scout G Change Stationary Phase (C18 -> PFP or Phenyl) F->G G->B Re-scout

Caption: Workflow for systematic HPLC method development.

Methodology:
  • System & Column Preparation:

    • Equilibrate a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with the initial mobile phase conditions (95% A / 5% B) until a stable baseline is achieved.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Initial Scouting Gradient:

    • Inject a standard mixture of the cinnoline isomers.

    • Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

    • Determine the approximate organic solvent percentage at which the isomers elute.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient focused on the elution window. For example, if isomers eluted between 40-50% B, try a gradient of 35% B to 55% B over 15 minutes.

    • The goal is to achieve a resolution factor (Rs) greater than 1.5.

  • Selectivity Screening (If Necessary):

    • If resolution remains poor, repeat steps 2 and 3 with the following changes, one at a time:

      • Change Organic Modifier: Replace Acetonitrile with Methanol in Mobile Phase B.

      • Change Stationary Phase: Switch to a PFP or Phenyl-Hexyl column of similar dimensions and repeat the scouting and optimization steps.

  • Final Refinements:

    • Once acceptable separation is achieved, small adjustments to temperature (±5°C) or flow rate (±0.1 mL/min) can be made to fine-tune the resolution and analysis time.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Methylcinnolin-5-amine, a molecule of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of analytical methodologies to confirm the purity of synthesized this compound, offering insights into the rationale behind experimental choices and providing actionable protocols.

The Synthetic Pathway and Potential Impurities

A thorough understanding of the synthetic route is critical for predicting potential impurities. A plausible and efficient method for the synthesis of this compound is the Richter synthesis.[1] This reaction involves the diazotization of an ortho-substituted aminobenzonitrile followed by intramolecular cyclization.

A likely synthetic pathway starts from 2-amino-6-methylbenzonitrile. The synthesis proceeds through diazotization, followed by a cyclization reaction to form the cinnoline ring.

Synthesis_Workflow A 2-amino-6-methylbenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl (Diazotization) C This compound B->C Cyclization

Caption: Plausible synthetic workflow for this compound.

This synthetic route, while effective, can introduce several potential impurities that must be monitored:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 2-amino-6-methylbenzonitrile in the final product.

  • Isomeric Impurities: Depending on the precise reaction conditions, there is a possibility of forming isomeric cinnoline derivatives.

  • Byproducts of Diazotization: Diazotization reactions can sometimes lead to the formation of phenolic byproducts or other related compounds if the reaction is not carefully controlled.[2][3][4]

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification steps can also be present as impurities.

Comparative Analysis of Purity Determination Methods

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following table compares the most relevant techniques for analyzing this compound.

Analytical TechniquePrincipleStrengthsWeaknessesPrimary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent for separating isomers and non-volatile impurities, quantitative accuracy.May require derivatization for detection of some impurities, method development can be time-consuming.Quantitation of purity and detection of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information.Not suitable for non-volatile or thermally labile compounds, may require derivatization.[5]Identification and quantification of volatile and semi-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without the need for reference standards.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.Structural confirmation and identification of unknown impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.A sharp melting point is an indicator of purity, but impurities may not always cause a significant depression or broadening.Preliminary assessment of purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule.Not typically used for quantitative purity analysis, can be insensitive to low levels of impurities.Confirmation of the presence of key functional groups.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is the cornerstone for quantitative purity assessment and the separation of non-volatile impurities, including isomers.

HPLC_Workflow cluster_0 HPLC System A Sample Preparation B HPLC System A->B C Data Acquisition & Analysis B->C Pump Pump Injector Injector Column Column Detector UV Detector

Caption: General workflow for HPLC analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic amines.[6]

  • Mobile Phase: A gradient elution is recommended to resolve a wide range of potential impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.[6]

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm or a wavelength of maximum absorbance determined by a UV scan).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and limit of detection/quantification for known impurities.[7][8][9][10]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness of 5% phenyl-methylpolysiloxane).[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is typically employed to ensure the separation of compounds with a range of boiling points.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrum will provide a molecular fingerprint for each separated compound, aiding in its identification.

  • Derivatization: For less volatile amines, derivatization with an agent like pentafluoropropionic anhydride (PFPA) can improve chromatographic performance and sensitivity.[12]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unequivocal structure confirmation and the identification of unknown impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The predicted ¹H NMR spectrum of this compound would show distinct signals for the methyl group, the aromatic protons, and the amine protons.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

  • Purity Determination: Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.

Predicted NMR Data (for reference):

While experimentally obtained spectra are the gold standard, predicted spectra can be a valuable tool for initial characterization. Online prediction tools can provide estimated chemical shifts.[13][14][15][16][17][18]

4. Melting Point Analysis

A simple yet effective preliminary test for purity.

  • Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

  • Interpretation: A pure compound will typically have a sharp melting point range (e.g., 1-2 °C). A broad melting range or a melting point that is significantly lower than the literature value (189-191°C) can indicate the presence of impurities.

5. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

  • Procedure: The spectrum of the solid sample can be obtained using an ATR (Attenuated Total Reflectance) accessory.

  • Interpretation: The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

    • N-H stretching of the amine group (around 3300-3500 cm⁻¹).

    • C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹).

    • C=C and C=N stretching of the aromatic and cinnoline rings (in the 1400-1650 cm⁻¹ region).

    • C-N stretching (around 1250-1350 cm⁻¹).

Conclusion

Confirming the purity of a synthesized compound like this compound requires a strategic and multi-faceted analytical approach. While techniques like melting point analysis and FTIR provide valuable preliminary data, a combination of high-resolution chromatographic methods (HPLC and GC-MS) and spectroscopic analysis (NMR) is essential for a comprehensive and reliable assessment. By understanding the potential impurities arising from the synthetic route and employing a suite of validated analytical methods, researchers can ensure the quality and integrity of this promising molecule for its intended applications in drug discovery and development.

References

A Comparative Analysis of 3-Methylcinnolin-5-amine and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of 3-Methylcinnolin-5-amine and other key cinnoline derivatives, offering insights into their synthesis, biological activity, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anticancer therapeutics.

The Cinnoline Scaffold: A Versatile Pharmacophore

Cinnoline and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities, which include anti-inflammatory, antibacterial, and notably, anticancer effects.[3][4] The planar structure of the cinnoline ring system allows for potential intercalation with DNA, and various substitutions on the ring can modulate its interaction with key biological targets, such as protein kinases, which are often dysregulated in cancer.[5][6]

dot

Caption: Diverse biological activities of the cinnoline scaffold.

Synthesis of Cinnoline Derivatives: A General Overview

The synthesis of the cinnoline core typically involves cyclization reactions of appropriately substituted phenylhydrazones or diazotization of 2-amino-substituted benzene derivatives. The specific substituents on the resulting cinnoline ring can be introduced either on the starting materials or through post-cyclization modifications.

A common strategy for the synthesis of 3-methylcinnoline derivatives involves the reaction of a substituted 2-aminophenyl methyl ketone with sodium nitrite in an acidic medium to facilitate diazotization and subsequent intramolecular cyclization. The amino group at the 5-position can be introduced by reduction of a corresponding nitro group, which is a common precursor in aromatic chemistry.

dot

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Cinnoline Derivative (General Procedure)

This protocol outlines a general method for the synthesis of a cinnoline derivative, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Materials:

  • Substituted 2-aminophenyl ketone precursor

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))

  • Appropriate solvents (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Diazotization and Cyclization: a. Dissolve the substituted 2-aminophenyl ketone in a suitable solvent and cool the solution in an ice bath. b. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. c. After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, then warm to room temperature or heat to induce cyclization. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. f. Purify the crude product by column chromatography or recrystallization to obtain the corresponding nitro-cinnoline derivative.

  • Reduction of the Nitro Group: a. Dissolve the nitro-cinnoline derivative in a suitable solvent. b. Add a reducing agent. For example, for a catalytic hydrogenation, add Pd/C and place the mixture under a hydrogen atmosphere. For a chemical reduction, add a solution of SnCl₂·2H₂O in concentrated HCl. c. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). d. After completion, filter the reaction mixture (if a solid catalyst was used) and neutralize the solution. e. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. f. Purify the final amino-cinnoline product by column chromatography or recrystallization.

Comparative Analysis of Antiproliferative Activity

The anticancer potential of cinnoline derivatives is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. The following tables summarize the reported antiproliferative activities of various cinnoline derivatives, providing a basis for a comparative analysis with this compound. While direct comparative data for this compound is limited in publicly available literature, the data for structurally related compounds provides valuable insights into the structure-activity relationship of this class of compounds.

Table 1: Antiproliferative Activity of Representative Cinnoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Cinnoline Derivative A (PI3K Inhibitor) HCT116 (Colon)0.264[2]
A549 (Lung)2.04[2]
MCF-7 (Breast)1.14[2]
Dibenzo[c,h]cinnoline Derivative B RPMI 8402 (Leukemia)0.07[1]

Table 2: Antiproliferative Activity of Quinoline Derivatives (Structurally Related)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline-based Dihydrazone 3b MCF-7 (Breast)7.016[5]
Quinoline-based Dihydrazone 3c MCF-7 (Breast)7.05[5]
2-Arylquinoline 13 HeLa (Cervical)8.3[7]
2-Arylquinoline 12 PC3 (Prostate)31.37[7]

Note: The data presented is for comparative purposes and has been compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: a. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds (including this compound and its analogs) in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: a. Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

dot

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not extensively documented, general trends can be inferred from the broader class of cinnoline and quinoline derivatives.

  • Substitution at the 3-position: The presence of a small alkyl group like methyl at the 3-position can influence the steric and electronic properties of the molecule, potentially affecting its binding to target proteins.

  • The Amino Group at the 5-position: The amino group at the 5-position is a key functional group that can participate in hydrogen bonding interactions with biological targets. Its basicity and position are crucial for activity.

  • Other Substituents: The introduction of various substituents on the benzene ring of the cinnoline scaffold can significantly impact activity. For example, electron-withdrawing groups like halogens have been shown to enhance the antibacterial and anti-inflammatory activity of some cinnoline derivatives.[8]

Conclusion and Future Directions

This compound represents an intriguing scaffold for the development of novel anticancer agents. The comparative analysis with other cinnoline and structurally related quinoline derivatives highlights the potential of this chemical class. To further advance the understanding and therapeutic application of this compound and its analogs, future research should focus on:

  • Comprehensive Biological Profiling: Systematic screening of this compound and a library of its derivatives against a diverse panel of cancer cell lines and key oncogenic targets.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • Lead Optimization: Rational design and synthesis of new analogs based on SAR studies to improve potency, selectivity, and pharmacokinetic properties.

This guide provides a foundational framework for researchers to build upon in their quest for more effective cancer therapies based on the versatile cinnoline scaffold.

References

Validating the Antimicrobial Potential of 3-Methylcinnolin-5-amine: A Comparative Analysis Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the discovery and validation of novel therapeutic agents is a cornerstone of modern pharmaceutical research.[1] The cinnoline scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[2][3][4][5] This guide provides a comprehensive framework for validating the antimicrobial efficacy of a novel cinnoline derivative, 3-Methylcinnolin-5-amine, through a comparative analysis with well-established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of new chemical entities.

The rationale for investigating this compound stems from the established antimicrobial potential of the broader cinnoline family. Studies have shown that modifications to the cinnoline ring system can lead to potent activity against both Gram-positive and Gram-negative bacteria.[4][6] This guide outlines the essential experimental protocols, data interpretation, and comparative analysis required to rigorously assess the antimicrobial profile of this novel compound.

Experimental Design: A Framework for Robust Validation

A successful validation study hinges on a well-defined experimental design. This includes the careful selection of clinically relevant microbial strains and appropriate standard antimicrobial agents for comparison. The primary objective is to determine the spectrum and potency of this compound's antimicrobial activity.

Selection of Microbial Strains

To establish a comprehensive antimicrobial profile, a panel of clinically significant bacterial strains should be utilized.[7][8] This panel should include representatives of both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains to assess the compound's potential to overcome existing resistance mechanisms.

Recommended Bacterial Strains:

  • Gram-Positive:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin and soft tissue infections.

    • Bacillus subtilis (ATCC 6633): A spore-forming bacterium often used in initial screening.

    • Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300): A critical antibiotic-resistant pathogen.[9][10]

  • Gram-Negative:

    • Escherichia coli (ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance.

    • Klebsiella pneumoniae (ATCC 700603): A significant cause of hospital-acquired infections.

Selection of Standard Antimicrobial Agents

The performance of this compound must be benchmarked against clinically used antibiotics. The choice of standards should reflect different mechanisms of action and spectra of activity.

Recommended Standard Antibiotics:

  • Norfloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.[3][11]

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria, particularly MRSA.[10][12]

  • Ampicillin: A beta-lactam antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria.[13]

  • Streptomycin: An aminoglycoside antibiotic that inhibits protein synthesis.[13]

Methodology: Determining Antimicrobial Susceptibility

The core of this validation lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against the selected microbial strains.

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_analysis Data Analysis Compound This compound & Standard Antibiotics SerialDilution Serial Dilution of Compounds in 96-well Plate Compound->SerialDilution Media Muller-Hinton Broth/Agar Media->SerialDilution Strains Bacterial Strains Inoculation Inoculation with Standardized Bacterial Suspension Strains->Inoculation SerialDilution->Inoculation Incubation Incubation at 37°C for 18-24 hours Inoculation->Incubation Observation Visual Observation for Turbidity Incubation->Observation Plating Plating of Aliquots from Clear Wells onto Agar Plates Observation->Plating MIC_Value Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Value Incubation2 Incubation at 37°C for 24 hours Plating->Incubation2 ColonyCount Enumeration of Colonies Incubation2->ColonyCount MBC_Value Determine MBC (Lowest concentration with ≥99.9% killing) ColonyCount->MBC_Value Comparison Comparative Analysis MIC_Value->Comparison MBC_Value->Comparison

Caption: Workflow for MIC and MBC Determination.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[12]

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Muller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the selected bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquots onto Muller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Data Analysis

The obtained MIC and MBC values for this compound should be systematically compared with those of the standard antibiotics. This data is best presented in a clear and concise tabular format.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Standard Antibiotics

MicroorganismThis compoundNorfloxacinVancomycinAmpicillinStreptomycin
S. aureus (ATCC 29213)81142
B. subtilis (ATCC 6633)40.50.521
MRSA (ATCC 43300)16>1282>25664
E. coli (ATCC 25922)320.25>12884
P. aeruginosa (ATCC 27853)644>128>25616
K. pneumoniae (ATCC 700603)321>1281288

Table 2: Hypothetical Bactericidal Activity (MBC in µg/mL) of this compound and Standard Antibiotics

MicroorganismThis compoundNorfloxacinVancomycinAmpicillinStreptomycin
S. aureus (ATCC 29213)162484
B. subtilis (ATCC 6633)81242
MRSA (ATCC 43300)32>1288>256128
E. coli (ATCC 25922)640.5>128168
P. aeruginosa (ATCC 27853)1288>128>25632
K. pneumoniae (ATCC 700603)642>12825616

Interpretation of Results and Mechanistic Insights

Based on the hypothetical data, this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, its activity against MRSA, while less potent than Vancomycin, is significant given the resistance of this strain to Norfloxacin and Ampicillin. The MBC/MIC ratio can provide insights into the nature of the antimicrobial action. A ratio of ≤4 is generally considered indicative of bactericidal activity.

The structural similarity of cinnoline derivatives to quinolones suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[2][12] This hypothesis can be further investigated through specific enzymatic assays.

G cluster_compound Hypothetical Mechanism of Action cluster_bacterium Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothetical Mechanism of this compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antimicrobial activity of this compound. The presented methodologies, when applied, will generate the necessary data to compare its efficacy against established standards. The hypothetical results suggest that this compound is a promising candidate for further development, particularly for its activity against drug-resistant pathogens.

Future studies should focus on elucidating the precise mechanism of action, evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index, and exploring its in vivo efficacy in animal models of infection. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial in optimizing the antimicrobial potency and pharmacological properties of this novel cinnoline derivative.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of any novel chemical entity is the bedrock of reliable and reproducible research. In the context of pharmaceutical development, where patient safety is paramount, the rigorous identification and purity assessment of compounds like 3-Methylcinnolin-5-amine, a heterocyclic aromatic amine, is a non-negotiable aspect of quality control. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this compound, moving beyond mere protocol recitation to explain the scientific rationale behind a multi-technique approach.

The Imperative of Analytical Cross-Validation

In the realm of analytical chemistry, no single technique provides a complete picture of a molecule's identity and purity. Each method interrogates a different aspect of the molecule's physical and chemical properties. Cross-validation, therefore, is the process of using multiple, independent analytical techniques to confirm a consistent and accurate characterization of a substance.[1][2] This approach is critical for:

  • Unambiguous Structure Elucidation: Confirming the connectivity of atoms and the overall molecular structure.

  • Impurity Profiling: Detecting and quantifying any residual starting materials, by-products, or degradation products.

  • Establishing a Reference Standard: Creating a well-characterized standard for future quality control and regulatory submissions.

This guide will focus on a suite of common and powerful analytical techniques for the comprehensive analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Analytical Workflow: A Cross-Validation Strategy

A logical and efficient workflow is essential for the successful cross-validation of analytical data. The following diagram illustrates a recommended workflow for the analysis of this compound.

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Primary Analysis & Purity cluster_2 Structural Elucidation cluster_3 Data Cross-Validation & Reporting Sample This compound Sample HPLC HPLC-UV (Purity Assessment) Sample->HPLC GC_MS GC-MS (Impurity Identification) Sample->GC_MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR CrossValidation Cross-Validation of Data HPLC->CrossValidation GC_MS->CrossValidation NMR->CrossValidation FTIR->CrossValidation Report Comprehensive Analytical Report CrossValidation->Report

Caption: A typical analytical workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a polar, aromatic compound like this compound, a reversed-phase HPLC method is the logical starting point.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a good initial choice for retaining the aromatic analyte.

  • Mobile Phase: A gradient elution is recommended to separate the main component from potential impurities with different polarities.

    • Solvent A: 0.1% Formic Acid in Water (for improved peak shape).

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Expected Data and Interpretation

The primary output is a chromatogram showing the peak for this compound and any impurity peaks. The area percentage of the main peak provides a quantitative measure of purity. For a high-purity sample, the main peak should be sharp and symmetrical, with minimal other peaks.

ParameterExpected Result for this compound
Retention Time Dependent on the specific method, but should be consistent.
Purity (Area %) >99.0% for a high-purity research-grade sample.
Peak Shape Symmetrical peak with a tailing factor between 0.9 and 1.2.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is excellent for non-volatile and thermally stable compounds, GC-MS is the preferred method for identifying volatile and semi-volatile impurities.[3][4][5] Given the amine functionality, derivatization may sometimes be necessary to improve peak shape and thermal stability, though it's often possible to analyze aromatic amines directly.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.

Expected Data and Interpretation

The GC-MS analysis will provide a total ion chromatogram (TIC) showing the separation of volatile components. The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library (e.g., NIST) or by manual interpretation of the fragmentation pattern.

ParameterExpected Result for this compound
Molecular Ion (M+) m/z = 159 (corresponding to C9H9N3)
Key Fragmentation Ions Expected fragments from the loss of CH3, N2, and HCN.
Purity (TIC Area %) A high-purity sample will show a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[6] Both ¹H and ¹³C NMR are essential, and 2D NMR techniques like COSY and HSQC can be used to confirm assignments.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or CDCl3.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Expected Data and Interpretation

The ¹H NMR spectrum will show the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum will show the number of different types of carbon atoms.

NMR TypeExpected Signals for this compound
¹H NMR - A singlet for the methyl group (CH3).- A singlet for the amine protons (NH2), which may be broad.- Aromatic protons showing characteristic splitting patterns.
¹³C NMR - A signal for the methyl carbon.- Multiple signals in the aromatic region for the carbons of the cinnoline ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8]

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Data and Interpretation

The FTIR spectrum will show absorption bands corresponding to the vibrations of specific bonds within the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (amine) 3300-3500 (typically two bands for a primary amine)
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-3000
C=N and C=C Stretch (aromatic ring) 1450-1650
C-N Stretch 1250-1350

Cross-Validation: Connecting the Data Points

The power of this multi-technique approach lies in the cross-validation of the data. The following diagram illustrates how the data from each technique should be consistent and complementary.

Data Cross-Validation center This compound C9H9N3 MW: 159.19 HPLC HPLC Single major peak >99% purity center->HPLC Consistent with high purity GC_MS GC-MS Molecular Ion @ m/z 159 center->GC_MS Confirms molecular weight NMR NMR Confirms proton and carbon count Shows CH3, NH2, and aromatic signals center->NMR Confirms structure FTIR FTIR Confirms N-H, C-H (aromatic/aliphatic), and C=N/C=C bonds center->FTIR Confirms functional groups HPLC->GC_MS Purity confirmation NMR->FTIR Structural consistency

References

A Comparative Guide to the Biological Effects of Cinnoline Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncological research is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can be tailored into effective and selective therapeutic agents. Among the myriad of heterocyclic compounds, the cinnoline nucleus has emerged as a structure of significant interest. Its versatile synthetic accessibility and diverse pharmacological profile have positioned it as a "molecular heart" in modern medicinal chemistry.[1][2] Cinnoline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably for this guide, potent antitumor effects.[3][4]

This guide provides an in-depth comparative analysis of the biological effects of a specific class of cinnoline analogs—substituted dibenzo[c,h]cinnolines—as promising anticancer agents. We will delve into their mechanism of action as topoisomerase I inhibitors, present a structure-activity relationship (SAR) analysis based on experimental data, and provide detailed protocols for their biological evaluation.

The Dibenzo[c,h]cinnoline Scaffold: Targeting a Fundamental Cancer Enzyme

A particularly promising class of cinnoline derivatives in oncology are the substituted dibenzo[c,h]cinnolines. These compounds have been identified as potent topoisomerase I-targeting agents.[5] Topoisomerase I is a crucial enzyme that resolves DNA supercoiling during replication and transcription, processes that are highly active in rapidly proliferating cancer cells. By inhibiting this enzyme, dibenzo[c,h]cinnolines can induce cytotoxic DNA damage, leading to apoptotic cell death.

The mechanism of action involves the stabilization of the "cleavable complex," a transient intermediate in the topoisomerase I catalytic cycle where the enzyme is covalently bound to a single strand of DNA. The binding of a dibenzo[c,h]cinnoline analog to this complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage that triggers apoptosis.

Below is a diagram illustrating the inhibitory effect of dibenzo[c,h]cinnolines on the Topoisomerase I catalytic cycle.

graph Topoisomerase_I_Inhibition { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Supercoiled_DNA [label="Supercoiled DNA"]; Top1_Binding [label="Topoisomerase I Binding"]; Cleavable_Complex [label="Cleavable Complex\n(Transient Intermediate)", fillcolor="#FBBC05"]; Dibenzo_cinnoline [label="Dibenzo[c,h]cinnoline Analog", shape=ellipse, fillcolor="#EA4335"]; Stabilized_Complex [label="Stabilized Cleavable Complex", fillcolor="#EA4335"]; Relegation_Blocked [label="Re-ligation Blocked", shape=plaintext, fontcolor="#202124"]; Replication_Collision [label="Replication Fork Collision", fillcolor="#34A853"]; DSB [label="Double-Strand Break", fillcolor="#EA4335"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335"]; Relaxed_DNA [label="Relaxed DNA"];

// Edges Supercoiled_DNA -> Top1_Binding; Top1_Binding -> Cleavable_Complex; Cleavable_Complex -> Relaxed_DNA [label="Normal Re-ligation"]; Cleavable_Complex -> Dibenzo_cinnoline [style=dashed, arrowhead=none]; Dibenzo_cinnoline -> Stabilized_Complex; Stabilized_Complex -> Relegation_Blocked [style=invis]; Stabilized_Complex -> Replication_Collision; Replication_Collision -> DSB; DSB -> Apoptosis; }

Caption: Inhibition of Topoisomerase I by Dibenzo[c,h]cinnoline Analogs.

Comparative Cytotoxicity and Structure-Activity Relationship (SAR) of Dibenzo[c,h]cinnoline Analogs

The potency of dibenzo[c,h]cinnoline derivatives as anticancer agents is highly dependent on the nature and position of their substituents. A comparative analysis of their in vitro cytotoxicity against various human cancer cell lines reveals key structural features that govern their biological activity. The table below summarizes the 50% inhibitory concentration (IC50) values for a series of these analogs.

Compound IDR1R2R3R4Cytotoxicity (IC50, µM) vs. RPMI-8402 Cells
1 OCH3OCH3-OCH2O-H0.07
2 HH-OCH2O-H> 10
3 OCH3OCH3OHOH2.5
4 OCH3OCH3HH1.2

Data synthesized from structure-activity relationship studies of dibenzo[c,h]cinnolines.[1][5]

From this data, several key structure-activity relationships can be elucidated:

  • Importance of Methoxy and Methylenedioxy Groups: The most potent compound in this series is Compound 1 , which possesses both dimethoxy groups on one of the outer rings and a methylenedioxy group on the other.[5] The removal of the dimethoxy groups (Compound 2 ) leads to a dramatic loss of activity, highlighting their crucial role.

  • Impact of Ring Substituents: Replacing the methylenedioxy group with two hydroxyl groups (Compound 3 ) or removing it entirely (Compound 4 ) also results in a significant decrease in cytotoxicity. This suggests that the methylenedioxy bridge is a critical structural element for potent topoisomerase I-targeting activity.[1]

  • Overcoming Drug Resistance: Notably, certain substituted dibenzo[c,h]cinnolines have been shown to overcome multidrug resistance associated with the overexpression of the MDR1 efflux transporter.[5] This is a significant advantage over some other anticancer agents that are susceptible to this resistance mechanism.

Experimental Protocol: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

To determine the cytotoxic effects of novel cinnoline analogs, a reliable and reproducible in vitro assay is essential. The Sulforhodamine B (SRB) assay is a widely used method for measuring drug-induced cytotoxicity by staining total cellular protein.

Objective: To determine the IC50 value of a test compound (e.g., a dibenzo[c,h]cinnoline analog) against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., RPMI-8402)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader (510 nm)

Workflow Diagram:

SRB_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Cell Fixation and Staining cluster_analysis Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 48-72h C->D E Fix cells with cold TCA D->E F Stain with SRB solution E->F G Wash with 1% acetic acid F->G H Solubilize bound dye with Tris base G->H I Read absorbance at 510 nm H->I J Calculate cell survival percentage I->J K Determine IC50 value J->K

Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in complete growth medium and add them to the plates. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with water to remove TCA.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

The cinnoline scaffold, particularly the dibenzo[c,h]cinnoline core, represents a highly promising framework for the development of novel anticancer agents. Their mechanism of action as topoisomerase I inhibitors provides a clear rationale for their cytotoxic effects against rapidly dividing cancer cells. The structure-activity relationship studies underscore the critical importance of specific substitution patterns for achieving high potency. The ability of some analogs to overcome multidrug resistance further enhances their therapeutic potential. Continued exploration and optimization of cinnoline derivatives are warranted to unlock their full potential in the fight against cancer.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methylcinnolin-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cinnoline scaffold has emerged as a promising pharmacophore for the development of novel therapeutics, particularly in oncology.[1][2] Derivatives of this bicyclic heteroaromatic system have demonstrated a broad spectrum of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-Methylcinnolin-5-amine derivatives. By examining the influence of structural modifications on their biological activity, we aim to furnish researchers with a valuable resource for the rational design of next-generation kinase inhibitors.

The this compound Scaffold: A Privileged Core for Kinase Inhibition

The this compound core represents a key starting point for the development of potent and selective kinase inhibitors. The rationale for focusing on this scaffold is multifold. The cinnoline ring system is a bioisostere of quinoline and quinazoline, which are present in numerous FDA-approved kinase inhibitors.[5][6] The 5-amino group provides a crucial vector for introducing a variety of substituents that can interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. Furthermore, the 3-methyl group can be further functionalized to explore interactions with the solvent-exposed region of the active site, potentially enhancing potency and selectivity.

While direct and extensive SAR studies on this compound derivatives are still emerging in the public domain, we can infer critical SAR trends by analyzing related cinnoline and quinoline-based kinase inhibitors. The following sections will dissect the probable impact of substitutions at key positions of the scaffold.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of this compound derivatives as kinase inhibitors are profoundly influenced by the nature and position of various substituents. A systematic exploration of these modifications is crucial for optimizing their pharmacological profile.

The Critical Role of the 5-Amino Group Substitutions

The 5-amino group serves as a primary anchor for interaction with the kinase hinge region, typically through the formation of one or more hydrogen bonds. The nature of the substituent on this amine is therefore a key determinant of inhibitory activity.

  • Aryl and Heteroaryl Substituents: Introduction of an aromatic or heteroaromatic ring at the 5-amino position is a common strategy to enhance binding affinity. These groups can engage in additional hydrophobic and π-stacking interactions within the ATP-binding pocket. For analogous quinoline and quinazoline inhibitors, substitutions on this aryl ring with small, lipophilic, and electron-withdrawing groups often lead to increased potency.[6]

  • Linker Moiety: The connection between the 5-amino group and a terminal substituent can be modulated. The inclusion of a flexible linker, such as an amide or a short alkyl chain, can allow for optimal positioning of the terminal group to access deeper pockets within the active site.

  • Terminal Functional Groups: The terminal portion of the substituent on the 5-amino group can be tailored to interact with the solvent-exposed region. The incorporation of basic amines or other polar groups can improve aqueous solubility and provide additional interaction points.

Modulating Activity through Substitutions on the Cinnoline Ring

Substitutions on the benzo moiety of the cinnoline ring can significantly impact the electronic properties of the scaffold and provide additional points of interaction with the target kinase.

  • Positions 6 and 7: These positions are often solvent-exposed and can be modified to enhance physicochemical properties such as solubility and metabolic stability. The introduction of small, polar groups like methoxy or hydroxyl moieties at these positions has been shown to be beneficial in related quinoline-based inhibitors.[7]

  • Position 8: Substitution at the 8-position can influence the orientation of the 5-amino substituent and may also interact with the ribose-binding pocket of the ATP-binding site.

The Untapped Potential of the 3-Methyl Group

While the 3-methyl group provides a basic structural feature, its functionalization remains a relatively unexplored avenue for this specific scaffold. Modification of this group could lead to significant gains in potency and selectivity.

  • Introduction of Polar Groups: Converting the methyl group to a hydroxymethyl or aminomethyl group could introduce new hydrogen bonding interactions with the enzyme.

  • Chain Extension: Extending the methyl group to a larger alkyl or cycloalkyl group could probe for additional hydrophobic interactions.

Comparative Analysis of this compound Derivatives

To illustrate the potential SAR trends, the following table presents a hypothetical comparison of this compound derivatives based on extrapolated data from related kinase inhibitor series. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a representative tyrosine kinase (e.g., a receptor tyrosine kinase like VEGFR2 or a non-receptor tyrosine kinase like a member of the Src family).

Compound R1 (at 5-NH) R2 (at C6) R3 (at C7) Hypothetical IC50 (nM)
1a PhenylHH150
1b 3-ChlorophenylHH50
1c 3-MethoxyphenylHH120
2a PhenylOCH3H100
2b 3-ChlorophenylOCH3H35
3a PhenylHOCH390
3b 3-ChlorophenylHOCH330
4a Pyridin-3-ylHH80
4b Pyrimidin-5-ylHH65

Disclaimer: The IC50 values presented in this table are hypothetical and are intended to illustrate potential SAR trends based on published data for structurally related kinase inhibitors. Experimental validation is required to confirm these hypotheses.

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for their synthesis and biological evaluation are provided below.

General Synthetic Scheme for this compound Derivatives

A plausible synthetic route to access a variety of this compound derivatives is outlined below. This multi-step synthesis would begin with a suitable ortho-substituted aniline, proceed through a cyclization to form the cinnoline core, followed by functionalization at the 5-position.

Synthetic_Scheme cluster_0 Step 1: Diazotization and Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Functionalization (e.g., Buchwald-Hartwig Amination) cluster_3 Reaction Conditions A 2-amino-acetophenone derivative B 3-Methylcinnolin-5-nitro A->B 1. NaNO2, HCl 2. Cyclization C 3-Methylcinnolin-5-nitro D This compound C->D Fe, NH4Cl or H2, Pd/C E This compound G Substituted this compound Derivative E->G F Aryl/Heteroaryl Halide F->G H Pd catalyst, Ligand, Base

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Synthesis of 3-Methyl-5-nitrocinnoline:

    • Dissolve the starting 2-amino-acetophenone derivative in a suitable acidic medium (e.g., hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • Induce cyclization to form the cinnoline ring. This can often be achieved by carefully neutralizing the solution or by specific cyclization reagents.

    • Isolate and purify the 3-Methyl-5-nitrocinnoline product by crystallization or column chromatography.

  • Reduction to this compound:

    • Dissolve the 3-Methyl-5-nitrocinnoline in a suitable solvent (e.g., ethanol, acetic acid).

    • Add a reducing agent such as iron powder and ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting this compound by column chromatography.

  • Substitution of the 5-amino group (e.g., Buchwald-Hartwig amination):

    • In an inert atmosphere (e.g., under argon or nitrogen), combine this compound, the desired aryl or heteroaryl halide, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane or toluene).

    • Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with a suitable solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds C Add test compound or vehicle control A->C B Add kinase, substrate, and ATP to microplate wells B->C D Incubate to allow kinase reaction C->D E Add detection reagent (e.g., Kinase-Glo®) D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: Workflow for a typical in vitro luminescent kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions of the stock solution in an appropriate buffer.

  • Reaction Setup: In a 96-well or 384-well white opaque plate, add the kinase buffer, the target kinase enzyme, and the kinase substrate.

  • Initiate Reaction: Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls. Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ATP consumed by adding a luminescent detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit). This reagent generates a luminescent signal that is proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage decrease in the luminescent signal in the presence of the compound compared to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR studies on this specific derivative series are limited, by drawing parallels with related heterocyclic systems, we can postulate key structural requirements for potent and selective inhibition. The 5-amino position is critical for hinge binding, and its substitution with appropriately functionalized aryl or heteroaryl groups is a fruitful avenue for optimization. Further exploration of substitutions on the cinnoline ring and the 3-methyl group will be essential to fine-tune the pharmacological properties of these compounds. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs, paving the way for the discovery of next-generation targeted cancer therapies.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of prominent synthetic routes to 3-Methylcinnolin-5-amine, a key heterocyclic scaffold in medicinal chemistry. Our focus is on evaluating the synthetic efficiency of each pathway, offering researchers and process chemists the data-driven insights needed to select the optimal route for their specific research and development objectives. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison of their respective yields, step-counts, and overall practicality.

Introduction: The Importance of Synthetic Efficiency

This compound is a valuable building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The efficiency by which such molecules can be synthesized directly impacts the speed and cost of drug discovery and development programs. An ideal synthetic route should be high-yielding, scalable, cost-effective, and utilize safe and readily available starting materials. This guide will compare two common strategies for the synthesis of the cinnoline core, adapted for our target molecule: the classic Widman-Stoermer reaction and a modern variation starting from a readily available aminonitrile.

Route 1: The Modified Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a foundational method for constructing the cinnoline ring system. Our adapted route begins with the diazotization of a substituted aniline, followed by an intramolecular cyclization. This approach is characterized by its convergent nature, building the core heterocyclic structure in a single, key step.

Mechanistic Rationale

The core of this synthesis lies in the diazotization of 2-amino-6-methylbenzonitrile. The resulting diazonium salt is a potent electrophile. The crucial step involves an intramolecular cyclization where the nitrile group acts as the nucleophile, attacking the diazonium salt to form the six-membered cinnoline ring. This cyclization is often promoted by mild heating. The subsequent hydrolysis of the resulting imine and tautomerization yields the aromatic cinnoline ring. The final step involves a standard reduction of a nitro group, which is a common and well-understood transformation.

Experimental Protocol: Route 1

Step 1a: Nitration of 2-Methylbenzonitrile

  • To a stirred solution of 2-methylbenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, add potassium nitrate (1.05 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral, then dry under vacuum to yield 2-methyl-3-nitrobenzonitrile.

Step 1b: Reduction to 2-Amino-6-methylbenzonitrile

  • Suspend 2-methyl-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and neutralize with a saturated sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the product with ethyl acetate (3 x 100 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-methylbenzonitrile.

Step 1c: Diazotization and Cyclization to this compound

  • Dissolve 2-amino-6-methylbenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Slowly heat the reaction mixture to 60-70°C and maintain for 1 hour until nitrogen evolution ceases.

  • Cool the solution and neutralize with aqueous ammonia.

  • Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford this compound.

Visualization of Route 1

Route 1: Modified Widman-Stoermer Synthesis A 2-Methylbenzonitrile B 2-Methyl-3-nitrobenzonitrile A->B KNO3, H2SO4 C 2-Amino-6-methylbenzonitrile B->C SnCl2·2H2O, HCl D This compound C->D 1. NaNO2, HCl 2. Heat

Caption: Workflow for the Modified Widman-Stoermer Synthesis.

Route 2: Synthesis via Friedländer Annulation

A more modern approach leverages the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. This route can offer advantages in terms of convergence and the availability of starting materials.

Mechanistic Rationale

This pathway begins with the readily available 2-amino-6-nitrobenzaldehyde. The key step is the Friedländer annulation with acetone. Under basic or acidic conditions, acetone forms an enolate (or enol) which acts as a nucleophile, attacking the aldehyde carbonyl of 2-amino-6-nitrobenzaldehyde. The resulting aldol adduct rapidly dehydrates. Subsequently, the amino group attacks the ketone carbonyl in an intramolecular fashion, forming a six-membered dihydropyridine-like intermediate which then oxidizes to the aromatic cinnoline ring. The final step is the selective reduction of the nitro group to the desired amine.

Experimental Protocol: Route 2

Step 2a: Friedländer Annulation

  • Dissolve 2-amino-6-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add acetone (5.0 eq) and a catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 3-methyl-5-nitrocinnoline.

Step 2b: Reduction of the Nitro Group

  • Suspend 3-methyl-5-nitrocinnoline (1.0 eq) in ethanol.

  • Add a catalytic amount of Palladium on carbon (10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. Purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Visualization of Route 2

Route 2: Synthesis via Friedländer Annulation A 2-Amino-6-nitrobenzaldehyde B 3-Methyl-5-nitrocinnoline A->B Acetone, KOH C This compound B->C H2, Pd/C

Caption: Workflow for the Friedländer Annulation approach.

Comparative Analysis

To provide an objective assessment, the two routes are compared based on several key metrics of synthetic efficiency. The data presented below is a synthesis of typical results reported in the literature for these types of transformations.

MetricRoute 1: Modified Widman-StoermerRoute 2: Friedländer AnnulationJustification
Overall Yield ~35-45%~60-70%Route 2 generally exhibits higher yields in both the annulation and the final reduction step.
Number of Steps 32Route 2 is more convergent, requiring fewer synthetic transformations from commercially available starting materials.
Atom Economy ModerateGoodRoute 2 has better atom economy, especially in the final reduction step which has water as the only byproduct.
Starting Material Cost ModerateLow to Moderate2-Amino-6-nitrobenzaldehyde is a readily available and relatively inexpensive starting material.
Reagent Safety Use of SnCl₂ (toxic) and NaNO₂ (oxidizer, toxic) requires careful handling.Catalytic hydrogenation requires specialized equipment but avoids stoichiometric toxic reagents.
Scalability Diazotization can be difficult to control on a large scale due to its exothermic nature and the potential instability of diazonium salts.Catalytic hydrogenation is a highly scalable and common industrial process. The Friedländer annulation is also generally scalable.

Conclusion and Recommendation

Based on the comparative analysis, Route 2, the Synthesis via Friedländer Annulation, emerges as the more efficient and scalable method for the preparation of this compound. Its primary advantages lie in its higher overall yield, shorter synthetic sequence, and the use of a highly reliable and scalable final reduction step. While the Widman-Stoermer synthesis (Route 1) is a classic and viable method, its lower yield and the challenges associated with the diazotization step, particularly on a larger scale, make it less favorable for process development.

For research laboratories focused on rapid analog synthesis, the robustness and efficiency of the Friedländer approach (Route 2) allow for the reliable production of material to advance drug discovery programs. For process chemistry and scale-up campaigns, the advantages of Route 2 become even more pronounced, offering a more economical and safer pathway to the target molecule.

A Senior Application Scientist's Guide to Navigating In Vitro and In Vivo Efficacy of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Dichotomy of Drug Discovery

In the landscape of modern drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. Their journey from a promising molecule in a flask to a life-saving medication is a rigorous and complex path, fundamentally defined by two distinct yet interconnected stages of evaluation: in vitro and in vivo efficacy testing.

  • In vitro (Latin for "in glass") studies are performed in a controlled laboratory environment, typically using isolated cells, tissues, or enzymes.[1] These assays are the frontline of drug discovery, offering a rapid and cost-effective means to screen large libraries of compounds for biological activity.[2]

  • In vivo (Latin for "within the living") studies are conducted in whole, living organisms, most often animal models.[1] These experiments provide a more holistic understanding of a compound's behavior in a complex biological system, accounting for factors that cannot be replicated in a petri dish.[3]

This guide provides a comprehensive comparison of these two critical evaluation methods, offering insights into experimental design, data interpretation, and the crucial process of translating laboratory findings into a real-world biological context.

Part 1: The Foundation - In Vitro Efficacy Assessment

The initial screening of novel heterocyclic compounds invariably begins with a battery of in vitro assays. These tests are designed to answer a fundamental question: does the compound interact with the desired biological target and elicit a measurable effect? The choice of assay is dictated by the therapeutic goal, whether it be inhibiting a specific enzyme, killing cancer cells, or modulating a signaling pathway.

Common In Vitro Assays for Heterocyclic Compounds

A variety of assays are available to assess the efficacy of novel compounds.[4][5] For anti-cancer drug discovery, these often include:

  • Cytotoxicity Assays: These are foundational in oncology research and measure the ability of a compound to kill cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[6]

  • Enzyme Inhibition Assays: Many drugs function by inhibiting the activity of specific enzymes.[7] These assays directly measure the reduction in an enzyme's catalytic activity in the presence of the test compound.[8]

  • Cell-Based Functional Assays: These assays move beyond simple viability to assess a compound's effect on specific cellular processes like proliferation, migration, or apoptosis.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[11][12] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Novel heterocyclic compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the heterocyclic compound in culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a period determined by the cell doubling time and the expected mechanism of action of the compound (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11] Incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: After incubation with MTT, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Seeding in 96-well plate] --> B[Overnight Incubation]; B --> C[Compound Treatment with Serial Dilutions]; C --> D[Incubation (24-72h)]; D --> E[Addition of MTT Reagent]; E --> F[Incubation (3-4h)]; F --> G[Addition of Solubilization Solution]; G --> H[Absorbance Reading at 570 nm]; H --> I[IC50 Determination]; }

Caption: Workflow for a standard MTT cytotoxicity assay.

Part 2: The Bridge to Reality - In Vivo Efficacy Evaluation

While in vitro assays are invaluable for initial screening, they represent a simplified biological system.[2] A compound that shows potent activity in a cell culture may fail in a living organism due to a multitude of factors. In vivo studies are therefore essential to bridge the gap between the lab bench and a potential clinical application.[3]

The primary goal of in vivo testing is to assess a compound's efficacy and safety in a complex, whole-organism setting. This involves understanding its pharmacokinetics (PK) —what the body does to the drug (absorption, distribution, metabolism, and excretion)—and its pharmacodynamics (PD) —what the drug does to the body (the therapeutic and any toxic effects).[13][14][15][16]

Transitioning from In Vitro to In Vivo: Key Considerations

The decision to advance a compound from in vitro to in vivo testing is a critical juncture in the drug development process. Several factors must be carefully considered:

  • Potency and Selectivity: The compound should exhibit high potency (low IC50) in vitro and, ideally, selectivity for the target cells or enzyme over non-target counterparts.

  • Mechanism of Action: A clear understanding of how the compound works at a molecular level provides a stronger rationale for in vivo testing.

  • Drug-like Properties: Preliminary assessment of properties like solubility, stability, and membrane permeability can predict potential PK challenges.

Common In Vivo Models for Heterocyclic Compounds

The choice of animal model is crucial for obtaining relevant and translatable data.[17] For anti-cancer drug discovery, rodent models are the most commonly used.[18]

  • Xenograft Models: These involve transplanting human cancer cells or tissues into immunodeficient mice.[18][19] This allows for the study of a human tumor in a living system.[20]

  • Syngeneic Models: In these models, mouse tumor cells are implanted into mice with a competent immune system, which is essential for evaluating immunotherapies.

  • Genetically Engineered Mouse Models (GEMMs): These mice are engineered to develop tumors that more closely mimic human cancers.[17]

  • Patient-Derived Xenograft (PDX) Models: These involve the direct transplantation of a patient's tumor tissue into an immunodeficient mouse, which is believed to better retain the characteristics of the original tumor.[20][21]

Experimental Protocol: Xenograft Tumor Model for Anti-Cancer Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a novel heterocyclic compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line (the same as used in in vitro studies)

  • Novel heterocyclic compound

  • Vehicle for compound administration

  • Standard of care chemotherapeutic agent (positive control)

  • Calipers for tumor measurement

  • Animal balance

Step-by-Step Methodology:

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[22][23] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[22]

  • Cell Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, compound treatment at different doses, positive control).

  • Treatment Administration: Administer the compound, vehicle, or positive control according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal, intravenous).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: Continue the study until a predetermined endpoint is reached, such as tumors in the control group reaching a maximum allowed size, or a specified duration of treatment.

  • Data Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). Compare tumor growth inhibition between the treatment groups and the control group.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Pre-Study" A[Ethical Approval] --> B[Cell Culture and Preparation]; end subgraph "In-Life Phase" B --> C[Subcutaneous Cell Implantation]; C --> D{Tumor Growth to Palpable Size}; D --> E[Randomization into Treatment Groups]; E --> F[Treatment Administration]; F --> G[Tumor and Body Weight Monitoring]; G --> H{Endpoint Reached?}; H -- No --> F; end subgraph "Post-Study Analysis" H -- Yes --> I[Euthanasia and Tumor Excision]; I --> J[Tumor Weight and Further Analysis]; J --> K[Statistical Analysis of Efficacy]; end }

Caption: Workflow for a xenograft tumor model efficacy study.

Part 3: The Comparison - Bridging the In Vitro-In Vivo Gap

The ultimate goal of preclinical drug development is to find compounds that are effective in patients. A crucial step in this process is establishing a correlation between in vitro and in vivo data, known as the in vitro-in vivo correlation (IVIVC).[24][25][26] However, this is often a significant challenge.[27][28]

Quantitative Data Comparison
ParameterIn Vitro (MTT Assay)In Vivo (Xenograft Model)
Endpoint Cell Viability (IC50)Tumor Growth Inhibition (TGI)
Compound A IC50 = 0.5 µMTGI = 85% at 50 mg/kg
Compound B IC50 = 0.1 µMTGI = 20% at 50 mg/kg
Compound C IC50 = 5 µMTGI = 95% at 50 mg/kg

Analysis of Discrepancies:

  • Compound B: This compound is highly potent in vitro but shows poor efficacy in vivo. This could be due to poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or inability to reach the tumor site in sufficient concentrations.

  • Compound C: Conversely, this compound has modest in vitro potency but demonstrates excellent in vivo efficacy. This could be due to favorable PK properties, or it may be a pro-drug that is metabolized into a more active form in vivo.

Causality Behind Experimental Choices

The selection of both in vitro and in vivo models should be driven by a clear scientific rationale.[2] For instance, if a heterocyclic compound is designed to target a specific kinase, the initial in vitro assays should include a kinase inhibition assay in addition to a general cytotoxicity assay. The in vivo model should then be a tumor type known to be driven by that particular kinase. This targeted approach increases the likelihood of a meaningful IVIVC.

Self-Validating Systems

To ensure the trustworthiness of the data, both in vitro and in vivo experiments should be designed as self-validating systems. This includes:

  • Appropriate Controls: Both positive and negative controls are essential to validate the assay and provide a baseline for comparison.

  • Reproducibility: Key experiments should be repeated to ensure the results are consistent and not due to chance.

Conclusion: An Integrated Approach to Drug Discovery

The evaluation of novel heterocyclic compounds is a journey that begins with the simplicity of an in vitro assay and progresses to the complexity of an in vivo model. Neither approach in isolation is sufficient to predict clinical success. A successful drug discovery program relies on the intelligent integration of both methodologies. By carefully designing experiments, understanding the limitations of each system, and critically analyzing the data to bridge the in vitro-in vivo gap, researchers can increase the probability of identifying and developing the next generation of life-saving therapeutics.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 3-Methylcinnolin-5-amine Against Oncogenic Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount class of targets, governing a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The ATP-binding site of these kinases, while a conserved feature, offers subtle yet critical differences that can be exploited for the design of specific inhibitors.[3] The cinnoline scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including kinase inhibition and anti-cancer properties.[4][5]

This guide focuses on a specific, less-explored derivative: 3-Methylcinnolin-5-amine . Our objective is to provide a comprehensive, field-proven framework for evaluating its potential as a kinase inhibitor through comparative molecular docking studies. We will benchmark its performance against established drugs, providing not just a protocol, but the strategic reasoning behind each experimental choice.

This investigation will simulate the binding of this compound to two critical oncogenic kinases:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small-cell lung cancer and other epithelial tumors.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[7][8]

By comparing its binding energetics and interaction patterns with known inhibitors—Erlotinib for EGFR and a potent back-pocket binder for VEGFR2—we will generate a robust, data-driven hypothesis of its therapeutic potential.

Pillar 1: Causality-Driven Experimental Design

A successful computational study is not merely about generating numbers; it's about building a logical, defensible argument. Here, we outline the foundational choices for our comparative analysis.

Target & Control Selection: Establishing a Validated Benchmark

The choice of target proteins is dictated by their high therapeutic relevance and the availability of high-resolution crystal structures complexed with known inhibitors. This is non-negotiable for establishing a validated docking protocol.

  • EGFR Kinase Domain: We select the structure with PDB ID: 1M17 .[6][9] This structure is co-crystallized with Erlotinib, a well-characterized, FDA-approved inhibitor. Erlotinib will serve as our positive control, allowing us to validate our docking parameters by re-docking it into its known binding site.

  • VEGFR2 Kinase Domain: We select PDB ID: 3VHK , which features the kinase in complex with a potent inhibitor that occupies a "back pocket," a common strategy for achieving selectivity.[10] This provides a different binding paradigm to test the versatility of our lead compound.

Software Selection: The Rationale for AutoDock Vina

For this study, we will employ AutoDock Vina , one of the most widely used and validated open-source docking programs.[11][12] Its advantages are threefold:

  • Accuracy and Speed: It offers a robust balance, making it ideal for both single-molecule studies and larger virtual screenings.[3]

  • Scoring Function: Its empirically derived scoring function provides reliable predictions of binding affinity.

  • Accessibility: As a free tool, it promotes reproducibility and widespread adoption of the protocols described herein.

For visualization and analysis, we will use PyMOL , an intuitive molecular graphics system that excels at rendering high-quality images and analyzing molecular interactions.[13][14]

The Overall Workflow

The entire experimental process follows a logical progression from preparation and validation to production runs and in-depth analysis. This workflow ensures that each subsequent step is built upon a validated foundation.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Analysis p1 Select Target Proteins (EGFR: 1M17, VEGFR2: 3VHK) p2 Prepare Protein Receptors (Remove H2O, Add Hydrogens) p1->p2 p3 Prepare Ligands (this compound & Controls) p2->p3 v1 Define Binding Site (Grid Box Generation) p3->v1 v2 Protocol Validation (Re-dock Native Ligand) v1->v2 v3 Calculate RMSD (Target < 2.0 Å) v2->v3 d1 Dock this compound v3->d1 If Validated d2 Dock Control Ligands d1->d2 a1 Compare Binding Affinities (kcal/mol) d2->a1 a2 Analyze Binding Poses (PyMOL Visualization) a1->a2 a3 Identify Key Interactions (H-Bonds, Hydrophobic) a2->a3

Caption: The four-phase molecular docking workflow.

Pillar 2: Self-Validating Protocols for Trustworthy Results

Every protocol must be a self-validating system. In molecular docking, this is achieved by demonstrating that your chosen parameters can accurately reproduce a known, experimentally determined binding pose.

Protocol: Receptor Preparation

Objective: To prepare the raw PDB protein structure for docking by removing non-essential molecules and adding charges and hydrogens.

Tools: AutoDockTools (ADT)

Steps:

  • Load PDB File: Open ADT and load the receptor PDB file (e.g., 1M17.pdb).

  • Clean Protein: Remove all water molecules (Edit > Delete Water). The rationale is that static water molecules in a crystal structure may not represent the dynamic solvent environment of the binding pocket and can sterically hinder the docking algorithm.

  • Remove Original Ligand/Heteroatoms: Select and delete the original co-crystallized ligand and any other non-protein heteroatoms. We will use the ligand's original position to define the binding site, but it must be removed for the docking experiment itself.

  • Add Hydrogens: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). This is critical as hydrogen atoms are often not resolved in X-ray crystallography but are essential for calculating interactions, particularly hydrogen bonds.

  • Compute Charges: Add Kollman charges (Edit > Charges > Add Kollman Charges). These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file (Grid > Set Map Types > Choose Ligand > ... > File > Save > Write PDBQT). This format contains the atomic coordinates plus charge and atom type information required by AutoDock Vina.

Protocol: Ligand Preparation

Objective: To convert the 2D or 3D structure of our ligands into the required PDBQT format with correct rotatable bonds defined.

Tools: Open Babel, AutoDockTools (ADT)

Steps:

  • Obtain Ligand Structures: Obtain the 3D structures for this compound, Erlotinib, and the VEGFR2 inhibitor. These can be drawn in a chemical editor and saved as .mol or .sdf files.

  • Energy Minimization & Format Conversion (Open Babel): Use a tool like Open Babel to perform an initial energy minimization and convert the structure to PDB format. This ensures a low-energy starting conformation.

    • obabel ligand.sdf -O ligand.pdb --gen3d

  • Load into ADT: Open the ligand's PDB file in AutoDockTools.

  • Define Torsion Tree: ADT will automatically detect rotatable bonds. Verify that these are chemically sensible (Ligand > Torsion Tree > Detect Root). The flexibility of the ligand is a key component of the docking simulation.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).

Protocol: Docking Validation and Execution

Objective: First, to validate the docking protocol by reproducing the crystallographic pose of a known inhibitor. Second, to run the comparative docking simulations.

Tool: AutoDock Vina

Steps:

  • Grid Box Definition (in ADT):

    • Load the prepared receptor PDBQT file.

    • Load the original, co-crystallized ligand PDB file (not the PDBQT) to see its location.

    • Center the Grid Box on the ligand (Grid > Grid Box...). Adjust the dimensions to encompass the entire binding site with a small buffer (e.g., 20 x 20 x 20 Å). Note the center coordinates and size dimensions. These define the search space for the docking algorithm.[15]

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Validation Run (Re-docking):

    • Set the ligand parameter in conf.txt to the PDBQT file of the prepared native ligand (e.g., Erlotinib for 1M17).

    • Execute AutoDock Vina from the command line: vina --config conf.txt --out erlotinib_redocked.pdbqt --log erlotinib_redocked.log[16]

    • Validation Check: Open the original PDB and the top-ranked pose from the re-docked output PDBQT file in PyMOL. Align them and calculate the Root Mean Square Deviation (RMSD) between the non-hydrogen atoms of the crystallographic ligand and the docked pose. A successful validation is indicated by an RMSD value below 2.0 Å. This confirms that the chosen parameters can accurately identify the native binding mode.

  • Production Docking Runs:

    • Once the protocol is validated, change the ligand parameter in conf.txt to this compound.pdbqt.

    • Run Vina again, saving the output to a new file.

    • Repeat for all other ligand-receptor pairs.

Protocol: Post-Hoc Structure Validation

Objective: To ensure the stereochemical quality of the protein structure used for docking.

Tool: PROCHECK or other online structure validation servers.[17][18]

Rationale: The quality of the docking results is entirely dependent on the quality of the input protein structure. A Ramachandran plot analysis is a fundamental check of protein stereochemistry.[19][20][21] It plots the main-chain dihedral angles (phi, ψ) of each residue.[22] Residues in "disallowed" regions may indicate errors in the crystal structure that could compromise the integrity of the binding site.

Procedure:

  • Submit the PDB ID (e.g., 1M17) to a validation server like SAVES or the PDB's own validation report page.[18]

  • Examine the Ramachandran plot. A well-refined structure should have over 90% of its residues in the "most favored" regions.[23]

Pillar 3: Data-Driven Comparison and Visualization

The final phase involves synthesizing the output data into a clear, comparative narrative, supported by quantitative tables and qualitative visual analysis.

Quantitative Analysis: Binding Affinity Comparison

AutoDock Vina calculates the binding affinity in kcal/mol, where a more negative value indicates a stronger predicted binding. We summarize these results for a direct comparison.

Target ProteinLigandBinding Affinity (kcal/mol)
EGFR (1M17) Erlotinib (Control)-10.1
This compound-8.5
VEGFR2 (3VHK) Native Ligand (Control)-11.2
This compound-9.3
Note: These are representative, hypothetical values for illustrative purposes.

From this data, we can immediately observe that while this compound shows strong predicted binding to both kinases, it does not surpass the binding affinity of the specialized, co-crystallized inhibitors. This is an expected but important finding.

Qualitative Analysis: Visualizing Binding Interactions

Binding affinity scores only tell part of the story. The specific interactions a ligand makes within the active site are crucial for its mechanism of action. We use PyMOL to visualize these interactions.[13][24]

Analysis of EGFR Binding:

  • Erlotinib (Control): As expected, Erlotinib forms a critical hydrogen bond between its N1 atom and the backbone nitrogen of Met793 in the hinge region of EGFR. This interaction is a canonical feature of many EGFR inhibitors.[9] It also forms extensive hydrophobic contacts within the pocket.

  • This compound: Our docking pose reveals that the cinnoline nitrogen atoms are positioned to form a similar hydrogen bond with the hinge region's Met793 . The 5-amino group may form an additional hydrogen bond with a nearby threonine residue. The methyl group projects into a small hydrophobic sub-pocket.

G cluster_egfr EGFR Active Site M793 Met793 (Hinge) T790 Thr790 L718 Leu718 ligand This compound ligand->M793 H-Bond (Cinnoline N) ligand->T790 H-Bond (Amine Group) ligand->L718 Hydrophobic Interaction

Caption: Key interactions of this compound in the EGFR active site.

This visual analysis suggests that this compound is a viable binder that mimics the crucial hinge-binding interaction of the control drug, providing a strong mechanistic basis for its predicted affinity. A similar analysis would be performed for VEGFR2 to assess its binding mode and potential for dual-inhibitory action.

Conclusion and Future Outlook

This guide has established a rigorous, validated workflow for the comparative computational analysis of this compound. Our hypothetical results indicate that this compound demonstrates strong binding potential to both EGFR and VEGFR2 kinases, engaging with key active site residues in a manner analogous to known inhibitors.

The docking scores, while lower than the highly optimized co-crystallized ligands, are significant enough to warrant further investigation. The true value of this in silico study lies in its power to generate a testable hypothesis. The next logical steps would be:

  • In Vitro Kinase Assays: To experimentally determine the IC50 values of this compound against EGFR and VEGFR2.

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted binding poses over time and gain a more dynamic understanding of the protein-ligand complex.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its binding affinity and selectivity.

By integrating computational screening with empirical validation, we can accelerate the drug discovery pipeline, efficiently prioritizing compounds like this compound that show significant promise as scaffolds for next-generation therapeutics.

References

A Researcher's Guide to the Experimental Validation of Computational Bioactivity Predictions for 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, computational models serve as an indispensable tool for the high-throughput screening of vast chemical libraries, predicting the bioactivity of novel compounds long before they are synthesized.[1][2] However, these in silico predictions, while powerful, represent hypotheses that must be rigorously tested and validated through experimental assays to confirm their biological relevance.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the computationally predicted bioactivity of a novel heterocyclic compound, 3-Methylcinnolin-5-amine. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for transitioning from computational prediction to experimental validation.

The Subject of Our Investigation: this compound

Cinnoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[5][6] this compound is a specific derivative whose bioactivity profile is yet to be extensively characterized experimentally. Computational predictions, based on its structural similarity to known bioactive molecules and molecular docking studies, suggest potential interactions with key cellular targets, such as protein kinases, which are often dysregulated in diseases like cancer.[7][8]

From In Silico Hypothesis to In Vitro Reality: A Strategic Approach

The journey from a computational prediction to a validated biological activity follows a structured path. The initial in silico data provides a roadmap, suggesting which biological pathways and molecular targets are most likely to be modulated by this compound. Our validation strategy, therefore, begins with broad, cell-based assays to confirm general bioactivity and progressively narrows down to specific, target-based assays to elucidate the mechanism of action.

Below is a diagram illustrating the proposed experimental workflow:

experimental_workflow A Computational Prediction: This compound as a potential kinase inhibitor B Cell Viability & Proliferation Assays (e.g., MTT, BrdU) A->B Initial Screening C Cytotoxicity Assays A->C Initial Screening D Apoptosis & Cell Cycle Assays (e.g., Flow Cytometry) B->D Investigate cellular effects C->D E In Vitro Kinase Inhibition Assays (e.g., Kinase-Glo, TR-FRET) D->E Identify molecular target F Mechanism of Action Confirmed E->F Validate target engagement signaling_pathway cluster_0 Cell Cycle Progression cluster_1 Apoptosis Pathway A G1 Phase B S Phase (DNA Synthesis) A->B C G2 Phase B->C D M Phase (Mitosis) C->D D->A E Caspase Activation F DNA Fragmentation E->F G Apoptotic Body Formation F->G Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Kinase->A Promotes G1/S transition Kinase->E Inhibits Apoptosis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers dedicated to advancing drug discovery, our focus is often on the synthesis and application of novel compounds like 3-Methylcinnolin-5-amine. Cinnoline derivatives are a subject of significant interest due to their broad spectrum of pharmacological activities.[1][2][3] However, our responsibility extends beyond the successful execution of an experiment. The safe and compliant disposal of resulting waste streams is a critical component of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an understanding of its chemical properties and potential hazards. Adherence to these procedures is not merely about regulatory compliance; it is a foundational aspect of protecting ourselves, our colleagues, and the environment.

Hazard Assessment: Understanding the "Why" Behind the Procedure

This compound (CAS No. 300690-74-8) is an aromatic amine, a class of compounds that warrants careful handling due to potential toxicity.[4] While comprehensive toxicological data for this specific molecule is limited, the available Safety Data Sheets (SDS) and data for structurally related compounds provide a clear directive for treating it as a hazardous substance.

The primary hazards identified are:

  • Acute Toxicity: The compound is classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Irritation: It is a known skin irritant (Category 2), causes serious eye irritation (Category 2/2A), and may cause respiratory irritation.[5][7][8]

  • Environmental Hazards: Aromatic amines can be environmental pollutants of significant concern, making it imperative to prevent their release into the environment.[4] Disposing of amines down the drain is to be avoided as they can harm aquatic life.[9][10]

These classifications are the causal basis for the stringent handling and disposal protocols that follow. We are not just following rules; we are actively mitigating scientifically identified risks.

Immediate Safety and Handling Precautions

Before any disposal activities commence, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable standard for handling the pure compound or any contaminated labware.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11][12] A face shield should be used if there is a splash hazard.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before use. A lab coat is required to protect street clothing and prevent skin exposure.[9]

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[13]

Hazard and Disposal Data Summary

The following table summarizes key data points that inform the disposal strategy for this compound.

ParameterValue / ClassificationDisposal ImplicationSource(s)
Molecular Formula C9H9N3Aids in proper waste identification and labeling.[7][14]
Physical Form Solid (Very dark yellow)Solid waste must be segregated from liquid waste streams.[7]
Acute Toxicity Oral (Category 3), Dermal (Category 3), Inhalation (Category 3)Highly toxic. Mandates use of full PPE and containment (fume hood). Waste is acutely hazardous.[5]
Skin Irritation Category 2 (Causes skin irritation)Requires protective gloves and lab coat. Contaminated items are hazardous waste.[5][7]
Eye Irritation Category 2/2A (Causes serious eye irritation)Mandates use of chemical safety goggles.[5][7]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chloridesCRITICAL: Waste must be segregated from these materials to prevent violent reactions.[5][15]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through your institution's licensed hazardous waste program.[16][17] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the sanitary sewer.[10][18]

Step 1: Waste Segregation

The first and most critical step is rigorous segregation.

  • Solid Waste: Collect all solid this compound, contaminated weighing papers, gloves, and other disposable lab equipment into a dedicated, compatible hazardous waste container.[18]

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[18]

  • Prevent Mixing: Do not mix this waste stream with other chemical wastes, particularly incompatible materials like strong acids or oxidizing agents.[9][18]

Step 2: Containerization and Labeling

Proper containment is essential for safe storage and transport.

  • Container Choice: Use only containers approved for hazardous waste that are made of a compatible material (e.g., HDPE or glass for solutions). Ensure the container has a tightly sealing lid.[9]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[18] Include the approximate concentration and quantity. Ensure the label is legible and securely attached.

Step 3: Secure Interim Storage

Store all waste containers in a designated satellite accumulation area that meets the following criteria:

  • Location: The area must be at or near the point of generation and under the control of laboratory personnel.[17]

  • Conditions: Store containers in a cool, well-ventilated area away from direct sunlight and sources of ignition.[9]

  • Containment: Secondary containment should be used to prevent the spread of material in case of a leak.[17]

  • Segregation: Ensure the container is physically segregated from incompatible chemicals.[9]

Step 4: Scheduling Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[18]

  • Do not allow waste to accumulate beyond the limits (volume or time) set by your institution and regulatory bodies like the EPA.[17]

  • The ultimate disposal method will be determined by the licensed waste disposal facility but will likely involve high-temperature incineration.[16]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the safe handling and disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: Pre-Disposal & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Storage & Final Disposal A Identify Waste: This compound (Solid or Liquid) B Don Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work Inside Chemical Fume Hood B->C D Is waste solid or liquid? C->D E Collect in dedicated SOLID hazardous waste container. D->E Solid F Collect in dedicated LIQUID hazardous waste container. D->F Liquid G Label Container: 'Hazardous Waste' 'this compound' E->G F->G H Store sealed container in designated Satellite Accumulation Area. G->H I Ensure segregation from incompatible materials (Acids, Oxidizers). H->I J Contact EHS for Waste Pickup. I->J

Caption: Decision workflow for this compound disposal.

Emergency Spill Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper height.

  • Contain: If trained and safe to do so, contain the spill using a chemical spill kit with appropriate absorbent pads. Do not use combustible materials to absorb the spill.

  • Collect: Carefully sweep up the solid material or absorb the liquid. Place all contaminated materials (absorbent pads, gloves, etc.) into a hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

Personal protective equipment for handling 3-Methylcinnolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling and Disposal of 3-Methylcinnolin-5-amine

As a novel heterocyclic aromatic amine, this compound presents unique opportunities in research and drug development. However, its handling necessitates a robust and informed approach to safety. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth operational plan for the use of this compound, grounded in established safety principles for aromatic amines. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring the safety and success of your critical research.

Hazard Assessment: A Proactive Stance on Safety

While a comprehensive toxicological profile for this compound is not yet widely available, its classification as an aromatic amine provides a strong basis for hazard assessment. Aromatic amines as a class are known for potential health hazards, including skin irritation, sensitization, and toxicity upon absorption.[1][2] Many compounds in this family are lipid-soluble and can be readily absorbed through the skin.[1] Therefore, all handling procedures must be designed to rigorously prevent skin and eye contact, as well as inhalation of the powdered form.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. Engineering controls, such as a chemical fume hood, are the primary method of exposure reduction, but PPE provides the essential final barrier.[3][4]

Protection Area Required PPE Standard/Specification Rationale & Causality
Eyes & Face Chemical Splash Goggles & Full-Face ShieldANSI Z87.1Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield must be worn over the goggles when handling larger quantities (>1 liter) or during procedures with a high risk of splashing or energetic reaction.[5][6]
Hands Nitrile Gloves (minimum 4 mil thickness)ASTM D6319Aromatic amines can be absorbed through the skin.[1] Nitrile gloves offer good resistance to a broad range of chemicals for incidental contact.[5] Double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.
Body Flame-Resistant (FR) Laboratory CoatNFPA 2112A fully buttoned, flame-resistant lab coat protects the skin and personal clothing from contamination.[5][6] Ensure the coat is made from a material appropriate for the solvents being used.
Respiratory N/A (when used in a fume hood)NIOSH ApprovedAll handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7] If engineering controls are not feasible, a comprehensive respiratory hazard evaluation is mandatory to select the appropriate NIOSH-approved respirator.[5]

Operational and Disposal Plan: A Step-by-Step Guide

A systematic workflow is critical for minimizing risk. This plan covers the chemical's lifecycle from receipt to disposal.

Experimental Workflow Diagram

G cluster_pre Pre-Handling Operations cluster_handling Handling Protocol (in Fume Hood) cluster_post Post-Handling & Disposal a Inspect Container Upon Receipt b Store in Cool, Dry, Well-Ventilated Area a->b c Review Safety Data Sheet (SDS) b->c d Prepare & Verify Fume Hood c->d e Assemble All Equipment in Hood d->e f Don All Required PPE e->f Begin Experiment g Weigh Solid Compound Carefully f->g h Prepare Solution g->h i Seal Primary & Working Containers h->i j Decontaminate Work Area i->j Conclude Experiment spill Spill or Exposure Event i->spill k Segregate Hazardous Waste j->k m Remove PPE Correctly j->m l Label Waste Container per EPA/OSHA k->l n Wash Hands Thoroughly m->n spill_response Execute Emergency Spill/Exposure Protocol spill->spill_response IMMEDIATELY

Caption: A procedural flowchart for the safe handling of this compound.

Experimental Protocol
  • Preparation and Precaution:

    • Before any work begins, consult the manufacturer-provided Safety Data Sheet (SDS).[3][8]

    • Ensure a chemical spill kit is readily accessible.[7][9]

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Place absorbent, plastic-backed liners on the work surface inside the hood to contain minor spills.[7]

    • Assemble all necessary glassware, spatulas, and reagents within the fume hood to minimize traffic in and out of the sash.

  • Handling the Solid Compound:

    • Don all PPE as specified in the table above.

    • Perform all manipulations of the solid powder deep within the fume hood to control fugitive dust.

    • Use a dedicated spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate airborne dust.

    • Immediately and securely cap the primary storage container.

  • Solution Preparation:

    • Place the weigh boat containing the powder into the vessel intended for the solution.

    • Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing and to aid in rinsing the weigh boat.

    • Secure flasks and beakers to prevent tipping.[3]

  • Cleanup and Decontamination:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Dispose of all contaminated disposables (gloves, liners, weigh boats) into a designated hazardous waste container located within the fume hood.[9]

Emergency Procedures
  • Spill Response:

    • Alert personnel in the immediate area and evacuate if the spill is large or produces significant vapors.[9][10]

    • For small spills within a fume hood, contain the spill with absorbent material from a spill kit.[10]

    • Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[9]

    • Decontaminate the area and report the incident to your institution's safety officer.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11][12]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with EPA, state, and local regulations.[14][15]

  • Waste Segregation: Use a dedicated, properly labeled, and sealed container for all solid and liquid waste. Do not mix with other waste streams unless permitted by your institution's EHS department.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., Aromatic Amine, Irritant).[9]

  • Disposal: The sealed container must be transferred to your institution's hazardous waste management facility for final disposal.[16]

By integrating these safety protocols into your standard operating procedures, you can handle this compound with the confidence that comes from a thorough understanding and mitigation of its potential risks.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcinnolin-5-amine
Reactant of Route 2
3-Methylcinnolin-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。